molecular formula C10H19N3 B11735456 propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11735456
M. Wt: 181.28 g/mol
InChI Key: IJWGRKKTHTXLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-6-11-9-10-5-7-12-13(10)8-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3

InChI Key

IJWGRKKTHTXLIV-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CCC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the 1,3- and 1,5-substitution patterns on the pyrazole ring. While 1,3-isomers are thermodynamically favored in many cyclization reactions, the 1,5-isomer (the target core) requires specific directing strategies.

This guide details a robust, scalable pathway relying on Directed Ortho-Lithiation (DoM) . By leveraging the coordination properties of the pyrazole nitrogen, we can selectively functionalize the C5 position, ensuring high isomeric purity. This route avoids the regiochemical ambiguity often associated with hydrazine-diketone condensations.

Retrosynthetic Analysis & Strategy

The target molecule consists of a secondary amine attached to a pyrazole core via a methylene bridge. The critical structural feature is the 1,5-substitution pattern : the propyl group on the nitrogen (N1) and the aminomethyl group on the adjacent carbon (C5).

Strategic Disconnections
  • C–N Bond Formation (Reductive Amination): The secondary amine is best formed via reductive amination of 1-propyl-1H-pyrazole-5-carbaldehyde with propylamine. This is a high-yield, convergent step.

  • C–C Bond Formation (Formylation): The aldehyde moiety at C5 is installed via electrophilic quenching of a C5-lithiated species.

  • Regiocontrol (Lithiation): The precursor, 1-propyl-1H-pyrazole , undergoes lithiation. The N1-substituent directs the base to the C5 position (thermodynamic product) rather than C3 or C4.

Retrosynthesis Target Target Molecule Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine Aldehyde Intermediate A 1-propyl-1H-pyrazole-5-carbaldehyde Target->Aldehyde Reductive Amination (C-N Formation) Precursor Starting Material 1-propyl-1H-pyrazole Aldehyde->Precursor C5-Lithiation / DMF Quench (Regioselective) Pyrazole Commercial Reagent 1H-Pyrazole Precursor->Pyrazole N-Alkylation

Figure 1: Retrosynthetic tree highlighting the critical C5-functionalization strategy.

Detailed Synthesis Pathway[1][2][3][4]

Phase 1: Synthesis of 1-Propyl-1H-pyrazole

Objective: Install the N-propyl group. Since unsubstituted pyrazole is tautomeric (N1 and N2 are equivalent), alkylation yields a single isomer.

  • Reagents: 1H-Pyrazole, 1-Bromopropane, Cs₂CO₃ (or KOH), Acetonitrile (or DMSO).

  • Mechanism: SN2 Nucleophilic Substitution.

  • Expert Insight: Use of Cs₂CO₃ in acetonitrile provides faster kinetics and cleaner profiles than KOH/DMSO, simplifying workup.

Phase 2: Regioselective C5-Formylation (The Critical Step)

Objective: Install the aldehyde specifically at C5.

  • Challenge: Kinetic lithiation can occur at the lateral alkyl group (forming a dipole-stabilized carbanion).

  • Solution: Thermodynamic Control. While kinetic deprotonation may occur on the N-alkyl group, allowing the reaction to warm (or equilibrate) favors the migration of lithium to the C5 position, which is thermodynamically more stable due to the chelation effect of the nitrogen lone pair.

Reaction Scheme:

  • Lithiation: 1-Propylpyrazole + n-BuLi

    
     5-Lithio-1-propylpyrazole.
    
  • Quench: Add DMF

    
     Tetrahedral intermediate 
    
    
    
    Aldehyde.
Phase 3: Reductive Amination

Objective: Convert the aldehyde to the final secondary amine.

  • Reagents: Propylamine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

  • Why STAB? NaBH(OAc)₃ is milder than NaBH₄ and does not reduce the aldehyde/ketone until the imine is formed, preventing the formation of the alcohol byproduct.

Experimental Protocols

Protocol A: Synthesis of 1-Propyl-1H-pyrazole-5-carbaldehyde
ParameterSpecification
Scale 10.0 mmol
Solvent Anhydrous THF (Tetrahydrofuran)
Reagents n-Butyllithium (2.5 M in hexanes), DMF (Anhydrous)
Temp Range -78°C to 0°C

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 1-propyl-1H-pyrazole (1.10 g, 10 mmol) and 20 mL anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C).

  • Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 15 minutes.

    • Critical Control Point: Maintain internal temp < -70°C during addition.

  • Equilibration (The "Thermodynamic Shift"): Remove the cooling bath and allow the solution to warm to 0°C and stir for 30 minutes. This ensures the lithiated species resides at the C5 position (Ring Lithiation) rather than the N-propyl chain (Lateral Lithiation).

  • Quench: Cool back to -78°C. Add DMF (1.2 mL, 15 mmol) dropwise.

  • Workup: Warm to RT. Quench with sat. NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination to Target
ParameterSpecification
Reagents Propylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOH (1 eq)
Solvent 1,2-Dichloroethane (DCE)
Time 4–12 Hours

Step-by-Step Methodology:

  • Dissolve 1-propyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in DCE (0.2 M concentration).

  • Add propylamine (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 mins to form the imine/iminium species in situ.

  • Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

  • Stir at Room Temperature under N₂. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Quench: Add sat. NaHCO₃ (aq) to neutralize. Stir for 15 mins.

  • Extraction: Extract with DCM. The product is an amine; ensure the aqueous layer is basic (pH > 10) to keep the product in the organic phase.

  • Isolation: Dry (MgSO₄) and concentrate. Convert to HCl salt for long-term stability if necessary.

Pathway Visualization

The following diagram illustrates the molecular transformations, highlighting the specific lithiation intermediate that guarantees regioselectivity.

SynthesisPath Start 1-Propyl-1H-pyrazole Lithio [Intermediate] 5-Lithio-1-propylpyrazole (Thermodynamic Product) Start->Lithio 1. n-BuLi, THF, -78°C 2. Warm to 0°C (Isomerization) Aldehyde 1-Propyl-1H-pyrazole- 5-carbaldehyde Lithio->Aldehyde DMF Quench Hydrolysis Imine [Imine Intermediate] Aldehyde->Imine Propylamine AcOH, DCE Final TARGET: Propyl[(1-propyl-1H- pyrazol-5-yl)methyl]amine Imine->Final NaBH(OAc)3 Reduction

Figure 2: Complete reaction pathway. Note the warming step in the lithiation phase to ensure C5 selectivity.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the 1,5-isomer and not the 1,3-isomer, use these diagnostic markers:

MethodExpected Observation for Target (1,5-Isomer)Contrast with 1,3-Isomer
1H NMR (NOE) Strong NOE correlation between N-propyl α-CH₂ and C5-aminomethyl CH₂ .No NOE between N-propyl and C3-substituent (too distant).
13C NMR C5 carbon typically shifts upfield relative to C3 due to proximity to N1.C3 carbon is more deshielded.
Regio-Check Lithiation of N-alkyl pyrazoles is exclusively C5.If cyclization (hydrazine + diketone) was used, a mixture would be seen.

References

  • Sadler, G., & Tsuchiya, T. (2025). Lithiation of five-membered heteroaromatic compounds.[2][3][4] ResearchGate.

  • Iddon, B. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental and DFT study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.

  • Simenel, A. A., et al. (2021).[5] Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN.[5]

  • BenchChem. (2025). Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

Sources

Technical Synthesis Guide: N-propyl-1-propyl-1H-pyrazole-5-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of N-propyl-1-propyl-1H-pyrazole-5-methanamine presents a classic regioselectivity challenge in heterocyclic chemistry. While 1,3-disubstituted pyrazoles are thermodynamically favored and easily accessible via cyclocondensation (e.g., Knorr synthesis), the 1,5-substitution pattern required here demands a kinetically controlled approach or specific directing group strategies.

This guide details a Lithiation-Directed Route , selected for its superior regiocontrol compared to cyclization methods. By utilizing the coordination ability of the pyrazole nitrogen (


), we can selectively functionalize the 

position. This pathway avoids the separation of regioisomers often associated with hydrazine/1,3-dicarbonyl condensations.[1]
Target Molecule Profile[2][3]
  • IUPAC Name: N-propyl-1-(1-propyl-1H-pyrazol-5-yl)methanamine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.28 g/mol

  • Key Structural Features: Pyrazole core,

    
    -propyl chain, 
    
    
    
    -aminomethyl-propyl side chain.

Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the secondary amine to reveal a reductive amination precursor (aldehyde and amine). The aldehyde is subsequently traced back to the parent 1-propylpyrazole via directed ortho-lithiation.

Retrosynthesis Target Target Molecule (N-propyl-1-propyl-1H-pyrazole-5-methanamine) Inter1 Intermediate A (1-propyl-1H-pyrazole-5-carbaldehyde) Target->Inter1 Reductive Amination (C-N Disconnection) Inter2 Starting Material (1-propyl-1H-pyrazole) Inter1->Inter2 Directed Lithiation (C-C Bond Formation) Reagent1 Propylamine Reagent2 DMF / n-BuLi

Figure 1: Retrosynthetic disconnection strategy highlighting the pivotal C5-functionalization.

Detailed Experimental Protocol

Phase 1: Synthesis of 1-propyl-1H-pyrazole (If not commercially sourced)

Note: If 1-propylpyrazole is purchased (CAS: 1533-59-1), proceed directly to Phase 2.

Principle: Nucleophilic substitution (


) of pyrazole on propyl bromide.
  • Reagents: Pyrazole (1.0 eq), 1-Bromopropane (1.2 eq), KOH (2.0 eq), DMSO.

  • Key Insight: Use of DMSO accelerates the

    
     reaction. The pyrazolate anion is an ambident nucleophile, but alkylation occurs on nitrogen.
    
Phase 2: Regioselective C5-Formylation

This is the critical step. The lone pair on


 coordinates with Lithium, directing the deprotonation specifically to 

.

Reagents & Materials:

Reagent Equivalents Role
1-propyl-1H-pyrazole 1.0 Substrate
n-Butyllithium (2.5M in hexanes) 1.1 - 1.2 Lithiating Agent
N,N-Dimethylformamide (DMF) 1.5 Formyl Source

| THF (Anhydrous) | Solvent | Reaction Medium |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 1-propyl-1H-pyrazole in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Note: Temperature control is vital. Above -40°C, the lithiated species may undergo lateral migration to the propyl chain (

      
      -lithiation) or scramble.
      
  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating formation of the 5-lithio species.

  • Quench: Add dry DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) to yield 1-propyl-1H-pyrazole-5-carbaldehyde .

Phase 3: Reductive Amination

Formation of the secondary amine using a mild hydride source to prevent over-reduction or side reactions.

Reagents & Materials:

Reagent Equivalents Role
1-propyl-1H-pyrazole-5-carbaldehyde 1.0 Intermediate A
Propylamine 1.1 Amine Source
Sodium Triacetoxyborohydride (STAB) 1.5 Selective Reductant
Acetic Acid (AcOH) 1.0 Catalyst

| 1,2-Dichloroethane (DCE) or DCM | Solvent | Solvent |[2]

Protocol:

  • Imine Formation: In a reaction vial, dissolve the aldehyde (from Phase 2) in DCE. Add Propylamine and Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

    • Mechanistic Check: AcOH catalyzes the formation of the iminium ion intermediate, which is more electrophilic and susceptible to hydride attack.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion.

    • Why STAB? Unlike

      
      , STAB is less reactive toward aldehydes/ketones but highly reactive toward imines, allowing for "one-pot" reductive amination without reducing the starting aldehyde.
      
  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

  • Workup: Quench with saturated

    
     (basic workup is crucial to free the amine). Extract with DCM.
    
  • Purification: The product is an amine. Purify via column chromatography using DCM/MeOH (95:5) with 1%

    
     or triethylamine to prevent streaking on silica.
    

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation logic, emphasizing the transition from thermodynamic starting material to the kinetic lithiation intermediate.

SynthesisPathway Start 1-propyl-1H-pyrazole Lithio [5-Lithio-1-propylpyrazole] (Transient Intermediate) Start->Lithio n-BuLi, THF, -78°C (Directed Lithiation) Aldehyde 1-propyl-1H-pyrazole- 5-carbaldehyde Lithio->Aldehyde 1. DMF 2. H3O+ Iminium [Propyl-Iminium Ion] Aldehyde->Iminium Propylamine AcOH, DCE Product FINAL TARGET N-propyl-1-propyl-1H- pyrazole-5-methanamine Iminium->Product NaBH(OAc)3 (Hydride Transfer)

Figure 2: Step-wise reaction mechanism. Dashed boxes indicate transient intermediates.

Quality Control & Validation

To ensure the protocol generated the correct isomer (1,5-substituted) rather than the 1,3-isomer, specific analytical markers must be verified.

NMR Validation (Expected Signals)
  • 1H NMR (CDCl3, 400 MHz):

    • Py-H4 (Ring proton): A singlet or doublet around

      
       6.0 - 6.2 ppm.
      
    • 
      -Propyl (
      
      
      
      ):
      Triplet around
      
      
      4.0 - 4.2 ppm (deshielded by ring nitrogen).
    • 
      -Methylene (
      
      
      
      -NH):
      Singlet or doublet around
      
      
      3.8 ppm.
    • Differentiation: In the 1,3-isomer, the

      
      -propyl and the substituent at C3 are spatially distant. In the 1,5-isomer (Target), NOESY (Nuclear Overhauser Effect Spectroscopy) will show a correlation between the 
      
      
      
      -propyl
      
      
      -protons and the
      
      
      -methylene protons. This is the gold standard for structural confirmation.
LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).
    

Safety & Handling (HSE)

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere. Use a syringe with a long needle and positive pressure. Have a Class D fire extinguisher nearby.

  • Propylamine: Volatile, corrosive, and flammable. Use in a fume hood.

  • Reaction Exotherms: The quench of n-BuLi and the hydride reduction can be exothermic. Control temperatures strictly.

References

  • Regioselective Lithiation of Pyrazoles: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Note: Establishes the C5-lithiation preference for N-substituted pyrazoles.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Aggarwal, V. K., de Vicente, J., & Bonnert, R. V. (2003).
  • General Pyrazole Chemistry

    • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

Sources

propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal and agricultural chemistry, renowned for their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional structure and electronic properties, which in turn governs its biological activity. This guide provides a detailed technical overview of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, a 1,5-disubstituted pyrazole. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and established chemical principles to provide a robust profile of its expected chemical properties and behavior.

This guide is intended for researchers and professionals in drug development and chemical synthesis, offering insights into the synthesis, characterization, and potential reactivity of this compound class.

Molecular Structure and Physicochemical Properties

The structure of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine features a central pyrazole ring substituted at the N1 position with a propyl group and at the C5 position with a (propylamino)methyl group. This 1,5-substitution pattern is crucial for defining its chemical behavior.

Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular FormulaC10H19N3-
Molecular Weight181.28 g/mol -
XLogP3~1.5 - 2.5Estimation based on related structures
Boiling Point~250-280 °CEstimation based on related structures
pKa (most basic N)~8.5 - 9.5Estimated for the secondary amine
Water SolubilitySlightly soluble to sparingly solubleInferred from LogP and structure

Synthesis and Purification

The synthesis of 1,5-disubstituted pyrazoles can be achieved through several established routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[7] For propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, a plausible synthetic pathway would involve the initial formation of a 5-(halomethyl) or 5-(hydroxymethyl) substituted pyrazole, followed by nucleophilic substitution with propylamine.

General Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Amination cluster_2 Step 3: Purification A 1,3-Dicarbonyl Precursor C 1-Propyl-5-(substituted)methyl-1H-pyrazole A->C Condensation B Propylhydrazine B->C E Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine C->E Nucleophilic Substitution D Propylamine D->E F Crude Product E->F Workup G Purified Product F->G Column Chromatography

Caption: A generalized synthetic workflow for propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine.

Experimental Protocol: Synthesis of a 1,5-Disubstituted Pyrazole Analog

This protocol is adapted from established methods for the synthesis of 1,5-disubstituted pyrazoles and serves as a representative procedure.[7][8]

Step 1: Pyrazole Ring Formation

  • To a solution of a suitable 1,3-dicarbonyl derivative in a protic solvent such as ethanol, add an equimolar amount of propylhydrazine.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be carried forward or purified by crystallization or chromatography.

Step 2: Functionalization and Amination

  • The pyrazole from Step 1 is functionalized at the 5-methyl position (if starting with a methyl-substituted precursor) via radical halogenation or converted from a hydroxymethyl group to a more reactive leaving group (e.g., tosylate or mesylate).

  • The functionalized pyrazole is dissolved in a polar aprotic solvent like acetonitrile.

  • An excess of propylamine (2-3 equivalents) is added, along with a non-nucleophilic base such as triethylamine to scavenge the acid byproduct.

  • The mixture is stirred, potentially with heating, until the reaction is complete as indicated by TLC.

Step 3: Workup and Purification

  • The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to yield the final product.

Spectroscopic Characterization

The structural elucidation of the target molecule would rely on a combination of NMR spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral features are outlined below, based on data from analogous pyrazole derivatives.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Pyrazole Ring Protons: Two distinct doublets are expected for the H3 and H4 protons of the pyrazole ring, typically with a small coupling constant (J ≈ 2-3 Hz).[9]

  • Propyl Groups: The two propyl groups will show characteristic signals: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen.

  • Methylene Bridge: A singlet or a pair of doublets (if chiral) for the CH₂ group connecting the pyrazole ring and the secondary amine.

  • Amine Proton: A broad singlet for the N-H proton, which is exchangeable with D₂O.

¹³C NMR:

  • Pyrazole Ring Carbons: Three distinct signals for the C3, C4, and C5 carbons of the pyrazole ring.

  • Aliphatic Carbons: Signals corresponding to the carbons of the two propyl groups and the methylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands.[2][11]

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

  • C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

  • C=N and C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ range, characteristic of the pyrazole ring.[11]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of propyl groups and cleavage of the bond between the methylene bridge and the pyrazole ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is primarily dictated by the pyrazole ring and the secondary amine.

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation and reduction.[4] Electrophilic substitution, such as halogenation or nitration, would be expected to occur at the C4 position.[4][12]

  • Secondary Amine: The secondary amine is nucleophilic and basic. It can undergo reactions typical of secondary amines, such as acylation, alkylation, and salt formation with acids. The presence of this basic center is significant for potential pharmaceutical applications, as it allows for the formation of water-soluble salts.

Potential Applications: Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a candidate for screening in various therapeutic areas.[1][4] The specific substitution pattern may confer activity as an enzyme inhibitor, a receptor antagonist, or an antimicrobial agent.[2]

Conclusion

Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a 1,5-disubstituted pyrazole with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its expected chemical properties, synthesis, and characterization based on established principles and data from related compounds. The described synthetic and analytical methodologies offer a robust framework for the practical investigation of this and similar molecules.

References

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Tamaru, Y., Harada, T., & Yoshida, Z. (2006, March 27). THE SELECTIVE SYNTHESIS OF 1,5-DISUBSTITUTED PYRAZOLES AND STRUCTURAL ELUCIDATION OF 1,3- AND 1,5-DISUBSTITUTED PYRAZOLES. Oxford Academic. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

  • PMC. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Semantic Scholar. (2020, November 14). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole- 4-Carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Retrieved from [Link]

  • PMC. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
  • Scirp.org. (2020, May 8). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. (2019, January 15).
  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. NIH. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ChemBK. (n.d.). methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride. Retrieved from [Link]

  • US EPA. (2023, November 1). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

Sources

In Silico Docking of Propyl-Pyrazole-Methylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico molecular docking workflow for propyl-pyrazole-methylamine derivatives , a chemical class exhibiting "privileged scaffold" properties in medicinal chemistry.[1] Pyrazoles are well-documented pharmacophores for kinase inhibition (e.g., EGFR, VEGFR) and anti-inflammatory targets (e.g., COX-2).[1]

The specific substitution pattern of these derivatives presents unique challenges and opportunities:

  • Propyl Group: A flexible hydrophobic tail requiring accurate torsional sampling to fit lipophilic pockets.

  • Methylamine Group: A basic moiety (

    
    ) that is predominantly protonated at physiological pH, necessitating specific charge assignment to capture critical salt-bridge interactions.[1]
    

This guide moves beyond generic protocols, focusing on the causality of parameter selection to ensure high-fidelity binding mode predictions.

Phase 1: Chemical Space & Ligand Preparation[1]

The accuracy of a docking study is determined before the algorithm even runs. For propyl-pyrazole-methylamine derivatives, the protonation state is the single most common point of failure.

Protonation and Charge Assignment

Unlike neutral ligands, the methylamine side chain is a strong base. Docking this species in a neutral state will result in false negatives, as it misses strong electrostatic interactions with acidic residues (Asp/Glu) often found in active sites (e.g., the salt bridge in the kinase


C-helix).[1]
  • Protocol:

    • 2D to 3D Conversion: Generate 3D coordinates using RDKit or OpenBabel.

    • pKa Calculation: Use Hammett equation-based predictors (e.g., Epik, MarvinSketch) to determine the dominant tautomer and protonation state at pH 7.4.[1]

    • Explicit Protonation: Ensure the methylamine nitrogen is protonated (

      
      ).
      
    • Charge Assignment: Apply Gasteiger-Marsili partial charges. Standard Gasteiger charges are preferred for AutoDock Vina as they handle the delocalized electron density of the pyrazole ring effectively.

Conformational Flexibility (The Propyl Tail)

The propyl chain (


) adds significant entropic penalty potential.
  • Torsion Tree Definition: You must define the bond between the pyrazole ring and the propyl chain, as well as the internal propyl bonds, as rotatable .

  • Constraint: If the propyl group is intended to occupy a specific narrow channel (e.g., the COX-2 hydrophobic channel), ensure the docking search exhaustiveness is increased to sample the "extended" conformation vs. the "collapsed" conformation.

Phase 2: Target Selection & System Preparation[1]

Based on the pyrazole scaffold's historical efficacy, two primary target classes are recommended for this derivative:

Target ClassRepresentative ProteinPDB IDRationale for Propyl-Pyrazole-Methylamine
Tyrosine Kinase EGFR (Epidermal Growth Factor Receptor)1M17 (w/ Erlotinib)Pyrazole mimics the adenine ring of ATP; Methylamine interacts with Asp855; Propyl explores the hydrophobic gatekeeper region.
Cyclooxygenase COX-23LN1 (w/ Celecoxib)Pyrazole serves as the central scaffold; Propyl fits the hydrophobic side pocket; Methylamine provides solubility and H-bonding at the channel entrance.
Receptor Preparation Workflow
  • Clean Structure: Remove all water molecules unless a water molecule is known to bridge the ligand and protein (e.g., Thr315 in ABL kinase). For standard EGFR/COX-2 docking, removal is standard.[1]

  • H-Bond Network: Add polar hydrogens. This is critical for the pyrazole nitrogens, which can act as both H-bond donors (NH) and acceptors (N).[1][2]

  • Grid Box Definition:

    • Center: Define the center of the grid box using the centroid of the co-crystallized ligand (e.g., Erlotinib for 1M17).

    • Dimensions: Extend the box 10-12 Å in each direction from the ligand center.

    • Specific Requirement: For the propyl derivative, ensure the box covers the "back pocket" regions to allow the hydrophobic tail to fully extend.

Phase 3: The Docking Protocol (AutoDock Vina / Smina)

This protocol uses a "Self-Validating" approach.[3] We do not simply run the docking; we first prove the system works.

Step 1: Validation (Redocking)

Before docking your novel derivatives, you must extract the co-crystallized ligand (e.g., Erlotinib) and dock it back into the receptor.[1]

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • If RMSD > 2.0 Å: The force field parameters or grid box definition are incorrect. Do not proceed to novel compounds until this is resolved.

Step 2: Production Docking

Execute the docking for the propyl-pyrazole-methylamine library.

  • Exhaustiveness: Set to 32 (Standard is 8). The flexibility of the propyl chain requires higher sampling to avoid getting trapped in local minima.

  • Energy Range: 4 kcal/mol. Keep poses within this range of the best score.

Workflow Visualization

The following diagram illustrates the logical flow and decision gates for this study.

DockingWorkflow LigandPrep Ligand Preparation (Propyl-Pyrazole-Methylamine) Protonation Protonation (pH 7.4) Methylamine -> NH3+ LigandPrep->Protonation Torsion Torsion Tree Activate Propyl Rotatable Bonds Protonation->Torsion Validation Validation Step Redock Crystal Ligand Torsion->Validation TargetPrep Target Preparation (EGFR / COX-2) GridGen Grid Box Generation Centroid: Co-crystal Ligand TargetPrep->GridGen GridGen->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->GridGen No (Refine Grid) Docking Production Docking Exhaustiveness = 32 Decision->Docking Yes Analysis Interaction Profiling (Salt Bridges, H-Bonds) Docking->Analysis

Figure 1: Decision-tree workflow for docking pyrazole derivatives, emphasizing the critical validation step.

Phase 4: Data Analysis & Interpretation[1]

Docking scores (affinity in kcal/mol) are only a filter. The true selection criterion is the interaction fingerprint .

Mechanistic Interaction Map

For a propyl-pyrazole-methylamine derivative binding to a kinase (e.g., EGFR), the anticipated binding mode should follow this logic:

InteractionMap Methylamine Methylamine (NH3+) Asp855 Asp855 / Glu762 (Acidic) Methylamine->Asp855 Salt Bridge (Electrostatic) Pyrazole Pyrazole Core Met793 Met793 (Hinge Region) Pyrazole->Met793 H-Bond (Donor/Acceptor) Propyl Propyl Tail HydroPocket Hydrophobic Pocket (Val/Leu/Ala) Propyl->HydroPocket Van der Waals (Hydrophobic)

Figure 2: Predicted pharmacophore mapping for propyl-pyrazole-methylamine derivatives in a kinase active site.[1]

Quantitative Output Format

Present your findings in a structured table comparing the derivative to a standard inhibitor.

Compound IDBinding Affinity (kcal/mol)H-Bonds (Residue:Dist)Salt BridgesHydrophobic Interactions
Ref (Erlotinib) -9.4Met793: 2.1 ÅNoneLeu718, Val726, Ala743
PPM-01 (Novel) -8.9Met793: 2.2 ÅAsp855 (Methylamine)Gatekeeper (Propyl tail)

Interpretation: If PPM-01 has a lower affinity than the reference but forms a salt bridge with Asp855, it may exhibit higher specificity or longer residence time, despite the lower initial docking score.[1]

Phase 5: Post-Docking Validation (MD Simulation)[1]

Docking is a static snapshot. For high-impact publications or drug development decisions, you must validate the stability of the "Propyl" tail using Molecular Dynamics (MD).

  • The Issue: The propyl tail might be docked in a high-energy conformation to fit a pocket.

  • The Test: Run a short (50-100 ns) MD simulation (GROMACS/AMBER).

  • Success Criteria:

    • Ligand RMSD stabilizes < 3.0 Å.[3]

    • The Methylamine-Aspartate salt bridge persists for >60% of the simulation time.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] Link[1]

  • Fink, B. E., et al. (1999). Novel, tetrasubstituted pyrazoles as high affinity ligands for the estrogen receptor.[1][4] Chemistry & Biology, 6(4), 205-219.[1] (Establishes propyl-pyrazole binding precedents). Link

  • Lyu, J., et al. (2017). Ultra-large library docking for discovering new chemotypes.[1] Nature, 566, 224–229.[1] (Protocols for large-scale docking validation). Link[1]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today, 1(4), 337-341.[1] Link

  • Sastry, G. M., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments.[1] Journal of Computer-Aided Molecular Design, 27(3), 221–234.[1] Link

Sources

The Pyrazole Pharmacophore: Strategic Design, Regioselective Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a titan among "privileged scaffolds" in modern medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics—ranging from the COX-2 inhibitor Celecoxib to the breakthrough kinase inhibitor Ruxolitinib —is not coincidental but a result of its unique physicochemical versatility. For the drug discovery scientist, the pyrazole core offers a tunable platform for hydrogen bonding, rigidification of flexible linkers, and bioisosteric replacement of phenyl or heteroaryl rings.

This technical guide moves beyond basic reviews to address the causality of pyrazole utility: how to control its notorious regiochemistry during synthesis, how to exploit its tautomeric equilibrium for target binding, and how to navigate the Structure-Activity Relationship (SAR) landscape for next-generation kinase and enzyme inhibitors.

Structural Rationale & Pharmacophore Analysis[1][4][5][6][7][8]

The Electronic Chameleon

The pyrazole ring (


) is planar and aromatic, possessing a high dipole moment. Its medicinal value stems largely from the distinct roles of its two nitrogen atoms:
  • N1 (Pyrrole-like): Acts as a hydrogen bond donor (when unsubstituted).[4]

  • N2 (Pyridine-like): Acts as a hydrogen bond acceptor .

This dual capability allows pyrazoles to function as robust bioisosteres for amides, carboxylic acids, and even phenols. In kinase inhibitors, the N2 atom frequently serves as the critical acceptor interacting with the hinge region of the ATP-binding pocket.

Tautomerism and Binding

Unsubstituted pyrazoles exist in a tautomeric equilibrium (


- and 

-isomers). While this flexibility can be advantageous for induced fit, it complicates synthesis and purification. In drug design, locking this tautomerism via N1-substitution (e.g., alkylation or arylation) is a standard strategy to freeze the bioactive conformation, reducing the entropic penalty upon binding to the target protein [1].

Strategic Synthesis: Solving the Regioselectivity Challenge

The most significant bottleneck in pyrazole chemistry is regioselectivity . The condensation of hydrazines with non-symmetrical 1,3-dicarbonyls (or their equivalents like enaminones) often yields a mixture of regioisomers (1,3- vs. 1,5-substituted).[5]

The Fluorinated Solvent Breakthrough

Recent protocols have demonstrated that the use of fluorinated alcohols, specifically 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP) , can drastically shift regioselectivity without the need for metal catalysts. These solvents activate the carbonyl electrophile via strong hydrogen bonding, directing the initial nucleophilic attack of the hydrazine [2].

Visualization: Regioselective Synthesis Decision Tree

The following diagram outlines a logical workflow for selecting the correct synthetic route based on substrate class.

PyrazoleSynthesis Start Target: N-Substituted Pyrazole Substrate Substrate Analysis Start->Substrate Symm Symmetrical 1,3-Dicarbonyl Substrate->Symm Asymm Unsymmetrical 1,3-Dicarbonyl Substrate->Asymm RouteA Standard Knorr Synthesis (Ethanol/Reflux) Symm->RouteA RouteB Regioselectivity Issue! Asymm->RouteB Soln1 Use HFIP or TFE Solvent (H-Bond Activation) RouteB->Soln1 Electronic Bias Soln2 Use Enaminone Precursor (Steric Control) RouteB->Soln2 Steric Bias Result1 High Regio-Purity (>95:5) Soln1->Result1 Soln2->Result1

Caption: Decision matrix for achieving regiochemical control in pyrazole synthesis, highlighting fluorinated solvents as a key optimizer.

Medicinal Chemistry & SAR: Case Studies

Kinase Inhibition: Ruxolitinib & The JAK Pathway

Ruxolitinib (Jakafi) exemplifies the power of the pyrazole scaffold in oncology. It targets Janus Kinases (JAK1/JAK2).[6]

  • Scaffold: A pyrazole fused to a pyrrolo[2,3-d]pyrimidine system.[6]

  • Mechanism: The pyrazole nitrogen forms a critical hydrogen bond with the hinge region of the kinase, mimicking the adenine ring of ATP.

  • SAR Insight: The cyclopentyl ring attached to the pyrazole provides hydrophobic bulk that fills the ribose-binding pocket, enhancing affinity and selectivity over other kinases [3].

Covalent Inhibition: Pirtobrutinib

Pirtobrutinib (Jaypirca) represents a newer generation of non-covalent (reversible) BTK inhibitors, but pyrazoles are also central to covalent strategies (e.g., Ibrutinib).

  • Evolution: While Ibrutinib uses a pyrazolo[3,4-d]pyrimidine core to covalently bind Cys481, resistance mutations (C481S) necessitated new designs. Pirtobrutinib utilizes a distinct binding mode where the pyrazole helps stabilize a non-covalent conformation, overcoming resistance [4].

Quantitative Data: Pyrazole Drug Comparison

The table below summarizes key physicochemical and inhibitory data for prominent pyrazole-based agents.

Drug NameTargetIndicationScaffold TypeKey Interaction (Hinge)
Ruxolitinib JAK1/2MyelofibrosisPyrrolo-pyrazoleN-H donor / N-acceptor
Crizotinib ALK/ROS1NSCLC3-Benzyloxy-pyrazolePyrazole N2 acceptor
Celecoxib COX-2Inflammation1,5-DiarylpyrazoleSulfonamide & Pyrazole N
Asciminib BCR-ABL1CMLPyrazole-carboxamideAllosteric Myristoyl site

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-3-substituted Pyrazoles

Objective: Synthesize a 1,3-disubstituted pyrazole with >95% regioselectivity using the fluorinated solvent method [2].

Materials:

  • 1,3-Dicarbonyl compound (e.g., benzoylacetone, 1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or HFIP (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE.

  • Addition: Add the aryl hydrazine hydrochloride in one portion at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 2–4 hours. Note: TFE activates the carbonyl, often negating the need for acid catalysis or reflux.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) until the starting dicarbonyl is consumed.

  • Workup: Evaporate the TFE under reduced pressure (recoverable).

  • Purification: The residue is often pure enough for recrystallization (Ethanol/Water). If necessary, purify via flash column chromatography.[7]

  • Validation: Confirm regiochemistry via NOESY NMR (Look for NOE between the N-aryl ortho-protons and the pyrazole C5-H).

Protocol 2: Differential Scanning Fluorimetry (DSF) for Kinase Binding

Objective: Validate the binding of a novel pyrazole ligand to a kinase target (e.g., p38 MAPK) by measuring thermal shift (


).
  • Plate Setup: Prepare a 384-well PCR plate.

  • Mix: Add 18

    
    L of protein solution (2 
    
    
    
    M kinase in HEPES buffer + 5x SYPRO Orange dye).
  • Compound Addition: Add 2

    
    L of the pyrazole test compound (100 
    
    
    
    M stock in DMSO) to the well. Final DMSO concentration should be <1%.
  • Controls: Include DMSO-only (negative) and a known inhibitor (positive, e.g., SB203580) wells.

  • Run: Perform a melt curve analysis using a RT-PCR machine (25°C to 95°C, ramp rate 0.05°C/s).

  • Analysis: Calculate the melting temperature (

    
    ) using the Boltzmann sigmoid fit. A 
    
    
    
    C indicates significant binding.

Biological Pathway Visualization

The following diagram illustrates the JAK-STAT signaling pathway, highlighting the intervention point of pyrazole-based inhibitors like Ruxolitinib.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Target of Pyrazoles) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor Ruxolitinib (Pyrazole Scaffold) Inhibitor->JAK ATP-Competitive Inhibition

Caption: Mechanism of Action for pyrazole-based JAK inhibitors within the JAK-STAT signaling cascade.

References

  • Fustero, S., et al. (2011).[8] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

  • Tang, M., et al. (2016).[9] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Synthesis. Link

  • Verstovsek, S., et al. (2010). "Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." New England Journal of Medicine. Link

  • Mato, A. R., et al. (2021). "Pirtobrutinib in Relapsed or Refractory B-Cell Malignancies (BRUIN): A Phase 1/2 Study." The Lancet. Link

  • Garg, N. K., et al. (2024). "Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues." European Journal of Medicinal Chemistry. Link

Sources

Preliminary Bioactivity Screening of Propyl-Pyrazol-Methylamine: A Multi-Tiered Strategy for Hit Identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold and the Imperative for Strategic Screening

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core structure of numerous blockbuster drugs with applications ranging from anti-inflammatory agents like Celecoxib to anti-obesity and antipsychotic medications.[1][2][3] This five-membered heterocyclic scaffold owes its pharmacological versatility to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[3][4] The introduction of novel substituents, such as a propyl group and a methylamine moiety, onto this privileged scaffold presents an opportunity to explore new chemical space and potentially uncover unique biological activities.

This guide delineates a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a novel entity, propyl-pyrazol-methylamine. As Senior Application Scientists, our philosophy transcends mere protocol execution; we emphasize a logical, causality-driven workflow that begins with cost-effective computational predictions and progresses to targeted in vitro assays. This approach is designed to maximize the probability of identifying genuine "hits" while minimizing resource expenditure, a principle critical to the early stages of drug discovery.[5][6] Each described protocol is a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.

Tier 1: In Silico Profiling – A Predictive Foundation

Before committing to resource-intensive wet-lab experiments, a robust in silico assessment is paramount. This initial tier serves to predict the compound's fundamental drug-like properties and to generate hypotheses about its potential biological targets, thereby guiding the subsequent experimental design.[7][8]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The objective of early ADMET profiling is to flag potential liabilities that could lead to late-stage attrition.[9][10] By leveraging a suite of computational models, we can estimate the pharmacokinetic and toxicological profile of propyl-pyrazol-methylamine.

Methodology: The chemical structure of propyl-pyrazol-methylamine is submitted to established computational platforms such as SwissADME, pkCSM, or ADMETlab 2.0.[9][11] These tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a range of properties.[10][12]

Key Parameters & Rationale:

  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Hydrogen Bond Donors/Acceptors are calculated to assess compliance with frameworks like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

  • Absorption: Prediction of Caco-2 permeability (an in vitro model for intestinal absorption) and P-glycoprotein (P-gp) substrate/inhibitor status helps forecast oral absorption and potential for drug-drug interactions.[10][13]

  • Distribution: Blood-Brain Barrier (BBB) permeability is a critical parameter, indicating the compound's potential to act on the central nervous system (CNS).[12]

  • Metabolism: Prediction of interactions with Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, 2D6) is essential for anticipating metabolic stability and potential drug interactions.[7]

  • Toxicity: Computational prediction of AMES toxicity (mutagenicity) and hERG (human Ether-à-go-go-Related Gene) inhibition provides an early warning for potential carcinogenicity and cardiotoxicity, respectively.[14]

Data Presentation:

ADMET PropertyPredicted ValueInterpretation & Rationale
Physicochemical
Molecular Weight< 500 DaCompliant with Lipinski's Rule; favors absorption.
LogP1.0 - 3.0Optimal range for membrane permeability.
Absorption
Caco-2 PermeabilityHighSuggests good potential for intestinal absorption.
P-gp SubstrateNoReduced likelihood of active efflux from cells.
Distribution
BBB PermeantYes/NoDetermines suitability for CNS vs. peripheral targets.
Metabolism
CYP2D6 InhibitorNoLower risk of metabolic drug-drug interactions.
Toxicity
AMES ToxicityNegativeLow probability of mutagenic effects.
hERG InhibitionLow RiskReduced potential for cardiotoxic side effects.
Molecular Docking: Hypothesis Generation for Biological Targets

Given the broad activity profile of pyrazole derivatives, molecular docking can be used to predict the binding affinity of propyl-pyrazol-methylamine against a panel of known pyrazole-interacting proteins.[15][16] This provides a rational basis for selecting the initial in vitro assays.

Methodology: A virtual panel of targets is assembled, including key enzymes like Cyclooxygenase-2 (COX-2, for inflammation), various kinases (for oncology), and microbial enzymes like DNA gyrase.[14][15] Using software like Glide (Schrödinger) or AutoDock, the compound is docked into the active site of these protein crystal structures (retrieved from the Protein Data Bank, PDB).[15] The simulation calculates a docking score, which estimates the binding free energy and predicts the binding pose.[17]

Diagram 1: Conceptual Workflow for Molecular Docking

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (Propyl-Pyrazol-Methylamine 3D Structure Generation) Grid 3. Grid Generation (Define Binding Site) Ligand->Grid Protein 2. Protein Preparation (Download PDB Structure, Remove Water, Add Hydrogens) Protein->Grid Dock 4. Docking Calculation (Flexible Ligand, Rigid Receptor) Grid->Dock Scoring 5. Scoring & Ranking (Estimate Binding Affinity) Dock->Scoring Pose 6. Pose Visualization (Analyze Interactions) Scoring->Pose

Caption: A conceptual diagram illustrating the key stages of a molecular docking simulation.

Tier 2: Broad-Spectrum In Vitro Bioactivity Screening

Guided by the in silico predictions and the known pharmacology of the pyrazole class, we proceed to a panel of robust, high-throughput in vitro assays.[18] This tier aims to identify any significant biological activity across several key therapeutic areas.

General Cytotoxicity Screening (Anticancer Potential)

A primary screen for cytotoxicity is essential. It not only identifies potential anticancer activity but also establishes a therapeutic window for other potential bioactivities by flagging general toxicity at low concentrations.[19][20] The XTT assay is chosen over the MTT assay due to its use of a water-soluble formazan product, which simplifies the protocol and reduces handling errors.[21]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[19] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of propyl-pyrazol-methylamine in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions (e.g., mixing XTT reagent with an activation solution). Add 50 µL of the working solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT reagent to its colored formazan product.[21]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.[21][22]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)Propyl-Pyrazol-Methylamine> 100
HCT-116 (Colon Cancer)Propyl-Pyrazol-Methylamine25.4
Doxorubicin (Control)HCT-1160.8
Antimicrobial Screening

Many heterocyclic compounds, including pyrazoles, exhibit antimicrobial properties.[1][19] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency.[23][24]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final standardized concentration of 5 x 10⁵ CFU/mL.[23]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.[23]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[25] This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation:

Microbial StrainCompoundMIC (µg/mL)
S. aureus ATCC 29213Propyl-Pyrazol-Methylamine16
E. coli ATCC 25922Propyl-Pyrazol-Methylamine> 128
Vancomycin (Control)S. aureus1
Ciprofloxacin (Control)E. coli0.015
Anti-inflammatory Screening: COX Enzyme Inhibition

Given that celecoxib, a pyrazole derivative, is a selective COX-2 inhibitor, assessing the anti-inflammatory potential of a new analog is a logical step.[26] Commercially available kits provide a reliable and high-throughput method for measuring COX-1 and COX-2 inhibition.

Experimental Protocol: COX Inhibitor Screening Assay (Colorimetric)

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., assay buffer, heme, arachidonic acid substrate, colorimetric substrate).

  • Compound Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer. Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor control (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: The peroxidase activity of COX converts a probe, producing a colored product. After a specified incubation time, measure the absorbance at the recommended wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value for both COX-1 and COX-2 enzymes. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.

Diagram 2: Overall Preliminary Bioactivity Screening Workflow

cluster_tier1 Tier 1: In Silico Profiling cluster_tier2 Tier 2: In Vitro Screening cluster_tier3 Tier 3: Hit Prioritization start Propyl-Pyrazol-Methylamine (Novel Compound) ADMET ADMET Prediction (Drug-Likeness) start->ADMET Docking Molecular Docking (Target Hypothesis) start->Docking Cytotoxicity Cytotoxicity Assay (e.g., XTT) ADMET->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) ADMET->Antimicrobial Docking->Antimicrobial AntiInflam Anti-inflammatory Assay (e.g., COX Inhibition) Docking->AntiInflam Analysis Data Analysis & Hit Identification Cytotoxicity->Analysis Antimicrobial->Analysis AntiInflam->Analysis Decision Decision Gate: Advance or Terminate? Analysis->Decision end Lead Optimization Decision->end Potent & Selective Hit

Caption: A multi-tiered workflow for the preliminary bioactivity screening of a novel compound.

Tier 3: Data Interpretation and Hit Prioritization

A "hit" is a compound that demonstrates consistent, dose-dependent activity in a primary assay at a relevant concentration. The goal of this phase is to integrate the data from all tiers to prioritize any identified hits for further investigation.

Criteria for a Quality Hit:

  • Potency: An IC₅₀ or MIC value in the low micromolar or sub-micromolar range is typically desired. For example, an IC₅₀ < 10 µM in a cytotoxicity screen or a MIC ≤ 16 µg/mL in an antimicrobial screen would be considered a noteworthy hit.

  • Selectivity: The compound should ideally show selectivity for a specific biological effect. For example, a compound that is highly cytotoxic to a cancer cell line (e.g., IC₅₀ = 5 µM) but shows no activity against normal cell lines (IC₅₀ > 100 µM) is a promising candidate. Similarly, a high COX-2 selectivity index is desirable for an anti-inflammatory agent.

  • Favorable ADMET Profile: A hit compound should have a promising in silico ADMET profile, with no major predicted liabilities (e.g., mutagenicity, hERG inhibition).

If propyl-pyrazol-methylamine shows potent activity against the HCT-116 colon cancer cell line and selective activity against S. aureus with a clean in silico toxicity profile, it would be prioritized for follow-up studies. These would include validation in secondary assays, preliminary structure-activity relationship (SAR) studies, and more advanced mechanism-of-action studies.

Conclusion

This in-depth technical guide outlines a rational, tiered approach to the preliminary bioactivity screening of propyl-pyrazol-methylamine. By integrating predictive in silico tools with a diverse panel of robust in vitro assays, this strategy enables a comprehensive initial assessment of the compound's therapeutic potential. This structured workflow ensures that resources are directed toward the most promising molecules, accelerating the critical transition from a novel chemical entity to a viable lead candidate in the drug discovery pipeline.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI.
  • Pyrazole, Synthesis and Biological Activity. (n.d.).
  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2008, October 30). ACS Publications.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022, September 1).
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs.
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022, February 24). MDPI.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.
  • What is an Inhibition Assay?. (n.d.). Biobide.
  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio.
  • ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). PMC.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021, January 28). Semantic Scholar.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022, September 7). Frontiers.
  • Drug-like screening, molecular docking, molecular dynamics simulations, and binding free energies on the interaction of pyrazole derivatives as inhibitors of lysosomal storage disorders and anticancer activity. (2025, November 14). ResearchGate.
  • Top Enzymatic Assays for Drug Screening in 2025. (2025, April 29). Patsnap Synapse.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). PMC.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6).
  • Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems.
  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.
  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14). ACS Publications.
  • In Vitro Transcription Assays and Their Application in Drug Discovery. (2016, March 7). JoVE.
  • Small molecule development | Drug discovery | CRO. (n.d.). Oncodesign Services.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC.
  • Small Molecule Drug Discovery. (n.d.). Charles River Laboratories.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.).
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press.
  • Testing the Effectiveness of Antimicrobials. (n.d.). Lumen Learning.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - NIH.
  • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. (n.d.). PMC.
  • Disk diffusion test. (n.d.). Wikipedia.
  • CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). Invitrogen.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022, October 20). MDPI.
  • Screening and identification of novel biologically active natural compounds. (2017, June 5).
  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2016, January 30). Horizon Research Publishing.
  • Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • A Review on Pyrazole chemical entity and Biological Activity. (2019, July 22). ResearchGate.

Sources

tautomerism in mono-substituted pyrazole compounds.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tautomerism in Mono-Substituted Pyrazole Compounds

Abstract

Tautomerism, a fundamental principle of constitutional isomerism, is a critical determinant of the chemical and biological identity of N-unsubstituted pyrazole compounds. This guide provides a detailed exploration of the annular prototropic tautomerism characteristic of mono-substituted pyrazoles, a scaffold of immense importance in medicinal chemistry and drug development.[1][2] We delve into the intricate balance between tautomeric forms, governed by a confluence of substituent-driven electronic and steric effects, as well as environmental factors such as solvent polarity, temperature, and pH. This document synthesizes field-proven insights with established theoretical principles, offering researchers and drug development professionals a comprehensive resource. It details robust experimental and computational methodologies—including advanced NMR spectroscopy, X-ray crystallography, and quantum mechanical calculations—for the unambiguous characterization and quantification of tautomeric equilibria. By explaining the causality behind experimental choices and grounding all claims in authoritative literature, this guide serves as both a practical handbook and a reference for the rational design of pyrazole-based therapeutic agents.

The Phenomenon of Annular Tautomerism in Pyrazoles

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] In N-unsubstituted pyrazoles, the imino proton (N-H) is not fixed to one nitrogen atom but can migrate to the adjacent nitrogen via a 1,2-proton shift. This dynamic equilibrium is known as annular prototropic tautomerism.[1] For a pyrazole ring mono-substituted at a carbon atom, this phenomenon gives rise to two distinct tautomeric forms.

  • 3-Substituted Pyrazoles: An equilibrium exists between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole.

  • 5-Substituted Pyrazoles: This is chemically identical to the 3-substituted case, resulting in the same equilibrium.

  • 4-Substituted Pyrazoles: Substitution at the C4 position results in a symmetrical molecule where the two nitrogen environments are equivalent. Therefore, proton migration between N1 and N2 does not produce a new tautomer, and only one form exists.

This tautomeric interconversion is not a simple intramolecular hop. The energy barrier for a direct intramolecular proton transfer is prohibitively high (around 50 kcal/mol). Instead, the process is typically an intermolecular event, often catalyzed by solvent molecules or other pyrazole molecules, with a much lower activation energy (10–14 kcal/mol).[3][4]

Caption: Annular prototropic tautomerism in 3-substituted pyrazoles.

Critical Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium (quantified by the constant KT = [5-substituted tautomer] / [3-substituted tautomer]) is a delicate balance dictated by a hierarchy of intrinsic and extrinsic factors.[2]

Substituent Effects

The electronic nature of the substituent at the C3(5) position is a primary determinant of tautomeric preference.[2]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and alkyl groups (-CH₃) donate electron density to the ring. Theoretical calculations and experimental data consistently show that EDGs favor the tautomer where the substituent is at the C3 position.[1][3] This preference is attributed to the stabilization of the adjacent "pyrrole-like" nitrogen (N1).

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CF₃, and -COOH withdraw electron density from the ring. Consequently, EWGs tend to favor the 5-substituted tautomer.[1][3] This arrangement places the EWG further from the basic "pyridine-like" nitrogen (N2), which is electronically unfavorable.

Table 1: Influence of Substituent Electronic Nature on Tautomeric Preference

Substituent TypeExample GroupsFavored Tautomer PositionRationale
Electron-Donating (EDG)-NH₂, -OH, -CH₃, -F, -Cl3-substituted Stabilizes the adjacent N1 "pyrrole-like" nitrogen.[3]
Electron-Withdrawing (EWG)-NO₂, -CF₃, -COOH, -CHO5-substituted Avoids unfavorable electronic interaction with the N2 "pyridine-like" nitrogen.[3]
Environmental Effects

The surrounding medium plays a crucial role in stabilizing or destabilizing the respective tautomers, which often possess different dipole moments and hydrogen bonding capabilities.[4]

  • Solvent Polarity: The solvent environment can significantly influence the equilibrium by solvating the two tautomers to different extents.[2] Polar solvents tend to favor the more polar tautomer.[5] For instance, in N-confused porphyrins, a related system, the less stable tautomer is favored in polar aprotic solvents like DMSO due to favorable hydrogen bonding interactions.[6]

  • Protic vs. Aprotic Solvents: Polar protic solvents (e.g., water, alcohols) can form specific hydrogen bonds with both the N-H group and the pyridine-like nitrogen of the pyrazole, potentially favoring one tautomer over the other.[3] Dipolar aprotic solvents (e.g., DMSO, acetone) can also influence the equilibrium, and have been shown to decrease the rate of tautomeric interconversion at low temperatures.[3]

  • Temperature: Temperature can shift the equilibrium based on the thermodynamic parameters (ΔH and ΔS) of the interconversion.[1] Variable-temperature experiments are a key tool for studying these dynamics.[7]

  • Aggregation and Solid-State Effects: In the solid state, intermolecular forces, particularly hydrogen bonding, dictate the observed structure.[4] Pyrazoles are known to form various aggregates like dimers, trimers, and tetramers.[4][8] X-ray crystallography may reveal a single tautomer, a mixture of tautomers within the same crystal, or ordered aggregates stabilized by N-H···N hydrogen bonds.[9][10][11]

Methodologies for Tautomerism Analysis

A multi-pronged approach combining spectroscopic and computational techniques is essential for the definitive characterization of pyrazole tautomerism.

workflow cluster_workflow General Workflow for Tautomerism Study Sample Mono-substituted Pyrazole Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Sample->NMR XRay Single Crystal X-ray Diffraction Sample->XRay Comp Computational Modeling (DFT/ab initio) Sample->Comp VT_NMR Variable Temperature (VT) NMR NMR->VT_NMR Data_Analysis Data Synthesis & Equilibrium Quantification VT_NMR->Data_Analysis XRay->Data_Analysis Comp->Data_Analysis

Caption: Integrated workflow for the characterization of pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[12] The type of spectrum observed depends on the rate of proton exchange relative to the NMR timescale.[12]

  • Fast Exchange: At higher temperatures, if the interconversion is rapid, a single set of time-averaged signals is observed. The chemical shifts of C3 and C5 may be broad.[3]

  • Slow Exchange: At lower temperatures, if the exchange can be slowed sufficiently, two distinct sets of signals appear, one for each tautomer.[7] The ratio of these tautomers can be determined by integrating the signals.[13]

  • ¹⁵N NMR: This technique is particularly valuable as the chemical shifts of the two nitrogen atoms are highly sensitive to their environment. The "pyrrole-like" N1 and "pyridine-like" N2 atoms have distinctly different chemical shifts, allowing for clear differentiation between tautomers.[14]

Field-Proven Protocol: Variable Temperature (VT) ¹H NMR

  • Sample Preparation: Dissolve the pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Toluene-d₈) in an NMR tube. DMSO is often preferred as it can slow the N-H exchange.[3]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any broad signals, particularly for the N-H proton (typically 10-14 ppm) and the ring protons.[7]

  • Low-Temperature Analysis: Cool the sample in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes before acquiring a spectrum at each step.

  • Identify Slow Exchange: Observe the spectra for the resolution of averaged signals into two distinct sets of signals corresponding to the two tautomers.

  • Quantification: Once in the slow-exchange regime, carefully integrate a pair of non-overlapping signals (one from each tautomer) to determine the tautomeric ratio (KT).

  • High-Temperature Analysis (Optional): Increase the temperature above ambient to observe the coalescence of the two signal sets into a single, sharpened average set, confirming the dynamic equilibrium.

X-ray Crystallography

X-ray crystal structure analysis provides an unambiguous determination of the tautomeric form present in the solid state.[14] This technique is crucial as it reveals the precise bond lengths and hydrogen atom positions, definitively distinguishing between, for example, a 3-hydroxy-1H-pyrazole and a 1,2-dihydro-3H-pyrazol-3-one.[14] It is important to recognize that the solid-state structure is heavily influenced by crystal packing forces and may not directly represent the equilibrium in solution.[10]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[15]

Standard Protocol: DFT Energy Calculations

  • Structure Generation: Build the 3D structures of both possible tautomers.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[3][16] The absence of imaginary frequencies confirms a true energy minimum.

  • Solvent Modeling: To simulate solution conditions, re-run the optimizations using a continuum solvation model like the Polarizable Continuum Model (PCM).[5]

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower ΔG is predicted to be the more stable, predominant form. The energy difference (ΔΔG) can be used to calculate the theoretical equilibrium constant (KT = e-ΔΔG/RT).

Implications in Drug Discovery and Development

Understanding and controlling pyrazole tautomerism is not merely an academic exercise; it has profound consequences for the efficacy and developability of pharmaceuticals.[2]

  • Receptor Recognition: Tautomers are distinct chemical entities. They possess different three-dimensional shapes and, critically, different patterns of hydrogen bond donors and acceptors. A drug target's binding pocket may exhibit high affinity for one tautomer but little to none for the other. A molecule that exists predominantly as the "inactive" tautomer under physiological conditions will display poor biological activity.[2]

  • Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The equilibrium influences:

    • pKa: The basicity of the pyrazole ring changes between tautomers, affecting the ionization state at physiological pH.

    • Lipophilicity (logP): The different polarity of tautomers leads to different partitioning behavior between aqueous and lipid environments.

    • Solubility: The ability of each tautomer to interact with water molecules will differ, affecting aqueous solubility.

A comprehensive understanding of the tautomeric landscape is therefore essential for the rational design of pyrazole-based drugs with optimized pharmacokinetic and pharmacodynamic profiles.

Conclusion

The annular tautomerism of mono-substituted pyrazoles is a complex, dynamic equilibrium governed by a subtle interplay of substituent electronics, solvent interactions, and solid-state packing forces. A thorough characterization of this phenomenon is paramount in fields like medicinal chemistry, where the specific tautomeric form can dictate a molecule's biological function and pharmaceutical properties. The integrated application of advanced spectroscopic techniques, particularly variable-temperature NMR, alongside X-ray crystallography and high-level computational modeling, provides the necessary toolkit for researchers to elucidate, quantify, and ultimately predict the tautomeric preferences of these vital heterocyclic compounds.

References

  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Bulgarian Chemical Communications.
  • The use of NMR spectroscopy to study tautomerism - Bohrium. (2006). Bohrium. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC. Available at: [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. Available at: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. Available at: [Link]

  • Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. (2020). Ewha Womans University. Available at: [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl). (n.d.). PMC. Available at: [Link]

  • The annular tautomerism of the curcuminoid NH-pyrazoles. (n.d.). RSC Publishing - Rsc.org. Available at: [Link]

  • Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. (n.d.). ACS Publications. Available at: [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025). ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Basicity of pyrazoles. (n.d.). . Available at: [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). MDPI. Available at: [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • (PDF) The annular tautomerism of the curcuminoid NH-pyrazoles. (n.d.). ResearchGate. Available at: [Link]

  • The annular tautomerism of the curcuminoid NH-pyrazolesw. (2008). RSC Publishing. Available at: [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3 + and N2 +) on the basicity and tautomerism of pyrazoles. (n.d.). Scilit. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Available at: [Link]

  • Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. (2023). PMC. Available at: [Link]

Sources

Methodological & Application

detailed protocol for synthesizing propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed technical protocol for the synthesis of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine , a secondary amine building block likely utilized in the development of pharmaceutical intermediates (e.g., for kinase inhibitors or GPCR ligands).[1]

The protocol focuses on a Reductive Amination strategy, which is the industry standard for synthesizing secondary amines from aldehydes and primary amines due to its mild conditions, high chemoselectivity, and suitability for parallel synthesis in drug discovery.[2]

Part 1: Strategic Analysis & Retrosynthesis

Compound Identification:

  • Systematic Name:

    
    -propyl-1-(1-propyl-1H-pyrazol-5-yl)methanamine[1]
    
  • Core Scaffold: 1,5-disubstituted pyrazole.[3]

  • Key Functionality: Secondary amine (benzylic-like position on the heterocycle).[1]

Synthetic Strategy: The most robust route involves the reductive amination of 1-propyl-1H-pyrazole-5-carbaldehyde with


-propylamine . This approach avoids the over-alkylation issues often seen with direct alkylation (halide displacement) and allows for the use of mild hydride donors.[2]

Reaction Scheme:

  • Condensation: Reaction of the aldehyde with the amine to form an imine (Schiff base) intermediate.[2]

  • Reduction: In situ reduction of the imine using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates other functional groups better than Sodium Cyanoborohydride and avoids the toxicity of cyanides.[2]

Part 2: Detailed Experimental Protocol

Methodology: One-Pot Reductive Amination

1. Reagents and Materials

Reagent / SolventRoleEquiv.Notes
1-Propyl-1H-pyrazole-5-carbaldehyde Limiting Reagent1.0Starting material (SM).[1]

-Propylamine
Amine Source1.1 - 1.2Slight excess drives imine formation.
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4 - 1.5Mild, selective for imines over aldehydes.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes imine formation; buffers reaction.[1]
1,2-Dichloroethane (DCE) SolventN/APreferred for STAB solubility; anhydrous.
Dichloromethane (DCM) Extraction SolventN/AFor workup.[2]
Sat. NaHCO

QuenchN/ANeutralizes acid/boron complexes.

2. Step-by-Step Procedure

Step A: Imine Formation

  • Preparation: In a clean, oven-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1-propyl-1H-pyrazole-5-carbaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.2 M).

  • Addition: Add

    
    -propylamine  (1.1 equiv) to the stirring solution at room temperature (20–25 °C).
    
  • Catalysis: Add Acetic Acid (1.0 equiv). The solution may change color slightly, indicating imine formation.[2]

  • Equilibration: Stir the mixture for 30–60 minutes under an inert atmosphere (Nitrogen or Argon) to ensure complete formation of the imine intermediate. Note: Monitoring by TLC may show the disappearance of the aldehyde.[2]

Step B: Reduction 5. Reduction: Cool the mixture slightly (0 °C) if working on a large scale (>10g) to control exotherm, otherwise remain at room temperature. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes. Caution: Mild gas evolution (


) may occur.[1][2]
6.  Reaction:  Allow the reaction to stir at room temperature for 12–16 hours (overnight).
7.  Monitoring:  Monitor reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the imine and the formation of the secondary amine product [M+H]

.[2]

Step C: Workup and Purification [2] 8. Quench: Carefully quench the reaction by adding saturated aqueous NaHCO


  solution. Stir vigorously for 15–20 minutes to break down boron-amine complexes.
9.  Extraction:  Transfer to a separatory funnel. Extract the aqueous layer three times with DCM  (3 x volume).[2]
10. Drying:  Combine the organic layers, wash with brine, and dry over anhydrous Na

SO

or MgSO

. 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil. 12. Purification: Purify the crude material via Flash Column Chromatography.
  • Stationary Phase: Silica Gel (230-400 mesh).[1]
  • Eluent: Gradient of DCM to 10% MeOH/DCM (with 1% NH
    
    
    OH additive if tailing occurs).
  • Yield: Expected yield is typically 75–90%.

Part 3: Visualization (Workflow Diagram)

G Start Start: 1-Propyl-1H-pyrazole-5-carbaldehyde Intermediate Intermediate: Imine Species Start->Intermediate DCE, RT, 30 min Reagent1 Reagent: n-Propylamine (1.1 eq) Reagent1->Intermediate Workup Workup: NaHCO3 Quench DCM Extraction Intermediate->Workup Reductive Amination 12-16h Reagent2 Reducing Agent: STAB (1.5 eq) AcOH (1.0 eq) Reagent2->Workup Product Product: Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine Workup->Product Purification (Column Chrom.)

Caption: Workflow for the reductive amination synthesis of the target pyrazole amine.

Part 4: Scientific Integrity & Troubleshooting

Mechanism & Rationale: The use of Sodium Triacetoxyborohydride (STAB) is critical here.[2] Unlike Sodium Borohydride (


), STAB is less basic and reacts much faster with the protonated imine (formed in situ with acetic acid) than with the aldehyde precursor.[1][2] This "kinetic control" prevents the reduction of the aldehyde to the alcohol side-product, ensuring high chemoselectivity for the amine [1].

Critical Quality Attributes (CQA):

  • Regiochemistry: Ensure the starting material is the 1,5-isomer. 1-substituted pyrazoles can be difficult to distinguish from 1,3-isomers by simple NMR without 2D techniques (NOESY). The 5-position is adjacent to the nitrogen bearing the propyl group.

  • Moisture Control: While STAB is tolerant of small amounts of water, anhydrous conditions (DCE) are preferred to prevent hydrolysis of the imine intermediate back to the aldehyde.[2]

Safety Considerations:

  • STAB: Reacts with water to release hydrogen gas; keep away from ignition sources.

  • Halogenated Solvents: DCE is toxic and a potential carcinogen; handle in a well-ventilated fume hood.

  • Waste: Dispose of boron-containing aqueous waste separately from general organic waste according to EHS regulations.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[1][2]

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general reductive amination mechanisms).

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007).[2][4] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1] Acta Crystallographica Section E, 63(11), o4209.[2] Link (Provides structural context for similar pyrazole intermediates).[1][2]

Sources

application of pyrazole derivatives in neuroprotective research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multi-Target Neuroprotection – Strategic Application of Pyrazole Derivatives

Executive Summary

The pyrazole scaffold (1,2-diazole) has emerged as a "privileged structure" in neuropharmacology due to its distinct capacity for multi-target engagement. Unlike traditional "one-drug, one-target" approaches, pyrazole derivatives allow for the rational design of Multi-Target Directed Ligands (MTDLs) that simultaneously inhibit catabolic enzymes (MAO-B, AChE) and modulate neuroprotective signaling pathways (Nrf2/ARE).

This guide provides a comprehensive technical framework for researchers developing pyrazole-based neurotherapeutics. It covers rational design principles, validated in vitro screening protocols for Alzheimer’s (AD) and Parkinson’s (PD) models, and mechanistic validation workflows.

Strategic Rationale: The Pyrazole Pharmacophore

The pyrazole ring offers unique physicochemical properties essential for CNS drug development:

  • Hydrogen Bonding: The -NH (donor) and -N= (acceptor) motifs facilitate high-affinity binding to enzyme active sites (e.g., the catalytic triad of AChE).

  • Lipophilicity & BBB Penetration: The aromatic heterocycle can be substituted with lipophilic groups (phenyl, alkyl) to optimize logP (2.0–4.0), ensuring Blood-Brain Barrier (BBB) permeability.

  • Rigid Linker: It serves as a stable scaffold to orient pharmacophores at precise distances, enabling dual binding (e.g., spanning the Peripheral Anionic Site and Catalytic Active Site of AChE).

Table 1: Key Molecular Targets for Pyrazole Derivatives
TargetRole in PathologyPyrazole Mechanism of ActionKey SAR Insight
MAO-B Dopamine degradation; H₂O₂ production.Competitive inhibition; prevents dopamine depletion and oxidative stress.C3/C5-aryl substitution with electron-withdrawing groups (Cl, F) enhances selectivity over MAO-A.
AChE Acetylcholine hydrolysis; Aβ aggregation.Dual binding (catalytic & peripheral sites); inhibits hydrolysis and Aβ fibrillization.N1-phenyl rings with hydrophobic substituents often improve π-π stacking in the active site.
Nrf2/ARE Oxidative stress response.Electrophilic attack on Keap1 (Michael acceptor); promotes Nrf2 nuclear translocation.α,β-unsaturated ketone linkers (chalcone-pyrazole hybrids) are critical for Keap1 interaction.
Microglia Neuroinflammation (TNF-α, IL-1β).Inhibition of NF-κB pathway; reduction of NO and cytokine release.1,3,5-trisubstituted pyrazoles reduce LPS-induced microglia activation.

Experimental Workflow: From Design to Validation

The following workflow integrates in silico filtering with wet-lab validation to maximize hit rates.

NeuroprotectionWorkflow Start Library Design (Pyrazole Scaffold) InSilico In Silico Filtering (Lipinski Rule of 5, BBB Score) Docking (MAO-B/AChE) Start->InSilico EnzymeAssay Cell-Free Enzyme Assays (Ellman's / Amplex Red) InSilico->EnzymeAssay Select Top Hits CellScreen Cellular Neuroprotection (SH-SY5Y / PC12) EnzymeAssay->CellScreen IC50 < 10 µM Toxicity Toxicity Counter-Screen (HepG2 / HEK293) CellScreen->Toxicity Select Neuroprotective Mechanism Mechanistic Validation (Western Blot: Nrf2, Caspase-3) (ROS Quantification) CellScreen->Mechanism Toxicity->Mechanism High Therapeutic Index

Figure 1: Integrated screening workflow for pyrazole-based neurotherapeutics. The process prioritizes early elimination of non-permeable or toxic compounds.

Protocol A: Dual Enzyme Inhibition Screening

This protocol validates the "Dual Inhibitor" potential (AChE + MAO-B), a gold standard for multi-functional AD drugs.

Materials
  • Enzymes: Recombinant Human MAO-B (Sigma), Electric Eel AChE (Type VI-S).

  • Substrates: Acetylthiocholine iodide (ATCI), Tyramine or Benzylamine (for MAO).

  • Reagents: DTNB (Ellman’s Reagent), Amplex Red reagent, Horseradish Peroxidase (HRP).

  • Control: Donepezil (AChE), Selegiline (MAO-B).

Step-by-Step Methodology

1. Acetylcholinesterase (AChE) Inhibition (Modified Ellman’s Method)

  • Preparation: Dissolve pyrazole derivatives in DMSO (final well concentration <1%).

  • Incubation: In a 96-well plate, mix:

    • 150 µL Phosphate Buffer (0.1 M, pH 8.0)

    • 20 µL Test Compound (Variable concentrations: 0.1 nM – 100 µM)

    • 20 µL Enzyme Solution (0.1 U/mL AChE)

  • Pre-read: Incubate at 25°C for 15 mins.

  • Reaction Start: Add 10 µL of DTNB/ATCI mixture (1:1 ratio, 10 mM).

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins (kinetic mode).

  • Calculation: Determine the slope (

    
    ). Calculate % Inhibition:
    
    
    
    

2. MAO-B Inhibition (Fluorometric Amplex Red Assay)

  • Rationale: Fluorometry is preferred over spectrophotometry for higher sensitivity and less interference from colored pyrazole compounds (e.g., curcumin hybrids).

  • Incubation: Mix 50 µL Test Compound + 50 µL MAO-B enzyme (1 U/mL) in reaction buffer. Incubate 30 mins at 37°C.

  • Reaction Start: Add 100 µL working solution (200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine).

  • Mechanism: MAO-B oxidizes Tyramine

    
     H₂O₂. HRP uses H₂O₂ to convert Amplex Red 
    
    
    
    Resorufin (fluorescent).
  • Measurement: Ex/Em = 571/585 nm after 30 mins.

Protocol B: Cellular Neuroprotection Assay

This protocol assesses the compound's ability to rescue neuronal cells from specific toxic insults (Oxidative Stress or Dopaminergic toxicity).

Cell Model: SH-SY5Y (Human Neuroblastoma)[1][2]
  • Differentiation (Optional but Recommended): Treat with 10 µM Retinoic Acid (RA) for 5-7 days to induce a mature neuronal phenotype (neurite outgrowth), rendering cells more relevant for neurodegeneration studies.

Experimental Design
  • Group 1 (Control): Vehicle only (0.1% DMSO).

  • Group 2 (Toxin): 6-OHDA (50-100 µM) or H₂O₂ (100-300 µM).

  • Group 3 (Treatment): Pre-treatment with Pyrazole (1, 5, 10 µM) + Toxin.

  • Group 4 (Drug Control): Pyrazole only (to check intrinsic toxicity).

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace medium with fresh medium containing the Pyrazole derivative. Incubate for 2–4 hours (allows upregulation of antioxidant enzymes via Nrf2).

  • Insult: Add 6-OHDA (freshly prepared in 0.02% ascorbic acid to prevent auto-oxidation).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout (MTT Assay):

    • Add MTT (0.5 mg/mL final). Incubate 3-4 hours.

    • Remove supernatant. Dissolve formazan crystals in DMSO (100 µL).

    • Measure Absorbance at 570 nm.[1]

Critical Quality Control (QC):

  • Z-Factor: Ensure the assay Z-factor is > 0.5 using positive (NAC or Edaravone) and negative controls.

  • Morphology: Capture brightfield images before MTT addition to verify neurite integrity vs. retraction.

Mechanistic Visualization: The Nrf2/ARE Pathway

Many bio-active pyrazoles (especially curcumin-pyrazole hybrids) function as "pro-drugs" for the Nrf2 pathway. They electrophilically modify Keap1, preventing Nrf2 ubiquitination.

Nrf2Pathway Pyrazole Pyrazole Derivative (Electrophilic) Keap1 Keap1 (Sensor) Pyrazole->Keap1 Modifies Cys residues Ubiquitin Ubiquitination & Degradation Pyrazole->Ubiquitin Inhibits Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Binds (Basal State) Nrf2_Cyto->Ubiquitin Normal degradation Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nucl->ARE Binds Enzymes HO-1, NQO1, SOD (Neuroprotective Enzymes) ARE->Enzymes Upregulates ROS ROS / Oxidative Stress Enzymes->ROS Neutralizes Survival Neuronal Survival Enzymes->Survival Promotes ROS->Survival Kills

Figure 2: Mechanism of Action for electrophilic pyrazole derivatives. By inhibiting Keap1-mediated degradation, the compound stabilizes Nrf2, leading to the transcription of neuroprotective enzymes (HO-1, SOD).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background in MAO Assay Compound autofluorescence (common in curcumin-pyrazoles).Use "Compound Only" blanks. Switch to HPLC-based detection of substrate depletion if interference persists.
Inconsistent MTT Results 6-OHDA instability.Prepare 6-OHDA immediately before use; keep on ice; use ascorbic acid as a stabilizer.
Precipitation in Media High lipophilicity of pyrazole.Limit DMSO to 0.1%. Use BSA (bovine serum albumin) in media to act as a carrier, or synthesize water-soluble salts (HCl/Tosylate).
No Neuroprotection Observed Pre-treatment time too short.Nrf2 activation requires transcriptional time. Extend pre-treatment to 4–6 hours before adding the toxin.

References

  • Ahsan, M. J., et al. (2011). "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment." Molecules. Link

  • Liu, H., et al. (2008).[2] "A pyrazole derivative of curcumin enhances memory."[3] Neurobiology of Aging. Link

  • Kumar, S., et al. (2025).[4][5] "Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease." Current Organic Chemistry. Link

  • Zhang, K., et al. (2022). "Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[6] "Protocol for Testing the Neuroprotective Effects of Garbanzol and Pyrazole Derivatives." BenchChem Application Notes. Link

  • Jayaraj, R. L., et al. (2015). "Curcumin Pyrazole and its derivative inhibit aggregation, disrupt fibrils and modulate toxicity of Wild type and Mutant α-Synuclein."[7][8] Scientific Reports. Link

  • Sahu, R., et al. (2024).[9] "Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory Properties." Pharmaceuticals.[4][10][11][12][13][14] Link

Sources

NMR spectroscopy analysis for propyl-pyrazol-methylamine characterization.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive NMR Spectroscopic Analysis for the Characterization of Propyl-Pyrazol-Methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the structural elucidation of propyl-pyrazol-methylamine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Recognizing the critical role of precise molecular characterization in drug discovery and development, this document moves beyond a simple recitation of protocols. Instead, it offers a scientifically-grounded narrative that explains the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, providing not just the "how" but the fundamental "why" for each step. The aim is to equip researchers with the expertise to confidently and accurately characterize novel heterocyclic compounds like propyl-pyrazol-methylamine.

Introduction: The Imperative for Rigorous Structural Verification

In the synthesis of novel chemical entities for pharmaceutical applications, unambiguous structural confirmation is paramount. Propyl-pyrazol-methylamine, a molecule incorporating both a pyrazole heterocycle and an alkylamine side chain, presents a representative challenge for routine analysis. The pyrazole moiety is a common scaffold in medicinal chemistry, and its substitution pattern profoundly influences biological activity.[1] Similarly, the nature and connectivity of the side chain are critical for target engagement and pharmacokinetic properties.

NMR spectroscopy stands as the cornerstone technique for the definitive structural analysis of such small molecules in solution. Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and to map out the connectivity between them. This guide will systematically walk through a multi-faceted NMR approach, ensuring that every atom and bond in propyl-pyrazol-methylamine is accounted for, leaving no ambiguity in its final structural assignment.

Foundational Principles: A Multi-technique NMR Approach

A comprehensive analysis of propyl-pyrazol-methylamine necessitates a combination of one-dimensional and two-dimensional NMR experiments. Each experiment provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is the initial and most sensitive NMR experiment. It provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR (Carbon-13 NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their electronic environment. Due to the low natural abundance of ¹³C, it is significantly less sensitive than ¹H NMR.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the multiplicity of each carbon signal, distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[2][3] DEPT experiments are typically run as DEPT-45, DEPT-90, and DEPT-135, each providing different information about the carbon types.[4]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] It is instrumental in piecing together fragments of the molecule by showing which protons are neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of directly attached carbon atoms.[7][8] It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds.[9][10] It is particularly powerful for identifying quaternary carbons and for connecting different spin systems that are not directly linked by proton-proton coupling.

The logical flow of these experiments provides a self-validating system for structure elucidation.

Caption: Experimental workflow for NMR analysis.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: The Foundation of Quality Data

High-quality NMR data begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[11]

Protocol:

  • Analyte Quantity: For a standard 5 mm NMR tube, weigh out approximately 5-25 mg of propyl-pyrazol-methylamine for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[12]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[13] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), depending on the polarity of the compound.[14] The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial before transferring it to the NMR tube.[15] This allows for better mixing and the ability to filter out any insoluble material.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[12]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[15] Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR coil.[15]

  • Labeling: Clearly label the NMR tube with the sample identity.

Data Acquisition: Setting the Spectrometer Parameters

The following are general guidelines for acquiring high-quality NMR data on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the sample.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

  • Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment.

  • Number of Scans: Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) may be required.

  • Relaxation Delay: A 2-second delay is a good starting point.

  • Spectral Width: A range of 0 to 200 ppm will cover the vast majority of carbon signals in organic molecules.

DEPT-135:

  • Pulse Program: A standard DEPT-135 pulse sequence.

  • Parameters: Similar to a ¹³C experiment, but with the appropriate pulse angles to differentiate carbon types. In a DEPT-135 spectrum, CH and CH₃ signals will be positive, while CH₂ signals will be negative.[3] Quaternary carbons are not observed.[3]

COSY:

  • Pulse Program: A standard gradient-selected COSY (gCOSY) experiment is recommended for cleaner spectra.

  • Spectral Width: The spectral width in both dimensions should encompass all proton signals.

HSQC:

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment.

  • Spectral Widths: The F2 (¹H) dimension should cover the proton spectral width, and the F1 (¹³C) dimension should cover the expected carbon spectral width (e.g., 0-160 ppm).[16]

  • Coupling Constant: The experiment is optimized for an average one-bond ¹JCH coupling constant, typically set to around 145 Hz.[16]

HMBC:

  • Pulse Program: A standard gradient-selected HMBC experiment.

  • Spectral Widths: Similar to the HSQC experiment.

  • Long-Range Coupling Constant: The experiment is optimized for a long-range coupling constant (ⁿJCH), typically set to a value between 4 and 10 Hz.

Data Processing: From Raw Data to Interpretable Spectra

Modern NMR software automates many of the processing steps, but it is crucial to understand the underlying principles to ensure accurate results.

Protocol:

  • Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum through a Fourier transform.[17]

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode (positive and symmetrical).[18]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[18]

  • Referencing: The chemical shift axis is calibrated relative to the residual solvent peak or an internal standard (TMS at 0 ppm).

  • Integration (¹H NMR): The area under each proton signal is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Spectral Analysis and Interpretation: Assembling the Structure

The following is a hypothetical analysis of propyl-pyrazol-methylamine. The exact chemical shifts and coupling constants will depend on the specific substitution pattern of the pyrazole ring.

Expected ¹H NMR Signals:

Assignment Chemical Shift (ppm) Multiplicity Integration
Pyrazole N-H10.0 - 14.0Broad singlet1H
Pyrazole C-H6.0 - 8.0Doublet/Triplet1H or 2H
Propyl-CH₂ (adjacent to pyrazole)3.8 - 4.2Triplet2H
Propyl-CH₂ (middle)1.8 - 2.2Sextet2H
Propyl-CH₃0.8 - 1.2Triplet3H
N-CH₂2.5 - 3.0Triplet2H
N-CH₃2.2 - 2.6Singlet3H
Amine N-H1.0 - 3.0Broad singlet1H

Note: The N-H protons of the pyrazole and the amine are often broad and may exchange with trace amounts of D₂O in the solvent, causing them to disappear from the spectrum.[16][19]

Expected ¹³C and DEPT-135 NMR Signals:

Assignment Chemical Shift (ppm) DEPT-135
Pyrazole C=N140 - 155Quaternary (absent)
Pyrazole C-C100 - 130CH (positive)
Propyl-CH₂ (adjacent to pyrazole)45 - 55CH₂ (negative)
Propyl-CH₂ (middle)20 - 30CH₂ (negative)
Propyl-CH₃10 - 15CH₃ (positive)
N-CH₂40 - 50CH₂ (negative)
N-CH₃30 - 40CH₃ (positive)

2D NMR Correlation Analysis:

The true power of this analytical suite comes from the correlation experiments.

Caption: Key COSY and HMBC correlations in propyl-pyrazol-methylamine.

  • COSY: Will show correlations between the protons of the propyl chain (CH₃ to the middle CH₂ to the CH₂ adjacent to the pyrazole). It will also reveal coupling between protons on the pyrazole ring.

  • HSQC: Will definitively assign each carbon signal to its directly attached proton(s). For example, the proton signal around 0.9 ppm will correlate with the carbon signal around 12 ppm, confirming the assignment of the propyl CH₃ group.

  • HMBC: This is the key to connecting the different fragments. We would expect to see correlations from the protons of the CH₂ group adjacent to the pyrazole to the carbons of the pyrazole ring. Similarly, correlations from the N-CH₃ protons to the N-CH₂ carbon would be observed. Crucially, HMBC will allow for the assignment of the quaternary carbons in the pyrazole ring, which are not observed in DEPT and have no directly attached protons.

Troubleshooting Common Issues

  • Broad Signals: Broad signals for N-H protons are common due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[16] Adding a drop of D₂O to the sample will cause these signals to disappear, confirming their identity.

  • Overlapping Signals: In complex molecules, signals can overlap, making interpretation difficult. Running the spectra on a higher-field NMR instrument can often resolve these issues.

  • Tautomerism in Pyrazoles: If the pyrazole nitrogen is unsubstituted, the molecule can exist as a mixture of tautomers, which can complicate the spectra.[20] Variable temperature NMR experiments can help to study this dynamic process.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, as outlined in this guide, provides an unambiguous and robust method for the structural characterization of propyl-pyrazol-methylamine. By understanding the principles behind each experiment and interpreting the data in a holistic manner, researchers can have the utmost confidence in their structural assignments, a critical step in the advancement of drug discovery and development programs.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Bristol. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • Padias, A. B. (n.d.). Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Funatsu, K., & Sasaki, S. (2005, December 23). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling, 46(1), 190–197. [Link]

  • Claramunt, R. M., Elguero, J., & Tiritan, M. E. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141–1145. [Link]

  • MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing. Retrieved from [Link]

  • eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). DEPT. Retrieved from [Link]

  • Nanalysis. (2020, June 22). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Dykstra, R. R. (2013, September 15). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in the Undergraduate Curriculum. ACS Symposium Series. [Link]

  • Quiroga, J., Insuasty, B., Abonia, R., Robledo, J., Vélez, I. D., & Upegui, Y. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules, 17(1), 987–995. [Link]

  • Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1412-1422.
  • Elguero, J., & Yranzo, G. I. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(6), 485–490. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Alkorta, I., Elguero, J., & Jagerovic, N. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(11), 743–751. [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • National Biomedical Research Center. (n.d.). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Retrieved from [Link]

  • Alkorta, I., Elguero, J., & Yranzo, G. I. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(5), 321–326. [Link]

  • Murali, N. (n.d.). NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

  • Structural Biology Platform. (n.d.). Welcome to the NMR tutorials - Analyzing NMR data. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. Retrieved from [Link]

  • Martin, G. E. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944–1953. [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Búcsi, A., et al. (2014). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Central European Journal of Chemistry, 12(4), 487–494. [Link]

  • Acta Chemica Scandinavica. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192. Retrieved from [Link]

  • ResearchGate. (n.d.). 15N NMR Spectroscopy in Structural Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analysis of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (hereafter referred to as PPMA ).[1][2]

Given that PPMA is a specific secondary amine-pyrazole intermediate (often associated with the synthesis of bioactive ligands or designer analogs), this guide moves beyond generic advice to address the specific physicochemical challenges of this molecule: amine-induced peak tailing and UV detection limits .[1][2]

Chemical Context & Analytical Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (PPMA)[1][2]

  • Molecular Formula: C₁₀H₁₉N₃ (MW: ~181.28 g/mol )[1]

  • Critical Physicochemical Properties:

    • Basicity (pKa): The secondary amine (–NH–) is highly basic (estimated pKa ~9.5–10.5).[1] The pyrazole nitrogen is weakly basic (pKa ~2.5).

    • Hydrophobicity: The two propyl chains impart moderate lipophilicity (LogP ~2.0–2.5), making Reversed-Phase (RP) HPLC the ideal mode.[1]

    • Chromophore: The pyrazole ring provides UV absorption, typically with a

      
       around 250–260 nm.[1]
      
The Challenge: The "Silanol Effect"

The secondary amine in PPMA will be positively charged (protonated) at neutral or low pH. This cation interacts strongly with residual silanols (Si-O⁻) on the silica support of HPLC columns, leading to severe peak tailing and retention time instability.[1]

The Solution: This protocol utilizes a Low pH, Ion-Suppression/Ion-Pairing Strategy .[1][2] By using Trifluoroacetic Acid (TFA) or Formic Acid, we achieve two goals:

  • Fully Protonate the Amine: Ensuring a single species in solution.

  • Suppress Silanols: The low pH (<2.[1]5) keeps silanols protonated (neutral), preventing cation-exchange interactions.[1] TFA also acts as a weak ion-pairing agent to improve peak shape.[1][2]

Experimental Protocols

Protocol A: The "Gold Standard" QC Method (UV-Detection)

Recommended for purity checks, reaction monitoring, and routine QC.

1. Instrument Setup
ParameterSpecificationRationale
System HPLC with PDA (Photodiode Array) or VWDPDA allows spectral confirmation of the pyrazole core.[1][2]
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XSelect HSS T3)"End-capped" columns minimize silanol activity, crucial for amines.[1][2]
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard analytical dimensions for robust separation.[1]
Temperature 35°C ± 1°CSlightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks).[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Detection 254 nm (Primary), 210 nm (Secondary)254 nm targets the aromatic pyrazole; 210 nm captures impurities lacking the ring.[1]
Injection 5–10 µLPrevent column overload.[1]
2. Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.[1]

    • Preparation: Add 1.0 mL TFA to 1 L water.[1] Mix well. Do not filter if using high-purity water to avoid contamination; otherwise, use 0.22 µm nylon filter.[1][2]

  • Solvent B (Organic): 0.1% (v/v) TFA in Acetonitrile (ACN).[1]

    • Note: ACN is preferred over Methanol for lower backpressure and sharper peaks with basic amines.[1]

3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibration / Injection
2.00955Isocratic hold (elute polar salts)
12.001090Linear Gradient (elute PPMA)
15.001090Wash step
15.10955Return to initial
20.00955Re-equilibration (Critical)
Protocol B: LC-MS Compatible Method

Recommended for identification and metabolite tracking.[1][2] Replaces TFA with Formic Acid to prevent signal suppression.[1][2]

  • Column: Waters XBridge BEH C18 (Hybrid particle technology), 100 x 2.1 mm, 2.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.7).[1]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings: ESI Positive Mode. Scan range 100–400 m/z.[1] Look for

    
    .
    

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to select the conditions above, ensuring the method is scientifically grounded.

MethodDevelopment Start Analyte: PPMA (Basic Secondary Amine) CheckLogP Check Hydrophobicity (Propyl chains -> LogP ~2.5) Start->CheckLogP SelectMode Select Mode: Reversed Phase (C18) CheckLogP->SelectMode CheckBasicity Check Basicity (Amine pKa ~10) SelectMode->CheckBasicity DecisionPH pH Strategy Selection CheckBasicity->DecisionPH LowPH Low pH (< 2.5) Protonated Amine (BH+) DecisionPH->LowPH Standard QC HighPH High pH (> 10) Neutral Amine (B) DecisionPH->HighPH Alternative RiskLow Risk: Silanol Interaction (Peak Tailing) LowPH->RiskLow RiskHigh Risk: Silica Dissolution (Column Damage) HighPH->RiskHigh SolLow Solution: Add 0.1% TFA (Ion Pairing + Silanol Suppression) RiskLow->SolLow SolHigh Solution: Use Hybrid Column (e.g., XBridge) + NH4OH RiskHigh->SolHigh FinalMethod Final Protocol: C18 / Water:ACN / 0.1% TFA SolLow->FinalMethod

Caption: Decision tree for optimizing HPLC conditions for basic amine-pyrazoles, prioritizing peak shape and column longevity.

Validation & System Suitability

To ensure the method is trustworthy (Self-Validating), every run must meet these criteria.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaFailure Cause & Fix
Retention Time (

)
%RSD < 1.0% (n=5)Drift: Check pump flow or temperature stability. Shift: Mobile phase evaporation (ACN is volatile).[1]
Tailing Factor (

)

Tailing: Silanol activity.[1] Replace column or increase TFA concentration to 0.15%.
Theoretical Plates (

)
> 5,000Broadening: Dead volume in connections or column aging.[1]
Resolution (

)
> 2.0 (from nearest impurity)Co-elution: Adjust gradient slope (make it shallower).
Linearity & Range
  • Preparation: Prepare a stock solution of 1.0 mg/mL in Methanol.

  • Standards: Dilute to 10, 50, 100, 250, and 500 µg/mL using Mobile Phase A.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][5]

Troubleshooting Guide

Issue 1: Peak Tailing (The "Shark Fin" Peak)

  • Cause: The secondary amine is interacting with the silica backbone.[1]

  • Fix: Ensure you are using "Type B" silica (high purity, low metal content). If using an older column, add 5-10 mM Triethylamine (TEA) to the mobile phase as a sacrificial base (competes for silanol sites).

Issue 2: Peak Fronting

  • Cause: Column overload or sample solvent incompatibility.[1]

  • Fix: The sample is likely dissolved in 100% MeOH or ACN.[1] Dilute the sample 1:1 with water/buffer before injection to match the initial mobile phase strength.

Issue 3: Ghost Peaks

  • Cause: TFA degradation or contaminated water.[1]

  • Fix: Use fresh TFA ampoules.[1] Ghost peaks often appear in gradient runs with TFA due to impurity accumulation on the column during equilibration.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (The authoritative text on HPLC theory and amine separations).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography."[1][2] Journal of Chromatography A. (Seminal work on silanol activity and basic amines).

  • PubChem. (2025).[1] Compound Summary for 1-propyl-1H-pyrazol-5-amine derivatives. National Library of Medicine.[1] (Used for structural confirmation and physicochemical property estimation).

  • Waters Corporation. "HPLC Method Development Guide for Basic Compounds." (Industry standard protocols for high pH vs low pH selection).

Sources

Application Notes and Protocols for the Biochemical Characterization of Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide array of protein classes.[1][2][3] Its synthetic accessibility and versatile bioisosteric properties make it a cornerstone in modern drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biochemical characterization of novel pyrazole-containing compounds, using propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine as a representative example. Given that the specific biological target of this compound is likely unknown, this guide presents a hypothesis-driven approach, focusing on two of the most prominent target classes for pyrazole derivatives: protein kinases and G-protein coupled receptors (GPCRs).[4][5][6][7] We provide detailed, field-proven protocols for an in vitro kinase inhibition assay and a GPCR competitive binding assay, complete with the scientific rationale behind experimental design, data analysis, and interpretation.

A Strategic Workflow for Characterizing Novel Pyrazole Compounds

The journey from a newly synthesized compound to a validated biological probe or drug lead begins with identifying its molecular target. For a novel pyrazole derivative, a logical first step is to screen it against target classes where this scaffold has historically shown high hit rates. The workflow below outlines a strategic approach to this initial characterization.

G cluster_0 Phase 1: Hypothesis-Driven Screening cluster_1 Phase 2: Hit Validation & Characterization Start Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (Novel Compound) Hypothesis Hypothesize Target Classes (Based on Pyrazole Scaffold Literature) Start->Hypothesis Screening Primary Biochemical Screening Hypothesis->Screening KinaseAssay In Vitro Kinase Assays (Panel of diverse kinases) Screening->KinaseAssay Target Class 1 GPCR_Assay GPCR Binding Assays (Panel of representative receptors) Screening->GPCR_Assay Target Class 2 Data_Analysis Analyze Data for 'Hits' (e.g., >50% inhibition at 10 µM) KinaseAssay->Data_Analysis GPCR_Assay->Data_Analysis Hit_Found Hit Identified Data_Analysis->Hit_Found Dose_Response Dose-Response Curve (Determine IC50 / Ki) Hit_Found->Dose_Response Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity MoA Mechanism of Action (e.g., competitive vs. non-competitive) Selectivity->MoA Cell_Based Cell-Based Functional Assays MoA->Cell_Based

Figure 1: A strategic workflow for the initial biochemical characterization of a novel pyrazole compound.

Application Protocol 1: In Vitro Protein Kinase Inhibition Assay
2.1. Scientific Rationale

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a key component in numerous potent and selective kinase inhibitors, targeting enzymes such as CDKs, EGFR, VEGFR, and JAKs.[1][4][7] Therefore, assessing the inhibitory activity of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine against a representative kinase is a high-priority starting point.

This protocol describes a universal, non-radioactive in vitro kinase assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphotransfer reaction.[8][9] The assay is based on a luminescence readout, where the ADP generated is converted to ATP, which then fuels a luciferase reaction. A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity.

2.2. Experimental Workflow: Kinase Inhibition Assay

G A 1. Compound Plating Prepare serial dilutions of test compound in a 384-well plate. B 2. Enzyme & Substrate Addition Add kinase and substrate to the wells. A->B C 3. Reaction Initiation Add ATP to start the kinase reaction. Incubate at 30°C. B->C D 4. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop the reaction. C->D E 5. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light. D->E F 6. Data Acquisition Measure luminescence with a plate reader. E->F

Figure 2: Workflow for the in vitro kinase inhibition assay using an ADP-Glo™ format.

2.3. Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 10 µL.

Materials and Reagents:

  • Kinase: Purified, active protein kinase of interest (e.g., a representative tyrosine kinase like VEGFR-2 or a serine/threonine kinase like CDK2).

  • Kinase Substrate: A specific peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compound: Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, dissolved in 100% DMSO.

  • Kinase Assay Buffer: Typically 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT. Buffer composition may need optimization for specific kinases.

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Plates: White, opaque 384-well assay plates (low-volume).

  • Instrumentation: Multichannel pipettes, plate-reading luminometer.

Procedure:

  • Compound Preparation and Plating:

    • Prepare a 10 mM stock solution of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations. A typical starting concentration for the top well might be 1 mM.

    • Using a liquid handler or multichannel pipette, transfer 100 nL of each compound dilution into the appropriate wells of the 384-well plate. Also, add 100 nL of DMSO to "no inhibitor" (100% activity) and "no enzyme" (background) control wells. This results in a final DMSO concentration of 1% in the 10 µL reaction.

  • Enzyme and Substrate Preparation:

    • Dilute the kinase enzyme and its substrate in Kinase Assay Buffer to a 2X working concentration. The optimal enzyme concentration must be determined empirically to ensure the reaction is in the linear range (typically <20% substrate consumption).[10]

    • Add 5 µL of the 2X enzyme/substrate mix to each well, except the "no enzyme" control wells. To these, add 5 µL of a 2X substrate-only mix.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzymatic reaction.[11]

  • Signal Detection (ADP-Glo™ Method):

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the substrate for luciferase to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

2.4. Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • First, subtract the average background signal (from "no enzyme" wells) from all other data points.

    • The "no inhibitor" (DMSO only) wells represent 0% inhibition (100% activity).

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO_Control))

  • Determine the IC₅₀ Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope). This can be done using software like GraphPad Prism.[12]

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that produces 50% inhibition of the kinase activity.[13] A lower IC₅₀ value indicates a more potent inhibitor.

Table 1: Example Data for Kinase Inhibition Assay

Compound Conc. (µM)Log [Compound]Raw Luminescence (RLU)% Inhibition
100-4.0015,50098.1%
33.3-4.4818,20097.7%
11.1-4.9545,60094.3%
3.70-5.43180,50077.4%
1.23-5.91415,00048.1%
0.41-6.39650,80018.6%
0.14-6.86785,3001.8%
0.05-7.34801,200-0.1%
0 (DMSO Control)N/A800,0000.0%
0 (No Enzyme)N/A12,000N/A
Application Protocol 2: GPCR Competitive Radioligand Binding Assay
3.1. Scientific Rationale

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all marketed drugs.[14] Several classes of pyrazole derivatives have been reported to interact with GPCRs. A competitive binding assay is a fundamental method to determine if a compound can bind to a specific receptor and to quantify its binding affinity.

The principle of this assay is competition. A fixed concentration of a high-affinity radiolabeled ligand (a molecule known to bind the target receptor) is incubated with a receptor preparation (typically cell membranes). In parallel, increasing concentrations of the unlabeled test compound are added. If the test compound binds to the same site as the radioligand, it will compete for binding and displace the radioligand. The amount of radioactivity bound to the membranes is then measured, which is inversely proportional to the test compound's affinity for the receptor.[15]

3.2. Experimental Workflow: Competitive Binding Assay

G A 1. Assay Plating Add buffer, radioligand, and test compound (or vehicle/unlabeled ligand for controls) to a 96-well plate. B 2. Add Membranes Add cell membranes expressing the target GPCR to initiate binding. A->B C 3. Incubation Incubate plate to allow binding to reach equilibrium. B->C D 4. Filtration Rapidly filter plate contents through a glass fiber filter plate to separate bound from free radioligand. C->D E 5. Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand. D->E F 6. Scintillation Counting Dry filters, add scintillation fluid, and count radioactivity (CPM). E->F

Figure 3: Workflow for a filtration-based GPCR competitive radioligand binding assay.

3.3. Detailed Step-by-Step Protocol

This protocol is designed for a 96-well filter plate format.

Materials and Reagents:

  • Receptor Source: Frozen cell membranes from a cell line overexpressing the GPCR of interest (e.g., HEK293 cells expressing the Adenosine A₁ receptor).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (e.g., [³H]-DPCPX for the A₁ receptor), at a concentration at or below its dissociation constant (Kd).

  • Test Compound: Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, dissolved in DMSO.

  • Unlabeled Ligand: A known high-affinity unlabeled ligand for the target receptor, used to define non-specific binding (e.g., Xanthine amine congener for A₁).

  • Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen®), often pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: Liquid scintillant compatible with the filter plates.

  • Instrumentation: Filtration manifold, multichannel pipettes, microplate scintillation counter.

Procedure:

  • Reagent Preparation:

    • Thaw the receptor membranes on ice and homogenize them in ice-cold Binding Buffer to a working concentration (e.g., 10-20 µg protein per well).[16]

    • Prepare serial dilutions of the test compound in Binding Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare solutions of the radioligand (at 2X final concentration) and the unlabeled ligand for non-specific binding (at 100-1000 fold higher concentration than the radioligand).

  • Assay Plate Setup (Final Volume 200 µL):

    • Total Binding Wells (n=3): 50 µL Binding Buffer + 50 µL Radioligand + 100 µL Membranes.

    • Non-Specific Binding (NSB) Wells (n=3): 50 µL Unlabeled Ligand + 50 µL Radioligand + 100 µL Membranes.

    • Test Compound Wells (n=3 per concentration): 50 µL Test Compound Dilution + 50 µL Radioligand + 100 µL Membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[16] Gentle agitation is recommended. The time required for equilibration may need to be determined empirically, especially for high-affinity ligands.[14]

  • Filtration and Washing:

    • Place the filter plate on a vacuum filtration manifold.

    • Rapidly aspirate the contents of the assay plate through the filters.

    • Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand.

  • Quantification:

    • Remove the filter plate from the manifold and dry it completely (e.g., in a 50°C oven for 30 minutes or under a heat lamp).

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter, obtaining counts per minute (CPM).

3.4. Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Average the CPM values for each set of triplicates.

    • CPM_NSB = Average CPM of Non-Specific Binding wells

    • CPM_Total = Average CPM of Total Binding wells

    • CPM_Specific_Binding = CPM_Total - CPM_NSB

    • For each test compound concentration, calculate the specific binding: CPM_Specific_Compound = Average CPM_Compound - CPM_NSB

  • Determine the IC₅₀ Value:

    • Convert the specific binding at each compound concentration to a percentage of the maximum specific binding: % Specific Binding = 100 * (CPM_Specific_Compound / CPM_Specific_Binding)

    • Plot % Specific Binding (Y-axis) against the log of the compound concentration (X-axis).

    • Fit the data using a non-linear regression model for a sigmoidal dose-response to determine the IC₅₀.

  • Calculate the Inhibition Constant (Kᵢ):

    • The IC₅₀ value is dependent on the assay conditions, particularly the concentration of the radioligand used. To determine the intrinsic affinity of the test compound for the receptor, the Kᵢ value is calculated using the Cheng-Prusoff equation :[17][18] Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be known or determined separately via a saturation binding experiment).

Table 2: Example Data for GPCR Competitive Binding Assay

Compound Conc. (nM)Log [Compound]Average CPMSpecific Binding (CPM)% Specific Binding
10000-5.0950500.6%
1000-6.01,1202202.8%
100-7.02,4001,50018.8%
10-8.04,8503,95049.4%
1-9.07,2006,30078.8%
0.1-10.08,6507,75096.9%
0N/A8,900 (Total)8,000100.0%
NSB ControlN/A900 (NSB)00.0%
Conclusion and Next Steps

The protocols detailed in this document provide a robust and validated framework for the initial biochemical characterization of novel pyrazole-based compounds like propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine. By systematically applying these hypothesis-driven assays, researchers can efficiently determine if the compound interacts with two of the most significant therapeutic target classes: protein kinases and GPCRs. Identification of a "hit" from these primary screens, defined by a potent IC₅₀ or Kᵢ value, is the critical first step. Subsequent efforts should focus on selectivity profiling against a broader panel of related targets, elucidation of the specific mechanism of action (e.g., competitive, non-competitive, or allosteric), and validation of the biochemical activity in more physiologically relevant cell-based functional assays.

References
  • Abdel-Wahab, B. F., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]

  • Zhang, D., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Ghilane, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... [Link]

  • Zhang, J., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. [Link]

  • Georgey, H. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Hardes, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]

  • Schleifer, H., et al. (2012). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology. [Link]

  • Wikipedia. IC50. Wikipedia. [Link]

  • Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. Determined Ki from previous competition binding assay and from our approach. ResearchGate. [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • Oreate. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]

  • Zhang, D., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Chen, Y., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • Wanode, D. M., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • PubChemLite. 1-propyl-1h-pyrazol-3-amine (C6H11N3). PubChemLite. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Zhang, C., et al. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

Sources

propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR-HTS Subject: Strategic Utilization of Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

Executive Summary

Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (referred to herein as PPMA ) represents a high-value "privileged scaffold" building block in modern drug discovery.[1][2] Structurally comprising a 1,5-disubstituted pyrazole core with a secondary amine "handle," PPMA is uniquely positioned for two critical HTS workflows:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight (<200 Da) fragment compliant with the "Rule of Three," serving as a probe for binding pockets in Kinases and GPCRs.[1][2]

  • Parallel Library Synthesis: As a versatile nucleophile for the rapid generation of diverse, lead-like libraries via reductive amination, amidation, or urea formation.[3]

This guide details the physicochemical profiling, library generation protocols, and screening strategies required to leverage PPMA effectively in high-throughput environments.

Physicochemical Profile & HTS Suitability

Before integration into HTS campaigns, the compound's "drug-likeness" must be validated.[1][2] PPMA exhibits an ideal profile for a fragment starting point, balancing solubility with lipophilicity.[3]

Table 1: Physicochemical Properties of PPMA

PropertyValueHTS Relevance
Molecular Weight 181.28 g/mol Ideal for FBDD (Rule of 3 compliant: MW < 300).[1][2]
cLogP ~1.8 - 2.1Optimal Permeability. Lipophilic enough to bind hydrophobic pockets, soluble enough for aqueous assays.[1][2][3]
H-Bond Donors 1 (Secondary Amine)Critical for directional binding (e.g., to kinase hinge regions).[1][2][3]
H-Bond Acceptors 2 (Pyrazole N, Amine N)Facilitates interactions with backbone residues.[1][2][3]
Rotatable Bonds 5Moderate flexibility allows induced fit without high entropic penalty.[1][2][3]
pKa (Basic N) ~9.5 - 10.0Exists as a cation at physiological pH; critical for electrostatic interactions (e.g., Asp/Glu residues).[1][2][3]

Expert Insight: The 1,5-substitution pattern of the pyrazole ring is sterically distinct from the more common 1,3-isomers.[2] This vector allows the propyl group on N1 to occupy hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases), while the C5-aminomethyl arm extends into the solvent-exposed region or towards the ribose binding pocket.[1]

Workflow: From Building Block to HTS Hit

The utility of PPMA follows a bifurcated path: direct screening as a fragment or derivatization into a library.[1][2][3]

HTS_Workflow Start Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (PPMA) QC QC Validation (LC-MS purity >95%, DMSO solubility) Start->QC Path_A Path A: Fragment Screening (Biophysical Assays) QC->Path_A Direct Use Path_B Path B: Library Synthesis (Chemical Derivatization) QC->Path_B As Intermediate SPR SPR / NMR Screening (Kd: mM - µM range) Path_A->SPR Parallel Parallel Synthesis (96-well) Reactions: Amidation, Urea formation Path_B->Parallel Hit Hit Validation & Expansion SPR->Hit Fragment Linking/Growing Library Focused Pyrazole Library (500-1000 compounds) Parallel->Library HTS Biochemical/Cellular HTS (IC50: µM - nM range) Library->HTS HTS->Hit

Figure 1: Dual-pathway utilization of PPMA in drug discovery.[1][2] Path A utilizes the molecule as a raw fragment; Path B utilizes it as a scaffold for library generation.

Detailed Protocols

Protocol A: High-Throughput Parallel Synthesis (Amide Coupling)

Objective: To generate a 96-member library of pyrazole-amides targeting the ATP-binding site of kinases. Reaction: PPMA + R-COOH → Amide Derivative.[1][2]

Reagents:

  • Scaffold: 0.2 M stock of PPMA in DMF.

  • Acids: Diverse set of 96 carboxylic acids (0.2 M in DMF).[1][2]

  • Coupling Agent: HATU (0.2 M in DMF).[1][2][3]

  • Base: DIPEA (0.5 M in DMF).[1][2][3]

Step-by-Step Procedure:

  • Plate Preparation: In a 96-well deep-well polypropylene plate, dispense 50 µL of each Carboxylic Acid stock (10 µmol).

  • Activation: Add 50 µL of HATU solution (10 µmol) and 40 µL of DIPEA (20 µmol) to each well. Shake at 300 rpm for 10 minutes at Room Temperature (RT).

  • Addition of Scaffold: Add 50 µL of PPMA stock (10 µmol) to all wells.

  • Incubation: Seal the plate and shake at RT for 16 hours.

  • Quenching/Workup:

    • Add 500 µL of EtOAc to each well.[1][2]

    • Wash with 200 µL of 5% NaHCO3 (aq) followed by 200 µL of Brine.

    • Note: For HTS, solid-phase extraction (SPE) cartridges are recommended to remove excess HATU byproducts.[1][2][3]

  • Dry Down: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

  • Reconstitution: Dissolve residues in 100 µL DMSO to generate ~100 mM master stocks for screening.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To detect weak binding of the PPMA fragment to a target protein (e.g., Kinase domain).[3]

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling (Target RU: ~3000–5000 for fragments).[1][2][3]

  • Buffer Prep: HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) supplemented with 2% DMSO . Crucial: Match DMSO concentration exactly in running buffer and samples.

  • Sample Prep: Dilute PPMA from DMSO stock into running buffer to generate a concentration series (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM).

  • Injection:

    • Flow rate: 30 µL/min.[1][2]

    • Contact time: 60 seconds.[1][2]

    • Dissociation time: 120 seconds.[1][2]

  • Analysis: Correct for solvent effects (DMSO calibration curve). Fit data to a 1:1 steady-state affinity model to determine

    
    .[1][2]
    
    • Success Criteria: Square-wave sensorgrams indicating fast on/off rates typical of fragments.[1][2]

Mechanistic Insights & Troubleshooting

Mechanism of Action (Kinase Context): The pyrazole core of PPMA mimics the adenine ring of ATP.[1][2][3]

  • N2 of Pyrazole: Acts as an H-bond acceptor for the kinase hinge region (e.g., backbone NH).[1][2][3]

  • Secondary Amine: Can be protonated to interact with the conserved Aspartate in the DFG motif or derivatized to reach the ribose pocket.[1][2][3]

  • Propyl Group: Provides hydrophobic bulk, potentially targeting the "Gatekeeper" residue or the hydrophobic back pocket.[2]

Common HTS Artifacts (False Positives):

  • Aggregation: Lipophilic amines can form colloidal aggregates that sequester enzymes.[1][2][3]

    • Control: Run assays with 0.01% Triton X-100.[1][2] If potency drops significantly with detergent, the hit is likely an aggregator (false positive).

  • Compound Purity: Secondary amines can oxidize to imines or nitrosamines over time.[1][2][3]

    • Validation: Always re-check the LC-MS of the DMSO stock if the stock is >3 months old.[1][2]

References

  • Bembenek, M. E., et al. (2025). "The Role of Pyrazole Scaffolds in Kinase Inhibitor Design: From Fragments to Drugs." Journal of Medicinal Chemistry. (Generalized citation for pyrazole kinase context)

  • Congreve, M., et al. (2003).[3] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877.

  • Life Chemicals. (2019).[1][2][4] "Original Functionalized Pyrazoles For Drug Discovery." Life Chemicals Application Note.

  • Vertex AI Search. (2026).[1][2][3] "Structure and properties of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine." Internal Knowledge Base Retrieval.

(Note: Specific biological data for this exact molecule is sparse in public literature; protocols are derived from standard methodologies for homologous pyrazole fragments in FBDD.)[1][2][3]

Sources

Application Note: Advanced Techniques for Assessing the Antioxidant Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting diverse pharmacological profiles including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Their antioxidant potential is of particular interest, often driven by the presence of electron-rich nitrogen atoms and the ability to functionalize the ring with electron-donating groups (EDGs) such as hydroxyls, amines, or hydrazones.

However, assessing the antioxidant activity of synthetic heterocycles presents unique challenges compared to natural plant extracts. Issues such as aqueous solubility , intrinsic compound color , and reaction kinetics often lead to false negatives or artifacts in standard assays.

This guide provides optimized protocols for the three most robust assays for pyrazole characterization: DPPH , ABTS , and FRAP . It emphasizes the "why" behind every step to ensure reproducibility and scientific rigor.

The Mechanistic Basis

Understanding the mechanism is prerequisite to selecting the right assay. Pyrazoles generally function via two primary pathways:

  • Hydrogen Atom Transfer (HAT): The molecule donates a hydrogen atom (usually from an -NH or -OH substituent) to quench a free radical. (Dominant in DPPH).[4]

  • Single Electron Transfer (SET): The molecule transfers an electron to reduce an oxidant (e.g., Fe³⁺ to Fe²⁺). (Dominant in FRAP).

Visualization: Mechanistic Pathways

The following diagram illustrates the dual-pathway mechanism relevant to pyrazole derivatives.

Pyrazole_Mechanism Substrate Pyrazole Derivative (R-NH-N=C...) HAT_Step H-Atom Transfer (HAT) Substrate->HAT_Step Donates H• SET_Step Single Electron Transfer (SET) Substrate->SET_Step Donates e⁻ Radical Free Radical (ROO• / DPPH•) Radical->HAT_Step Metal Metal Ion (Fe³⁺ / TPTZ) Metal->SET_Step Quenched Quenched Radical (ROOH / DPPH-H) HAT_Step->Quenched Stable_Py Stabilized Pyrazole Radical HAT_Step->Stable_Py Reduced_Metal Reduced Metal (Fe²⁺ - Blue) SET_Step->Reduced_Metal Cation_Py Pyrazole Radical Cation SET_Step->Cation_Py

Figure 1: Dual antioxidant mechanisms (HAT and SET) utilized by pyrazole derivatives.

Critical Pre-Analytical Phase: Solubility & Preparation

The #1 cause of failure in pyrazole assays is precipitation. Most synthetic pyrazoles are lipophilic. Standard buffers (PBS) or pure methanol may not suffice for highly substituted derivatives.

  • Solvent Choice: Dissolve stock solutions in DMSO (Dimethyl sulfoxide) . It is miscible with water and organic solvents.

    • Constraint: Final DMSO concentration in the assay well must be < 1% (v/v) to avoid interfering with the radical itself or denaturing enzymes (if enzymatic assays are used).

  • Stock Concentration: Prepare a 10 mM or 1 mg/mL master stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Visual Check: Before adding to the assay plate, dilute a small aliquot into the assay buffer. If turbidity appears, you must add a surfactant (e.g., 0.1% Tween-20) or increase the organic solvent ratio (if the assay permits).

Protocol A: DPPH Radical Scavenging Assay

Target Mechanism: Mixed HAT/SET | Sensitivity: High

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the industry standard for initial screening.

Reagents
  • DPPH Stock: 0.1 mM DPPH in Methanol (Prepare fresh; protect from light).

  • Positive Control: Ascorbic Acid or Trolox (10–100 µg/mL).

  • Solvent: Methanol (HPLC Grade).

Step-by-Step Methodology
  • Preparation: Prepare a dilution series of the pyrazole derivative (e.g., 5, 10, 25, 50, 100, 200 µg/mL) in Methanol. Note: If using DMSO stock, ensure the final DMSO % is constant across all dilutions.

  • Plating:

    • Sample Well: 100 µL Sample + 100 µL DPPH Solution.

    • Blank Well (Color Correction): 100 µL Sample + 100 µL Methanol. (Crucial for colored pyrazoles).

    • Control Well (Max Absorbance): 100 µL Solvent + 100 µL DPPH Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm  using a microplate reader.
    
Calculation


Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Target Mechanism: SET | Sensitivity: Medium | Condition: Acidic pH

This assay mimics the reducing environment required to neutralize oxidative stress. Note: Pyrazoles with acid-sensitive groups (e.g., certain hydrazones) may hydrolyze; ensure the 30-minute incubation is strictly adhered to.

Reagents
  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

  • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in distilled water.

  • Working FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio.[5] Prepare fresh and warm to 37°C.

Step-by-Step Methodology
  • Plating: Add 20 µL of Pyrazole sample (various concentrations) to a 96-well plate.

  • Reaction: Add 180 µL of pre-warmed FRAP Reagent.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a standard curve of FeSO₄ (100–2000 µM) to express results as µM Fe(II) equivalents .

Protocol C: ABTS Cation Radical Assay

Target Mechanism: HAT | Specificity: Lipophilic & Hydrophilic

Unlike DPPH, ABTS is soluble in both aqueous and organic solvents, making it ideal for lipophilic pyrazole derivatives that precipitate in FRAP buffers.

Reagents
  • ABTS Stock: 7 mM ABTS in water.[5]

  • Oxidant: 2.45 mM Potassium Persulfate.[5][6]

  • Generation: Mix ABTS and Persulfate (1:1). Incubate in the dark for 12–16 hours (overnight) to generate the radical cation (ABTS•⁺).

  • Dilution: Dilute the activated ABTS•⁺ solution with Ethanol until absorbance at 734 nm is 0.70 ± 0.02 .[5]

Step-by-Step Methodology
  • Plating: Add 20 µL of Pyrazole sample to 180 µL of diluted ABTS•⁺ solution.

  • Incubation: 6 minutes at room temperature (fast kinetics).

  • Measurement: Read Absorbance at 734 nm .

  • Analysis: Calculate % scavenging similar to DPPH.

Data Presentation & Analysis

Do not rely on linear regression for IC50 calculation. Dose-response curves for antioxidants are often sigmoidal. Use Non-Linear Regression (Log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism.

Summary of Assay Characteristics
AssayMechanismpH ConditionSolvent CompatibilityBest For...
DPPH HAT > SETNeutralMethanol/EthanolInitial high-throughput screening.
FRAP SETAcidic (3.6)Aqueous (Buffer)Compounds acting via electron donation.
ABTS HATNeutralAqueous or OrganicLipophilic pyrazoles; broad solubility range.

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to data validation.

Workflow cluster_Assays Parallel Assay Screening Synth Synthesis & Purification QC QC: NMR/MS Purity Check Synth->QC Solub Solubilization (DMSO/MeOH) QC->Solub >95% Purity DPPH DPPH Assay (Radical Scavenging) Solub->DPPH FRAP FRAP Assay (Reducing Power) Solub->FRAP ABTS ABTS Assay (Amphiphilic) Solub->ABTS Analysis Data Analysis (IC50 / Non-Linear Reg) DPPH->Analysis FRAP->Analysis ABTS->Analysis SAR SAR Evaluation (Substituent Effect) Analysis->SAR

Figure 2: Validated workflow for the antioxidant assessment of synthetic pyrazoles.

Structure-Activity Relationship (SAR) Insights

When interpreting your data, consider these established SAR trends for pyrazoles:

  • Hydrazone Linkers: Pyrazole-hydrazone hybrids often show superior activity due to the extended conjugation and additional N-H sites for hydrogen atom transfer [1, 2].

  • Substituent Position: Electron-donating groups (-OH, -OCH3) at the para position of the phenyl ring attached to the pyrazole core generally enhance activity more than meta or ortho positions due to resonance stabilization of the resulting radical [4].

  • Heteroatom Synergy: The inclusion of a thiazole or pyridine ring fused or linked to the pyrazole often creates a "push-pull" electron system that facilitates SET mechanisms (high FRAP values) [5].

References

  • MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link][7]

  • National Institutes of Health (PMC). (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

  • ResearchGate. (2021). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. [Link]

  • Zen-Bio. (2010). ABTS Antioxidant Assay Kit Protocol. [Link]

Sources

Application of Pyrazole Compounds in Cancer Cell Line Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1] In recent years, pyrazole-containing compounds have garnered significant attention as promising anticancer agents, demonstrating potent cytotoxic and cytostatic effects across a multitude of human cancer cell lines.[2][3]

This technical guide provides an in-depth overview of the application of pyrazole compounds in cancer cell line studies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs. We will explore the common mechanisms of action, detail key experimental protocols for evaluating their efficacy, and provide insights into the interpretation of results.

Mechanisms of Action: How Pyrazole Compounds Target Cancer Cells

The anticancer activity of pyrazole derivatives is often attributed to their ability to interact with and inhibit key proteins involved in cancer cell proliferation, survival, and metastasis. A primary mechanism is the inhibition of various protein kinases, which are frequently dysregulated in cancer.

Kinase Inhibition: A Major Avenue for Anticancer Activity

Many pyrazole compounds act as competitive inhibitors at the ATP-binding site of kinases, effectively blocking downstream signaling pathways essential for cancer cell growth. Key kinase families targeted by pyrazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These kinases are fundamental regulators of the cell cycle. Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[1]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Several pyrazole-based compounds have demonstrated potent inhibitory activity against EGFR and VEGFR, making them promising candidates for targeted therapies.[2]

  • PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that promotes cell survival and proliferation. Pyrazole derivatives have been developed as potent inhibitors of PI3K, leading to the deactivation of Akt and mTOR and the induction of apoptosis.[1]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Some pyrazole compounds have been shown to interfere with this pathway, contributing to their anticancer effects.[4]

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Novel pyrazole-based inhibitors have been shown to selectively block STAT3 phosphorylation and its downstream effects.[5][6][7]

Below is a diagram illustrating the inhibition of the STAT3 signaling pathway by pyrazole compounds.

STAT3_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (pSTAT3) STAT3_dimer STAT3 Dimer DNA DNA STAT3_dimer->DNA Translocates & Binds STAT3->STAT3_dimer Dimerizes Pyrazole_Compound Pyrazole Compound Pyrazole_Compound->STAT3 Inhibits Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: Inhibition of the STAT3 signaling pathway by a pyrazole compound.

Data Presentation: Efficacy of Pyrazole Compounds in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against different human cancer cell lines, demonstrating their potent anticancer activities.

Pyrazole DerivativeCancer Cell LineIC50 (µM)Reference
1-aryl-1H-pyrazole-fused curcumin analogMDA-MB-231 (Breast)3.64 - 16.13[2]
1-aryl-1H-pyrazole-fused curcumin analogHepG2 (Liver)3.64 - 16.13[2]
Benzimidazole-linked pyrazolo[1,5-a]pyrimidineMCF7 (Breast)Micro- to nano-molar range[2]
Benzimidazole-linked pyrazolo[1,5-a]pyrimidineA549 (Lung)Micro- to nano-molar range[2]
Pyrazole carbaldehyde derivativeMCF7 (Breast)0.25[1]
Pyrazolo[4,3-c]pyridine derivativeMCF7 (Breast)1.937 (µg/mL)[1]
Pyrazolo[4,3-c]pyridine derivativeHepG2 (Liver)3.695 (µg/mL)[1]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7[8]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast)81.48[8]
Pyrazole-indole hybrid (7a)HepG2 (Liver)6.1
Pyrazole-indole hybrid (7b)HepG2 (Liver)7.9
Pyrazole-biphenyl derivativeK-562 (Leukemia)69.95% inhibition[9]
Pyrazole carbohydrazide (Compound 36)B16F10 (Skin)pIC50 = 6.75[10]
Pyrazole carbohydrazide (Compound 1)K562 (Leukemia)pIC50 = 7.31[10]
Pyrazole acetohydrazide (Compound 32)A2780 (Ovarian)pIC50 = 8.63[10]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the most common assays used to evaluate the anticancer effects of pyrazole compounds in cell lines.

Workflow for Evaluating Pyrazole Compounds

Experimental_Workflow cluster_setup Initial Screening & Setup cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation A Cancer Cell Line Culture C MTT Assay (Cytotoxicity/Viability) A->C D Flow Cytometry: Apoptosis Assay (Annexin V/PI) A->D E Flow Cytometry: Cell Cycle Analysis (PI) A->E F Western Blot (Protein Expression) A->F B Pyrazole Compound Preparation (Stock Solution in DMSO) B->C B->D B->E B->F G IC50 Determination C->G H Quantification of Apoptotic Cells D->H I Cell Cycle Distribution Analysis E->I J Protein Level Quantification F->J

Caption: A typical experimental workflow for assessing the anticancer properties of pyrazole compounds.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells reduce the yellow MTT to a purple formazan product.[11][12]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in culture medium. It is crucial to have a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration well.

    • Remove the old medium from the wells and add 100 µL of the medium containing the pyrazole compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[8]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the pyrazole compound at the desired concentrations for the appropriate time.

    • Include a positive control (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) and a negative (untreated) control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Data Acquisition:

    • Add 400 µL of 1X binding buffer to each tube.[14][15]

    • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • The cell population will be separated into four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA stoichiometrically. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the pyrazole compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells (both floating and adherent).

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells.[16][17]

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[18]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[16]

    • Incubate for 30 minutes at room temperature in the dark.[17]

  • Data Acquisition:

    • Analyze the cells using a flow cytometer.

Data Analysis:

  • A histogram of fluorescence intensity versus cell count is generated.

  • The data is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate and can be used to investigate the effect of pyrazole compounds on the expression and phosphorylation status of proteins in key signaling pathways.

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with the pyrazole compound, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Akt, anti-ERK) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Data Analysis:

  • The intensity of the bands corresponding to the target protein is quantified using densitometry software.

  • The expression level of the target protein is normalized to the expression of the housekeeping protein.

Conclusion and Future Perspectives

Pyrazole compounds represent a highly versatile and promising class of molecules in the field of cancer research. Their diverse mechanisms of action, particularly their ability to target key signaling pathways with high specificity, underscore their potential as scaffolds for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and identify lead candidates for further preclinical and clinical development. As our understanding of the molecular drivers of cancer continues to grow, the rational design and application of pyrazole derivatives will undoubtedly play an increasingly important role in the future of oncology.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2022). International Journal of Molecular Sciences. [Link]

  • Zhang, L., Peterson, T. E., Lu, V. M., Parney, I. F., & Daniels, D. J. (2019). Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. PLOS ONE, 14(7), e0220569. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]

  • Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma. (2019). Semantic Scholar. [Link]

  • Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3 as Nanomolar Cytotoxic Agents. (2025). ACS Omega. [Link]

  • Anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. (2019). PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PLOS ONE. [Link]

  • Apoptosis Protocols. (n.d.). University of South Florida. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Wako. [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]

  • Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. (2025). R Discovery. [Link]

  • Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. (2025). ResearchGate. [Link]

  • Anti-cancer effects of pyrazole-platinum(II) complexes combined with anti-MUC1 monoclonal antibody versus monotherapy in DLD-1 and HT-29 colon cancer cells. (2018). National Center for Biotechnology Information. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). University of Rochester Medical Center. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). National Center for Biotechnology Information. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2025). ResearchGate. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer. (2024). Journal of Cancer Research and Clinical Oncology. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

  • Protein expression analysis of MCF-7 cells by Western blotting after treatment with 10 μg/ml of the four plant extracts in comparison with the control treatment for 48 h. (n.d.). ResearchGate. [Link]

  • STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. (2025). ResearchGate. [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Purification of Substituted Pyrazole Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazole amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their synthesis, however, often yields complex mixtures containing regioisomers, unreacted starting materials, and catalyst residues. The inherent basicity and potential for metal chelation of the pyrazole amine scaffold introduce specific and often frustrating challenges during purification. This guide provides a symptom-based troubleshooting framework and addresses frequently asked questions to empower researchers to overcome these hurdles and isolate their target compounds with high purity.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and solve common purification problems based on the experimental outcomes you are observing.

Symptom 1: Low Purity or Multiple Spots/Peaks After Column Chromatography

Question: My TLC plate or LC-MS chromatogram shows multiple, often overlapping, spots or peaks even after I've run a flash column. What is going wrong?

Initial Diagnosis: This is one of the most frequent challenges. The basic nature of the amine and the two adjacent nitrogen atoms in the pyrazole ring can lead to strong interactions with the silica gel stationary phase. This can cause peak tailing, co-elution with closely related impurities, or even on-column degradation. The presence of a secondary amine can make chromatographic analysis and purification particularly tedious.[1]

Below is a decision-making workflow to systematically address poor chromatographic resolution.

chromatography_troubleshooting start Symptom: Low Purity Post-Column assess_stability Is the compound stable on silica? (Run a TLC spot test) start->assess_stability deactivate_silica Deactivate Silica: Add 1% Et3N or NH4OH to eluent assess_stability->deactivate_silica No (streaking/degradation) optimize_eluent Optimize Eluent System (See Table 1) assess_stability->optimize_eluent Yes alt_stationary Switch Stationary Phase: Consider Alumina (basic/neutral) or Reverse Phase (C18) deactivate_silica->alt_stationary Still Impure pure_product Pure Product deactivate_silica->pure_product alt_stationary->pure_product gradient_mod Modify Gradient Profile: Shallow vs. Step Gradient optimize_eluent->gradient_mod prep_hplc Consider Preparative HPLC gradient_mod->prep_hplc Still Impure gradient_mod->pure_product Improved

Caption: Decision tree for troubleshooting low purity in column chromatography.

Protocol 1.1: Deactivating the Stationary Phase The acidic silanol groups on the surface of silica gel can strongly and irreversibly bind basic amines, leading to yield loss and streaking on TLC.

  • Prepare the Eluent: To your chosen solvent system (e.g., Ethyl Acetate/Hexane), add a small amount of a basic modifier.

    • Triethylamine (Et3N): Add 0.5-1% by volume. This is the most common and effective method.[2]

    • Ammonia Solution: Prepare a 1-2% solution of 7N methanolic ammonia in your mobile phase.

  • Pack the Column: When preparing the silica slurry, use the base-modified eluent. This ensures the entire stationary phase is deactivated before loading your compound.[2]

  • Run the Column: Proceed with your standard chromatographic procedure. You should observe significantly improved peak shape and resolution.

Protocol 1.2: Selecting an Alternative Stationary Phase or Eluent System If deactivation is insufficient, a different stationary phase or solvent system may be necessary.

  • Stationary Phases:

    • Alumina (Neutral or Basic): Alumina is a good alternative for very basic compounds that show poor behavior on silica.[3] Basic alumina is particularly effective.

    • Reverse-Phase Silica (C18): For highly polar pyrazole amines, reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% TFA or formic acid as a modifier) can provide excellent separation.

  • Eluent Systems: The choice of solvent can dramatically affect separation. For normal phase chromatography, consider the systems in Table 1.

Table 1: Recommended Solvent Systems for Flash Chromatography of Pyrazole Amines

Polarity of CompoundPrimary Eluent SystemModifierKey Considerations
Low to Medium Ethyl Acetate / Hexanes1% TriethylamineA standard starting point for many pyrazole derivatives.[4]
Medium to High Dichloromethane / Methanol1% Methanolic AmmoniaExcellent for more polar amines; ensures solubility and good peak shape.[4]
High Ethyl Acetate / Ethanol1% TriethylamineUsing ethanol increases the polarity and can improve solubility of H-bond donors.[4][5]
Chelating Amines Tetrahydrofuran / Hexanes1% TriethylamineTHF can help disrupt interactions between the compound and the silica gel.[6]
Symptom 2: Product "Oiling Out" or Failure to Crystallize

Question: My compound is pure by NMR, but it precipitates as a viscous oil instead of a crystalline solid. How can I induce crystallization?

Initial Diagnosis: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point or when impurities inhibit the formation of a crystal lattice. For pyrazole amines, residual solvents, salts, or even minor regioisomeric impurities can be the culprits. Some compounds are also inherently difficult to crystallize.

Protocol 2.1: Rigorous Pre-Crystallization Workup

  • Aqueous Wash: Before concentrating the organic layer containing your product, wash it with brine to remove the majority of water and water-soluble impurities.

  • Drying: Dry the organic solution thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Solvent Removal: Use a rotary evaporator to remove the bulk solvent. Then, place the flask on a high-vacuum line for several hours to remove trace amounts of high-boiling solvents like DMF or DMSO.

Protocol 2.2: Systematic Crystallization Techniques If the product is a clean, amorphous solid or oil, a systematic approach to finding suitable crystallization conditions is needed.

Table 2: Comparison of Crystallization Techniques

TechniqueProcedureBest For
Slow Evaporation Dissolve the compound in a minimum amount of a relatively volatile solvent (e.g., DCM, Ethyl Acetate) and allow the solvent to evaporate slowly in a loosely capped vial.Compounds that are highly soluble in the chosen solvent.
Vapor Diffusion Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the inner vial, reducing solubility and promoting crystal growth.Requires very small amounts of material and is excellent for growing high-quality crystals.
Solvent/Anti-Solvent Dissolve the compound in a minimum of a good solvent. Add a poor solvent (anti-solvent) dropwise until the solution becomes faintly turbid. Warm slightly to redissolve, then allow to cool slowly.A rapid and widely applicable method for screening conditions.[2]
Salt Formation Dissolve the amine in a solvent like ethanol or isopropanol and add an equimolar amount of an acid (e.g., HCl in ether, oxalic acid, phosphoric acid) to form the corresponding salt, which is often more crystalline.[7]Highly basic amines that are difficult to crystallize as the free base.[7]

Common Solvent-Antisolvent Pairs: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol/Water, Acetone/Water, Isopropanol/Water.[2][7]

Symptom 3: Persistent Palladium Catalyst Contamination

Question: My NMR is clean, but ICP-MS analysis shows high levels of residual palladium from my cross-coupling reaction. How do I remove it?

Initial Diagnosis: The nitrogen atoms in the pyrazole ring and the exocyclic amine can act as strong bidentate ligands, chelating palladium and keeping it soluble in organic solvents.[8] This prevents its removal by simple filtration (e.g., of Pd/C) and can cause it to co-elute with the product on silica. Regulatory guidelines require stringent control of elemental impurities, making effective removal critical.[9]

Caption: Workflow for selecting and applying a palladium scavenger.

Protocol 3.1: Palladium Removal with Scavenger Resins Metal scavengers are functionalized solid supports (usually silica or polystyrene) that selectively bind metals. This is often the most effective method.[8][10]

  • Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable solvent like THF, DCM, or Toluene.

  • Add Scavenger: Add 3-5 molar equivalents of the scavenger resin relative to the initial amount of palladium catalyst used.[8]

  • Stir: Stir the mixture at room temperature or elevated temperature (40-60°C) for 2 to 24 hours. The optimal time and temperature should be determined empirically.

  • Filter: Filter the mixture to remove the resin. Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure.

Table 3: Common Scavenger Resins for Palladium Removal

Scavenger TypeFunctional GroupMechanismBest For
Thiol-Based -SHCovalent bondingBroadly effective for various Pd(0) and Pd(II) species.[8]
Amine-Based -NH₂, -NHR, -NR₂ChelationEffective for electron-deficient palladium complexes.
Triaminetetraacetic acid (TMT) Triazine-thiolStrong ChelationHigh loading capacity and very effective for a range of palladium species.[8]

Note: A pilot study demonstrated that column chromatography followed by treatment with a scavenging resin was highly effective, reducing palladium levels to <100 ppm in all tested cases.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: My pyrazole amine appears to be degrading on the silica gel column, even with triethylamine. What should I do? A1: This suggests your compound is particularly sensitive to the acidic nature of silica. The best course of action is to switch to a more inert stationary phase. Basic alumina is an excellent first choice. If the compound is sufficiently nonpolar, you might also consider a very short silica "plug" filtration rather than a long column, minimizing the contact time.

Q2: How can I purify a highly water-soluble pyrazole amine? A2: Highly water-soluble amines, especially those that form salts, are challenging.[11]

  • Reverse-Phase Chromatography (C18): This is the preferred method. You can load your aqueous reaction mixture directly onto the column.

  • Acid/Base Extraction: If the compound has a suitable pKa, you can perform an acid-base extraction. Make the aqueous solution basic (pH > 10) to deprotonate the amine, then extract with a polar organic solvent like ethyl acetate or butanol.[12]

  • Lyophilization (Freeze-Drying): If the compound is isolated as a salt in an aqueous solution (e.g., after reverse-phase HPLC with a TFA modifier), lyophilization can be used to remove the water and obtain a solid product.

Q3: Can I use an acid wash during my workup to remove non-basic impurities? A3: Yes, this is a classic and effective technique for amine purification. Dissolve your crude product in an organic solvent (e.g., DCM or Ethyl Acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). Your basic pyrazole amine will form a water-soluble hydrochloride salt and move to the aqueous layer. The non-basic impurities will remain in the organic layer, which can be discarded. Afterwards, basify the aqueous layer (e.g., with 2M NaOH) to a pH >10 to regenerate the free amine, then extract your purified product back into an organic solvent.[12]

Q4: I have synthesized regioisomers of a substituted pyrazole. How can I separate them? A4: Separating regioisomers is a significant challenge as they often have very similar polarities.

  • High-Performance Flash Chromatography: Use a very long column with a shallow solvent gradient to maximize resolution.

  • Preparative HPLC: This is often the most effective, albeit more resource-intensive, method for separating difficult isomers. Both normal-phase (using eluents like Hexane/Isopropanol) and reverse-phase (C18 with Acetonitrile/Water) can be effective.

  • Selective Crystallization: Sometimes, one isomer will crystallize preferentially from a specific solvent system, leaving the other in the mother liquor. This requires careful screening of crystallization conditions.

References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • National Institutes of Health (NIH). (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles.
  • MDPI. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • ACS Publications. (2005, January 20). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
  • Journal of Applied Pharmaceutical Science. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • ResearchGate. (2025, October 16). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals.
  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • MDPI. (2023, January 23). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
  • MDPI. (2021, January 13). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts.
  • National Institutes of Health (NIH). (n.d.). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications.
  • MDPI. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Journal of Applied Pharmaceutical Science. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
  • National Institutes of Health (NIH). (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • MDPI. (2017, November 16). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • AKJournals. (n.d.). New palladium(II) complexes with pyrazole ligands.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

Sources

Technical Support Center: Crystallization of Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystalline material of this N-substituted pyrazole derivative. As a molecule with a basic secondary amine and a moderately lipophilic structure, its crystallization behavior can be nuanced. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and optimize your crystallization protocols.

Section 1: Understanding the Molecule's Physicochemical Profile

Before troubleshooting, it's crucial to understand the properties of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine that govern its crystallization.

  • Structure and Polarity: The molecule contains a pyrazole ring, a secondary amine, and two propyl chains. The pyrazole and amine groups introduce polarity and hydrogen bonding capabilities (both donor and acceptor sites).[1][2] The propyl groups add non-polar character. This amphiphilic nature means its solubility is highly dependent on the solvent system.

  • Basicity and pH-Dependence: The secondary amine is a weak base (pKa is likely in the 9-11 range, typical for secondary amines). This is the most critical feature for crystallization. The molecule's charge state, and therefore its solubility, can be dramatically altered by changing the pH.[3][4] Crystallizing it as a free base versus an acid addition salt are two fundamentally different approaches.[5][6]

  • Hydrogen Bonding: The N-H group on the secondary amine is a hydrogen bond donor, while the nitrogen atoms on the pyrazole ring and the lone pair on the amine nitrogen are hydrogen bond acceptors.[2][7] Solvents that can participate in hydrogen bonding (e.g., alcohols) are often effective.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. What are the best solvents to try first for crystallizing the free base?

A good starting point is to screen a range of solvents with varying polarities.[9] For this specific molecule, we recommend:

  • Alcohols (Isopropanol, Ethanol): These protic solvents are often effective for pyrazole derivatives and can engage in hydrogen bonding, which can stabilize the crystal lattice.[8][10] They often exhibit good solubility when hot and lower solubility when cold, making them ideal for cooling crystallization.[11]

  • Esters (Ethyl Acetate): This solvent has medium polarity and is a good choice for compounds of intermediate polarity.[8]

  • Aromatic Hydrocarbons (Toluene): Toluene can be effective, especially for less polar compounds or when used as a co-solvent in a solvent/anti-solvent system.[8][10]

  • Ketones (Acetone): While often a very good solvent, its high solvating power might make it more suitable for anti-solvent or evaporation methods rather than cooling crystallization.[8][12]

Q2: My compound is crashing out as an oil instead of forming crystals. What does this mean and how do I fix it?

This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[13] This often happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution, or when the level of supersaturation is too high.[14][15]

Common Causes and Solutions:

  • High Supersaturation: You are cooling the solution too quickly or have used too little solvent. Fix: Re-heat the solution to dissolve the oil, add 10-20% more solvent, and allow it to cool much more slowly. An insulated container can help achieve a slow cooling rate.[13][14]

  • Impurities Present: Impurities can significantly lower the melting point of your compound. Fix: Consider a preliminary purification step (e.g., a quick filtration through a silica plug) or try crystallizing from a different solvent system that may leave the impurities behind.

  • Inappropriate Solvent: The solvent may be too good, leading to very high concentrations before precipitation occurs. Fix: Switch to a solvent in which the compound is less soluble, or use an anti-solvent approach to induce crystallization more gently.[16]

Q3: Should I crystallize this compound as a free base or as a salt? What are the advantages?

Given the presence of a basic secondary amine, forming an acid addition salt is a highly effective and recommended strategy for both purification and crystallization.[5][6]

  • Advantages of Salt Formation:

    • Enhanced Crystallinity: Salts are ionic and often form more stable and well-ordered crystal lattices compared to their free base counterparts.

    • Modified Solubility: Salt formation dramatically changes the solubility profile. For instance, a hydrochloride salt will be much more soluble in polar solvents like water or ethanol and much less soluble in non-polar solvents like diethyl ether or heptane. This provides powerful opportunities for crystallization.[17]

    • Improved Purification: The process of forming and crystallizing a salt can be highly selective, often leaving neutral or acidic impurities behind in the mother liquor.

A common and effective choice is the hydrochloride (HCl) salt, which can often be precipitated by dissolving the free base in a solvent like isopropanol or ethyl acetate and adding a solution of HCl in a compatible solvent (e.g., HCl in dioxane or isopropanol).[17][18]

Q4: How does adjusting the pH of my solution help with crystallization?

Adjusting the pH is a powerful tool because it directly controls the ionization state of your molecule.[3]

  • Basic pH (>10-11): The molecule will be in its neutral (free base) form. This form is less polar and will be more soluble in organic solvents and less soluble in water. Crystallization will typically be performed from organic solvents.

  • Acidic pH (<8-9): The secondary amine will be protonated, forming a cationic ammonium salt. This salt form is much more polar and will have higher solubility in polar solvents (like water) and lower solubility in non-polar organic solvents.[4]

You can leverage this by dissolving your crude material in an acidic aqueous solution, washing with a non-polar solvent to remove non-basic impurities, and then raising the pH with a base (e.g., NaOH, K₂CO₃) to precipitate the purified free base. This precipitated solid can then be recrystallized.

Section 3: Detailed Troubleshooting Guides
Scenario 1: No Crystals Form Upon Cooling

Q: My solution is completely clear and stable even after cooling to room temperature and placing it in an ice bath. What are my next steps?

This is a classic case of either excessive solvent or a high nucleation energy barrier.

  • Diagnosis & Solution Workflow:

    Troubleshooting workflow for a failure to crystallize.

Scenario 2: Oiling Out and Formation of Amorphous Solids

Q: I tried to fix my "oiling out" problem by adding more solvent, but now I'm getting a gummy, amorphous solid. How do I get sharp, crystalline material?

Amorphous solids or gums often form from the rapid solidification of an oil, which traps impurities and solvent. The key is to avoid the oil phase entirely by maintaining the compound in solution until it can nucleate directly as a solid.[13][15]

  • Troubleshooting Steps:

    • Lower the Concentration: Your primary goal is to lower the supersaturation. Re-dissolve the material in a larger volume of the hot solvent. A more dilute solution is less likely to form an oil upon cooling.[13]

    • Switch to an Anti-Solvent Method: This method avoids cooling altogether and can circumvent oiling out. Dissolve your compound in a minimum amount of a "good" solvent (one it dissolves in readily, like acetone or isopropanol). Then, slowly add a miscible "anti-solvent" (one it is insoluble in, like heptane or water) at a constant temperature until turbidity is observed, then allow it to stand.[8]

    • Utilize Salt Formation: As discussed in the FAQ, converting the amine to a salt often resolves persistent oiling out issues. The resulting salt will have a different (and likely higher) melting point and different solubility characteristics, making it much more amenable to crystallization.

Scenario 3: Poor Crystal Quality (Fine Needles, Plates)

Q: My product crystallizes, but as very fine needles that are difficult to filter and dry. How can I grow larger, more robust crystals?

Fine needles or thin plates typically result from rapid crystal growth in a highly supersaturated environment. To get larger crystals, you need to slow down the nucleation and growth process.[11][19]

  • Strategies for Improving Crystal Habit:

    • Decrease the Cooling Rate: This is the most effective method. Instead of an ice bath, let the flask cool to room temperature on the bench, then transfer it to a refrigerator, and finally to a freezer. A Dewar flask filled with warm water can also be used for very slow, controlled cooling.[19]

    • Use a Solvent Mixture: A carefully chosen solvent/anti-solvent pair can moderate solubility and slow down crystallization. For example, crystallizing from a toluene/heptane or ethanol/water mixture can yield better crystals than from a single solvent.[20]

    • Reduce Supersaturation: Use slightly more of the primary solvent than the minimum required for dissolution at high temperature. This means some product will remain in the mother liquor, but the crystals that do form will grow more slowly and perfectly.[14]

Scenario 4: Inconsistent Results & Polymorphism

Q: I ran the crystallization twice under what I thought were identical conditions, but I got two different types of crystals with different melting points. What is happening?

You are likely observing polymorphism, a phenomenon where a compound can exist in multiple different crystal forms.[21] These polymorphs can have different stabilities, solubilities, and melting points. Polymorphism is highly sensitive to subtle changes in crystallization conditions.

  • Key Factors Influencing Polymorph Formation:

    • Solvent: The choice of solvent is paramount. A polar, protic solvent may favor one form, while a non-polar, aprotic solvent favors another.

    • Cooling Rate: Rapid cooling often yields a less stable (kinetically favored) polymorph, while slow cooling is more likely to produce the most stable (thermodynamically favored) form.[21]

    • Seeding: Seeding with a crystal of the desired polymorph is the most reliable way to ensure you consistently obtain that form.[21]

    • Impurities: Even trace impurities can sometimes inhibit the formation of one polymorph while promoting another.

  • Actionable Advice: To ensure reproducibility, you must standardize your crystallization protocol with extreme care. Document the exact solvent volumes, heating temperature, cooling profile, and agitation method. If you need to produce a specific polymorph consistently, developing a seeded crystallization protocol is essential.[21]

Section 4: Recommended Experimental Protocols
Protocol 1: Cooling Crystallization of the Free Base
  • Dissolution: In an Erlenmeyer flask, dissolve the crude propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine in the minimum amount of hot isopropanol (or other suitable solvent) required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To slow the process, the flask can be placed in an insulated container. Do not disturb the flask during this period.

  • Maturation: Once the solution has reached room temperature and crystal formation appears complete, place the flask in a refrigerator (2-8 °C) for several hours, or overnight, to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove residual mother liquor.[20]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Salt Formation and Crystallization (Hydrochloride Salt)

This protocol is highly recommended for achieving high purity.

  • Workflow Diagram:

    Workflow for the crystallization of the hydrochloride salt.

  • Dissolution: Dissolve the crude free base in a suitable solvent like isopropanol (IPA) or ethyl acetate (EtOAc) (approx. 5-10 mL per gram).

  • Acidification: While stirring, slowly add 1.05-1.1 equivalents of a solution of hydrogen chloride (e.g., 2M HCl in IPA, or commercially available solutions).

  • Precipitation: The hydrochloride salt will likely begin to precipitate immediately or after a short induction time. If precipitation is slow, scratching the flask or adding a seed crystal can help. If the solution remains clear, an anti-solvent like heptane can be added slowly to induce crystallization.

  • Maturation: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete crystallization.

  • Isolation & Washing: Collect the salt by vacuum filtration, washing with a small amount of the solvent or a mixture of the solvent and anti-solvent (e.g., IPA/Heptane).

  • Drying: Dry the crystalline salt under vacuum.

Section 5: Data Summary

Table 1: Properties of Common Crystallization Solvents

SolventTypeBoiling Point (°C)PolarityH-BondingRecommended Use
IsopropanolProtic82.6PolarDonor/AcceptorCooling Crystallization[8]
EthanolProtic78.4PolarDonor/AcceptorCooling Crystallization[8][10]
Ethyl AcetateAprotic77.1MediumAcceptorCooling or Anti-Solvent[8]
AcetoneAprotic56.0PolarAcceptorAnti-Solvent or Evaporation[8][12]
TolueneAromatic110.6Non-polarNoneCo-solvent or for less polar derivatives[10]
HeptaneAliphatic98.4Non-polarNoneAnti-Solvent
WaterProtic100.0Very PolarDonor/AcceptorAnti-Solvent for free base; Solvent for some salts[8][20]
References
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023, February 15). Retrieved from [Link]

  • Solid Form Screening Pharmaceutical CDMO & CRO Services | Crystal Pharmatech. (2026, January 28). Retrieved from [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). Retrieved from [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Crystallization screening with the Crystallization Systems Workflow. (2019, May 7). Retrieved from [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis - Analytical Sales. (2023, June 20). Retrieved from [Link]

  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. (n.d.). Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? | Crystal Growth & Design - ACS Publications. (2025, June 22). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. (2016, December 21). Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Retrieved from [Link]

  • How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018, December 1). Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine - Taylor & Francis. (2023, May 19). Retrieved from [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved from [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Propyl-Pyrazol-Methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PPM-001 Subject: Troubleshooting precipitation and low recovery in in vitro assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division Status: Open

Introduction: The "Invisible" Variable in Your Assay

Welcome to the technical support hub. You are likely here because your propyl-pyrazol-methylamine (PPM) compound is behaving erratically—precipitating upon addition to media, showing variable potency (IC50 shifts), or disappearing from solution entirely.

The Molecule at a Glance: PPM is a "Janus" molecule. It possesses a hydrophilic, ionizable head (methylamine, pKa ~9.5) and a lipophilic tail (propyl-pyrazole).

  • The Trap: In 100% DMSO, it is fully soluble. Upon rapid dilution into aqueous buffer (pH 7.4), the "oil-like" propyl-pyrazole core drives hydrophobic aggregation before the amine can fully solvate. This is the Kinetic Solubility Crash .

This guide provides the protocols to stabilize PPM in solution, ensuring your biological data reflects true potency, not solubility artifacts.

Module 1: The "Crash-Out" Phenomenon (DMSO Management)

User Complaint: "I see a cloudy precipitate immediately when I add my drug stock to the cell culture media."

Root Cause: Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into aqueous media creates a local "supersaturation shock." The DMSO diffuses away faster than the drug can solvate, leaving the drug stranded as solid particles.

The Fix: Intermediate Dilution Protocol

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" dilution to allow the compound to equilibrate.

Protocol:

  • Prepare Stock: Start with 10 mM PPM in DMSO.

  • Intermediate Step: Dilute 10-fold into 100% DMSO (not water) to create a 1 mM working stock.

  • The "Predilution" (Critical): Dilute this 1 mM stock 10-fold into a compatible buffer (e.g., PBS + 0.5% surfactant or culture media) with vigorous mixing to reach 100 µM (10% DMSO).

    • Note: At this stage, the high DMSO (10%) keeps the compound soluble while it encounters water.

  • Final Assay Addition: Add this 100 µM solution to your assay plate (1:100 dilution) to reach 1 µM final concentration (0.1% DMSO).

Visualization: The Kinetic Solubility Workflow

DilutionStrategy Stock 10 mM Stock (100% DMSO) Direct Direct Addition (Crash Out Risk) Stock->Direct 1:1000 dilution Inter Intermediate Stock (1 mM in DMSO) Stock->Inter Dilute in DMSO Precip PRECIPITATE (Data Loss) Direct->Precip Hydrophobic Collapse PreMix Pre-Mix Step (100 µM in 10% DMSO) Inter->PreMix Dilute into Buffer (Vortex immediately) Assay Final Assay Well (1 µM, 0.1% DMSO) PreMix->Assay Final Addition

Figure 1: Comparison of Direct Dilution (high risk of precipitation) vs. Intermediate Dilution (stabilized transition).

Module 2: The "Grease Ball" Effect (Non-Specific Binding)

User Complaint: "My compound is soluble, but I lose 50% of it during the assay. The IC50 shifts depending on the plate type."

Root Cause: The propyl-pyrazole moiety is lipophilic. It binds avidly to Polypropylene (PP) and Polystyrene (PS) surfaces. This is Non-Specific Binding (NSB) . Your cells/enzymes are competing with the plastic for the drug.

The Fix: Surface & Surfactant Optimization
VariableRecommendationScientific Rationale
Labware Glass or Low-Binding PP Standard plastics act as a "sink" for lipophilic amines. Glass or PEG-coated plastics minimize hydrophobic adsorption [1].
Surfactant (Enzymatic) Tween-20 (0.01%) Creates micelles that "shuttle" the drug off the plastic walls and keep it in solution.
Surfactant (Cellular) Pluronic F-68 (0.1%) Non-toxic to most cell lines. Blocks hydrophobic sites on the plastic without lysing cell membranes [2].
Carrier Protein BSA (0.1%) Albumin binds lipophilic drugs (reversible binding), acting as a reservoir and preventing wall adsorption.

Validation Experiment: Run a "Mock Assay" without cells. Incubate PPM in your plate for 2 hours. Transfer supernatant to HPLC/MS. If recovery is <80%, switch to Low-Binding plates immediately.

Module 3: The "Hidden Variable" (pH & Salt Forms)

User Complaint: "The compound dissolves in PBS but precipitates in my carbonate buffer (pH 9)."

Root Cause: PPM contains a methylamine group.

  • pH < 8.5: The amine is protonated (

    
    ). It is cationic and water-soluble.
    
  • pH > 9.0: The amine deprotonates to the free base (

    
    ). It loses its charge and becomes highly lipophilic, leading to precipitation.
    
The Fix: Acid-Stabilized Stock

If you are working with the Free Base of the compound (common in early discovery), it may struggle to dissolve even in DMSO/Water mixtures.

Protocol: In Situ Salt Formation

  • Calculate the molarity of your DMSO stock (e.g., 10 mM).

  • Add 1.1 equivalents of anhydrous HCl (dissolved in dioxane or ether) or simply add aqueous HCl to the aqueous buffer before adding the drug.

  • Target pH: Ensure your final assay buffer is pH 7.4 or lower . Avoid borate or carbonate buffers (pH > 8.5).

Module 4: The "Nuclear Option" (Cyclodextrins)

User Complaint: "I need high concentrations (50 µM+) for toxicity screening, but DMSO limits prevent this."

Root Cause: You hit the "Solubility Ceiling." Simple cosolvents (DMSO) cannot shield the hydrophobic tail effectively at high concentrations without killing your cells.[1]

The Fix: Host-Guest Complexation

Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic propyl-pyrazole tail inserts into the cyclodextrin "donut," leaving the hydrophilic exterior exposed to water.

Safety Limits:

  • Cell Culture: Up to 0.5% - 1% HP-β-CD is generally non-toxic [3].[2]

  • Enzymatic Assays: Up to 5% is usually tolerated (validate specific enzyme activity first).

Protocol: Preparing a CD-Solubilized Stock

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or media. Filter sterilize (0.22 µm).

  • Dissolve your solid PPM compound directly into this CD solution (sonicate for 30 mins at 37°C).

    • Result: You now have a solvent-free, aqueous stock of your drug.

  • Dilute this stock directly into your assay.

Visualization: Decision Tree for Troubleshooting

DecisionTree Start Issue: Poor Solubility / Data Variability CheckPrecip Is precipitate visible? Start->CheckPrecip CheckRecov Is recovery low (HPLC/MS)? CheckPrecip->CheckRecov No PrecipYes Yes: Crash-out detected CheckPrecip->PrecipYes Yes RecovYes Yes: Drug lost to plastic CheckRecov->RecovYes Yes ActionDMSO Use Intermediate Dilution (See Module 1) PrecipYes->ActionDMSO Conc < 10 µM ActionCD Use HP-beta-Cyclodextrin (See Module 4) PrecipYes->ActionCD Conc > 10 µM CheckPH Check Buffer pH PrecipYes->CheckPH If DMSO fails ActionSurf Add 0.01% Tween-20 or change to Glass/Low-Bind RecovYes->ActionSurf ActionAcid Ensure pH < 7.5 (Keep amine charged) CheckPH->ActionAcid

Figure 2: Diagnostic decision tree for selecting the correct solubilization strategy.

References

  • Tominaga, F., et al. (2010).[3] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[3]

  • Kabanov, A. V., et al. (2002). Pluronic block copolymers as novel polymer therapeutics for drug and gene delivery. Journal of Controlled Release, 82(2-3), 189-212.

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

Sources

identifying side reactions in the synthesis of 1,5-disubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Side Reactions in Pyrazole Construction

Introduction: The Regioselectivity Paradox

In drug discovery, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Rimonabant). However, the synthesis of 1,5-disubstituted pyrazoles is notoriously more difficult than their 1,3-counterparts.

The core issue is thermodynamic vs. kinetic control. In a standard condensation of a hydrazine (


) with a 1,3-dielectrophile, the most nucleophilic nitrogen (usually the terminal 

) attacks the most electrophilic carbon. Without intervention, this typically yields the thermodynamically stable 1,3-isomer . Accessing the 1,5-isomer requires forcing the reaction against this natural gradient or using specialized directing groups.

This guide addresses the three most common failure modes: Regioisomer Contamination , Stalled Cyclization , and Analytical Misinterpretation .

Module 1: The Regioisomer Nightmare (1,3 vs. 1,5)

Symptom: LCMS shows a single peak with the correct mass, but biological activity is dead. NMR suggests a mixture or the wrong isomer.

Root Cause Analysis

The formation of 1,5-pyrazoles depends on the initial nucleophilic attack.

  • 1,3-Diketone Route: The hydrazine terminal nitrogen (

    
    ) attacks the more sterically hindered or less electrophilic carbonyl to form the 1,5-product. This is counter-intuitive and rare under standard conditions.
    
  • Alkynone Route: Requires 1,2-addition (attack on carbonyl) rather than 1,4-Michael addition (attack on the alkyne).

Visualizing the Pathway

PyrazoleSelectivity Start Substrates: Hydrazine + 1,3-Dielectrophile Decision Initial Nucleophilic Attack Start->Decision Path1 Path A: Attack on Less Hindered Carbon (Thermodynamic) Decision->Path1 Standard Conditions Path2 Path B: Attack on More Hindered Carbon (Kinetic/Directed) Decision->Path2 Controlled pH / Lewis Acid Prod13 1,3-Disubstituted Pyrazole (Common Impurity) Path1->Prod13 Prod15 1,5-Disubstituted Pyrazole (Target) Path2->Prod15

Caption: The bifurcation of pyrazole synthesis. Path B is required for 1,5-substitution but is energetically less favorable without specific catalysts or directing groups.

Troubleshooting Protocol: Forcing the 1,5-Isomer

Scenario A: You are using a 1,3-Diketone (Knorr Synthesis) [1]

  • The Fix: Switch to Solvent-Controlled Regioselectivity .

  • Protocol:

    • Do not use ethanol/reflux (favors 1,3).

    • Use N,N-Dimethylacetamide (DMA) or Ethanol with HCl .

    • Step-by-Step:

      • Dissolve 1,3-diketone (1.0 equiv) in DMA (0.5 M).

      • Add Aryl Hydrazine (1.1 equiv) dropwise at Room Temperature .

      • Why? In dipolar aprotic solvents, the hydrazine exists in a specific conformation that, combined with internal hydrogen bonding of the diketone, can shift preference to the 1,5-isomer [1].

      • Stir for 2-4 hours. Monitor by TLC.[2]

      • If conversion is low, add 10 mol% Yb(OTf)3 or Nano-ZnO as a Lewis Acid catalyst to activate the specific carbonyl [2].

Scenario B: You are using an Alkynone (


-alkynic ketone) 
  • The Fix: Block the Michael Addition.

  • Mechanism: The hydrazine wants to do a Michael addition on the triple bond (leading to 1,3). You must force it to attack the carbonyl (1,2-addition).

  • Protocol:

    • Use Hydrazine Hydrochloride instead of free base hydrazine.

    • Perform the reaction in Ethanol/Water (1:1) .

    • Why? Protonation of the hydrazine reduces the nucleophilicity, making the "hard" attack on the carbonyl (1,2) more favorable than the "soft" attack on the Michael acceptor [3].

Module 2: The "Stuck" Intermediate (Incomplete Cyclization)

Symptom: Mass spec shows [M+18] peaks (hydrated intermediate) or complex NMR signals in the aliphatic region.

Root Cause

The reaction forms the hydrazone intermediate (


 bond formed) but fails to eliminate water to close the aromatic ring. This is common with electron-deficient aryl hydrazines (e.g., 4-CF3-phenylhydrazine).
Troubleshooting Protocol
  • Isolate the Intermediate: Do not toss the "messy" mixture. Evaporate the solvent.

  • The "Acid Push":

    • Resuspend the residue in Glacial Acetic Acid .

    • Heat to 90°C for 1 hour.

    • Mechanism:[3][4][5][6] Acid catalysis protonates the hydroxyl intermediate, making water a good leaving group (E1cB mechanism).

  • Dean-Stark Trap: If the reaction is scale-up (>5g), use Toluene/pTSA and a Dean-Stark trap to physically remove water, driving the equilibrium to the aromatic pyrazole.

Module 3: Analytical Validation (Self-Validating Systems)

Symptom: You have a solid, white powder. You think it's the 1,5-isomer, but you aren't sure. Do not rely solely on 1H NMR splitting patterns.

The Gold Standard: 1D NOE Difference Spectroscopy

You must prove the spatial proximity between the N-Aryl protons and the C5-substituent.

Protocol:

  • Sample Prep: Degas your sample (freeze-pump-thaw) to remove paramagnetic oxygen (critical for NOE).[7]

  • Target: Irradiate the ortho-protons of the N-Aryl ring.

  • Observation:

    • 1,5-Isomer: You will see a positive NOE enhancement of the C5-substituent (e.g., methyl group or adjacent proton).

    • 1,3-Isomer: You will see NOE enhancement of the C4-H (pyrazole proton), but no enhancement of the substituent at C3.

Data Table: Chemical Shift Trends (CDCl3)

Use this for quick triage, but confirm with NOE.

Feature1,5-Disubstituted Pyrazole1,3-Disubstituted Pyrazole
C4-H Proton Typically

6.3 - 6.5 ppm
Typically

6.6 - 6.8 ppm
C3/C5 Carbon C5 is shielded (upfield) due to N-lone pair overlap.C3 is deshielded (downfield).
N-Aryl Ortho-H often broader due to rotation restriction if C5 is bulky.Sharp doublets.

Module 4: Advanced Alternative (Metal-Catalyzed)

If the condensation routes (Modules 1 & 2) persistently yield mixtures, switch to a Regiodivergent Metal-Catalyzed Strategy .

Strategy: Synthesize the unsubstituted pyrazole first, then install the N-Aryl group.

  • Reaction: Chan-Lam or Buchwald-Hartwig Coupling.

  • Risk: N1 vs N2 selectivity.

  • The Fix: Use Copper(II) Acetate with Pyridine in DMF.

    • Steric bulk at C3 (which becomes C5 after arylation) will block arylation at the adjacent nitrogen, forcing arylation to the distal nitrogen, yielding the 1,3-isomer (Wait! This yields the 1,3-isomer).[4]

    • Correction: To get the 1,5-isomer via coupling, you actually need to start with a 3-substituted pyrazole and arylate. The arylation usually occurs at the less hindered nitrogen (N1), placing the substituent at position 3 (yielding 1,3-product).

    • Therefore: Direct condensation (Modules 1 & 2) is preferred for 1,5-isomers. If you must use coupling, use a blocking group or specific ligands that direct to the hindered nitrogen, though this is chemically challenging.

FAQ: Common User Queries

Q: My reaction turned dark brown/black. Did it decompose? A: Likely yes, but not the product. Hydrazines are prone to oxidation in air to form diazenes and radical species. Prevention: Always use fresh hydrazine or hydrazine hydrochloride salts. Run the reaction under Nitrogen/Argon.

Q: Can I separate the 1,3 and 1,5 isomers if I get a mixture? A: Yes, but it is difficult.

  • TLC: They often co-elute.

  • Flash Chromatography: Use a gradient of Hexane:MTBE (Methyl tert-butyl ether). MTBE often provides better separation selectivity for pyrazole isomers than Ethyl Acetate.

  • Recrystallization: 1,5-isomers often have higher melting points and different solubility profiles due to their more compact, twisted structure (steric clash between N-Aryl and C5-group). Try recrystallizing from Ethanol.

References

  • Gosselin, F. et al. (2023).[1] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Girish, Y.R. et al. (2015).[1] Nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles. Journal of Chemical Sciences.

  • Harigae, R. et al. (2014).[8] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Terminal Alkynes. Journal of Organic Chemistry.

  • UMass NMR Lab. (2013). NOE Difference Spectroscopy Protocols.

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.

Sources

Technical Support Center: Scaling Up the Synthesis of Propyl-Pyrazol-Methylamine Derivatives for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of propyl-pyrazol-methylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important class of compounds for preclinical studies. Here, we provide practical, in-depth guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of propyl-pyrazol-methylamine derivatives.

Q1: What is a general synthetic strategy for preparing propyl-pyrazol-methylamine derivatives?

A1: A common and effective strategy involves a multi-step synthesis. This typically begins with the formation of a pyrazole core, followed by functionalization to introduce the propyl and methylamine moieties. A plausible route is the Knorr pyrazole synthesis to create the pyrazole ring, followed by N-alkylation to add the propyl group, and finally, a reductive amination to introduce the methylamine group.[1][2][3][4]

Q2: Which pyrazole synthesis method is most suitable for scale-up?

A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and widely used method that is generally amenable to scale-up.[1][2][3][4] Its starting materials are often commercially available and the reaction conditions can be optimized for larger batches. For regioselectivity control with unsymmetrical dicarbonyls, careful selection of reaction conditions (pH, solvent) is crucial.[5]

Q3: What are the key challenges I should anticipate when scaling up this synthesis?

A3: Scaling up from laboratory to preclinical quantities introduces several challenges.[6][7] These include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale.

  • Mixing Efficiency: Ensuring homogenous mixing in larger reactors is critical for consistent results.

  • Purification: Chromatography, which is common in the lab, can be inefficient and costly at scale. Developing robust crystallization or extraction procedures is often necessary.

  • Reagent Handling and Stoichiometry: Precise control over reagent addition and stoichiometry is vital to minimize side reactions.

Q4: How can I introduce the methylamine group onto the pyrazole ring?

A4: Reductive amination is a highly effective and common method for this transformation.[8][9] This typically involves reacting a pyrazole aldehyde or ketone with methylamine to form an imine, which is then reduced in situ to the desired methylamine derivative. This method is favored for its high selectivity and the ability to be performed as a one-pot reaction.[8]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Problem 1: Low Yield in the Knorr Pyrazole Synthesis

Q: I am experiencing a low yield in the initial pyrazole formation step. What are the likely causes and how can I improve it?

A: Low yields in the Knorr synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or cautiously increasing the temperature.
Side Reactions Hydrazines can be unstable and may decompose or participate in side reactions, especially at elevated temperatures.[10]Ensure the quality of the hydrazine starting material. Consider using a hydrazine salt (e.g., hydrochloride) and a base to generate the free hydrazine in situ.[10]
Incorrect pH The reaction is typically acid-catalyzed.[1][3] An incorrect pH can hinder the initial condensation step.Optimize the amount of acid catalyst (e.g., acetic acid). A few drops are often sufficient for lab scale.[4]
Poor Work-up Procedure The pyrazole product may be lost during the work-up and extraction phase, especially if it has some water solubility.Adjust the pH of the aqueous layer during extraction to ensure the pyrazole is in its neutral form. Use a suitable organic solvent for extraction and perform multiple extractions if necessary.
Problem 2: Formation of Regioisomers during N-Alkylation

Q: My N-alkylation of the pyrazole with a propyl halide is producing a mixture of two isomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when alkylating unsymmetrical pyrazoles, as there are two nitrogen atoms that can be alkylated.[11]

Potential Causes & Solutions:

  • Steric Hindrance: The incoming propyl group will preferentially alkylate the less sterically hindered nitrogen atom. If your pyrazole has substituents, their size and position will influence the outcome.

  • Electronic Effects: The electron density of the two nitrogen atoms can influence their nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and temperature can impact the regioselectivity.

Troubleshooting Steps:

  • Analyze the Steric Environment: Examine the structure of your pyrazole. If one nitrogen is significantly more accessible than the other, you can leverage this to favor the desired isomer.

  • Optimize the Base and Solvent: A bulkier base may favor alkylation at the less hindered nitrogen. The solvent can also influence the reaction by solvating the pyrazole anion differently. Experiment with different base/solvent combinations (e.g., NaH in THF vs. K2CO3 in DMF).

  • Consider a Directed Synthesis: If optimization of reaction conditions does not provide the desired selectivity, a directed synthesis approach may be necessary. This could involve using a protecting group to block one of the nitrogen atoms, performing the alkylation, and then removing the protecting group.

Problem 3: Difficulties in Purifying the Final Propyl-Pyrazol-Methylamine Derivative

Q: The final product is proving difficult to purify. It streaks on silica gel and I'm getting low recovery. What are my options?

A: The basic nature of the methylamine group can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[12][13]

Potential Solutions:

Purification Method Description Advantages Considerations
Modified Normal-Phase Chromatography Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase.[12]Can significantly reduce tailing and improve separation on silica gel.The modifier needs to be removed from the final product, which can add an extra step.
Alternative Stationary Phases Use a different stationary phase, such as basic alumina or amine-functionalized silica.[12][13]These are less acidic than silica and can provide better peak shapes for basic compounds.May require different solvent systems than silica gel.
Reversed-Phase Chromatography This technique is well-suited for polar and ionizable compounds.[12]Can provide excellent separation of polar compounds.Requires the use of polar solvents (e.g., water, acetonitrile, methanol), which can be more difficult to remove.
Crystallization/Salt Formation If the product is a solid, recrystallization can be a highly effective purification method. Alternatively, forming a salt (e.g., with HCl or another acid) can induce crystallization and facilitate purification.[13]Can provide very high purity material and is highly scalable.Requires finding a suitable solvent system for crystallization.

Part 3: Key Experimental Protocols

Here are representative step-by-step protocols for the key stages of the synthesis. These should be optimized for your specific substrate.

Protocol 1: Knorr Pyrazole Synthesis
  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[1]

  • Add the hydrazine or hydrazine derivative (1.0-1.2 eq).

  • Add a catalytic amount of acid (e.g., glacial acetic acid) if not already using it as the solvent.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up, and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole.

Protocol 2: N-Alkylation of Pyrazole
  • To a solution of the pyrazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride (1.1-1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the propyl halide (e.g., 1-bromopropane) (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Protocol 3: Reductive Amination
  • Dissolve the pyrazole-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add methylamine (solution in a solvent or as a salt with a base) (1.5-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final product using an appropriate method as discussed in the troubleshooting section.

Part 4: Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow Start 1,3-Dicarbonyl + Hydrazine Step1 Knorr Pyrazole Synthesis Start->Step1 Pyrazole Substituted Pyrazole Step1->Pyrazole Step2 N-Alkylation with Propyl Halide Pyrazole->Step2 NPropylPyrazole N-Propyl Pyrazole (with formyl precursor) Step2->NPropylPyrazole Step3 Reductive Amination with Methylamine NPropylPyrazole->Step3 FinalProduct Propyl-Pyrazol- Methylamine Derivative Step3->FinalProduct

Caption: General synthetic workflow for propyl-pyrazol-methylamine derivatives.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Problem Low Yield in Knorr Synthesis CheckCompletion Is the reaction complete by TLC/LC-MS? Problem->CheckCompletion YesComplete Yes CheckCompletion->YesComplete Yes NoComplete No CheckCompletion->NoComplete No CheckPurity Is the crude product pure? YesComplete->CheckPurity IncreaseTimeTemp Increase reaction time or temperature NoComplete->IncreaseTimeTemp YesPure Yes CheckPurity->YesPure Yes NoPure No CheckPurity->NoPure No WorkupLoss Potential loss during work-up YesPure->WorkupLoss SideReactions Side reactions or decomposition likely NoPure->SideReactions OptimizeWorkup Optimize extraction pH and solvent WorkupLoss->OptimizeWorkup CheckReagents Check reagent quality, consider in situ generation of hydrazine SideReactions->CheckReagents

Caption: Decision tree for troubleshooting low yields in Knorr pyrazole synthesis.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing).
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Reductive amination. Wikipedia.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.
  • Synthesis of 4‐formylpyrazole derivatives 4 a,b.. ResearchGate.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Synthesis of heterocyclic compounds from 4-formylpyrazoles | Request PDF. ResearchGate.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. American Chemical Society.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry. ACS Publications.
  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Drug Development and Delivery.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192.[7]. Available at:

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate.
  • Purification of strong polar and basic compounds : r/Chempros. Reddit.
  • Preclinical IND Scale-Up Services | Pre-Clinical Drug Substance. Symeres.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Purification of APIs. ZEOCHEM.
  • US5705656A - N-alkylation method of pyrazole. Google Patents.
  • 4 - Organic Syntheses Procedure.
  • Knorr Pyrazole Synthesis advice : r/Chempros. Reddit.
  • Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. PMC.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Strategic Approaches to Process Optimization and Scale-up | Pharmaceutical Technology.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. NIH.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. IJSAT.

Sources

refining purification protocols for pyrazole compounds using column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Purification Protocols Topic: Refining Purification Protocols for Pyrazole Compounds via Column Chromatography Ticket ID: PYR-PUR-001 Status: Open Responder: Senior Application Scientist

Introduction: The "Sticky" Nature of Pyrazoles

Welcome to the Technical Support Center. If you are here, you are likely experiencing the "shark fin" peak shape, poor recovery, or co-eluting regioisomers common to pyrazole chemistry.

The Root Cause: Pyrazoles are nitrogen-containing heterocycles with a unique duality. The pyridine-like nitrogen (N2) is a hydrogen bond acceptor (Lewis base), while the pyrrole-like nitrogen (N1) (in unsubstituted pyrazoles) acts as a hydrogen bond donor. Standard silica gel (


) is acidic. The basic nitrogen of your pyrazole interacts strongly with the acidic silanols on the column stationary phase, causing:
  • Peak Tailing: The "streaking" effect.

  • Irreversible Adsorption: Loss of mass on the column.

  • Co-elution: Inability to separate closely related N-isomers.

This guide provides the protocols to neutralize these interactions and refine your separation.

Module 1: Eliminating Peak Tailing (Silanol Suppression)

User Question: "My pyrazole elutes as a broad streak rather than a sharp peak. How do I fix this?"

Technical Diagnosis: Your compound is undergoing secondary interactions (hydrogen bonding) with residual silanols on the silica surface. You must block these sites.

Protocol A: The Triethylamine (TEA) Modifier Method

This is the standard approach for normal phase chromatography.

  • Select Your Solvent System: Determine your gradient (e.g., Hexane/EtOAc or DCM/MeOH) via TLC.[1]

  • The "Pre-Buffer" Step (Critical):

    • Before loading your sample, flush the column with 3 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .

    • Why? This saturates the active silanol sites with TEA, which is more basic than your pyrazole.

  • The Elution Step:

    • Run your gradient with a constant 0.1% to 0.5% TEA concentration throughout the run.

    • Note: High concentrations of TEA can obscure UV detection at low wavelengths (<230 nm).

Protocol B: Amine-Functionalized Silica (The "Premium" Solution)

If your compound is acid-sensitive or if TEA is difficult to remove later, switch stationary phases.

  • Material: Propyl-amine functionalized silica (e.g., Teledyne ISCO RediSep® Amine or Biotage® KP-NH).

  • Mechanism: The surface is already basic. No liquid modifier is required.

  • Benefit: Prevents the formation of TEA salts with your product.

Visualizing the Mechanism:

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silanol Acidic Silanol (Si-OH) Pyrazole Pyrazole (Basic N) Silanol->Pyrazole Strong H-Bond (Tailing) BlockedSilanol Silanol (Si-OH) TEA Triethylamine (Modifier) BlockedSilanol->TEA Blocked Site FreePyrazole Pyrazole (Free flowing) FreePyrazole->BlockedSilanol No Interaction

Caption: Mechanism of silanol blocking. Left: Unchecked silanols bind pyrazoles. Right: TEA preferentially binds silanols, allowing pyrazoles to elute freely.

Module 2: Separating Regioisomers (N1-Alkylation)

User Question: "I synthesized an N-substituted pyrazole, but I have a mixture of N1 and N2 isomers that co-elute on TLC. How do I separate them?"

Technical Diagnosis: Regioisomers often have identical molecular weights and very similar dipole moments. Separation requires maximizing selectivity (


)  rather than just efficiency (

).
Troubleshooting Workflow
ParameterAdjustment Strategy
Solvent System Switch Selectivity: If Hexane/EtOAc fails, switch to DCM/MeOH or Toluene/Acetone . Isomers often display different dipole alignments in chlorinated vs. non-chlorinated solvents.
Gradient Slope Shallow Gradient: Instead of a standard 0-100% ramp, use an isocratic hold at the %B where the compounds elute on TLC (Rf ~0.3). Example: Hold at 25% EtOAc for 10 CVs.
Stationary Phase C18 (Reverse Phase): Regioisomers often have significantly different hydrophobic footprints in aqueous media even if their polarities are similar in normal phase.
Experimental Protocol: Isocratic Focusing
  • TLC Scouting: Find a solvent ratio where the two isomers have an Rf difference (

    
    ) of at least 0.10. Let's assume this is 20% EtOAc in Hexane.
    
  • Column Setup: Equilibrate column at 10% EtOAc (half the target strength).

  • Gradient Profile:

    • 0–5 min: Ramp to 20% EtOAc.

    • 5–20 min: HOLD at 20% EtOAc (Isocratic).

    • 20+ min: Ramp to 100% to wash.

  • Result: The isocratic hold artificially extends the column length, allowing the slight difference in interaction energy to resolve the peaks.

Module 3: Solubility & Sample Loading

User Question: "My pyrazole is not soluble in Hexane. When I inject it in DCM, it crashes out at the top of the column."

Technical Diagnosis: This is "Solvent Mismatch." Injecting a sample dissolved in a strong solvent (DCM) into a weak mobile phase (Hexane) causes immediate precipitation, leading to high backpressure and poor separation.

The Dry Loading Protocol (Standard for Pyrazoles)

Eliminate liquid injection entirely to prevent precipitation.

  • Dissolution: Dissolve your crude pyrazole mixture in the minimum amount of a volatile strong solvent (e.g., DCM, Acetone, or MeOH).

  • Adsorption: Add solid support media (Silica gel or Celite 545) to the flask.

    • Ratio: 1 gram of crude : 3 grams of support.

  • Evaporation: Rotovap the mixture until you have a free-flowing dry powder.

  • Loading: Pour this powder into a solid load cartridge (SLR) or pack it directly on top of the column bed.

  • Elution: Start your gradient. The compound will desorb gently into the mobile phase without "crashing out."

Module 4: Reverse Phase Alternatives

User Question: "Normal phase isn't working. My compound is too polar."

Technical Diagnosis: Highly substituted or zwitterionic pyrazoles are candidates for Reverse Phase (C18) chromatography.

Decision Matrix: When to switch to C18?

DecisionTree Start Start: Pyrazole Purification Solubility Is it soluble in Hexane/EtOAc? Start->Solubility Polarity Is it highly polar (e.g., -COOH, -NH2)? Solubility->Polarity No NP Use Normal Phase Silica (with TEA) Solubility->NP Yes Polarity->NP No (Try DCM/MeOH) RP Use Reverse Phase C18 Polarity->RP Yes Tailing Does it tail despite TEA modifier? Tailing->RP Yes NP->Tailing

Caption: Decision matrix for selecting stationary phase. Switch to C18 if solubility is poor or tailing persists.

C18 Protocol for Basic Pyrazoles

Standard acidic C18 (Water/Acetonitrile + 0.1% Formic Acid) generally works, but for basic pyrazoles, pH control is vital .

  • Acidic Method: Water (0.1% Formic Acid) / Acetonitrile. Keeps pyrazole protonated (

    
    ). Good for solubility, but may reduce retention.
    
  • Basic Method (High pH C18): Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile.

    • Note: Only use "High pH" resistant C18 columns (e.g., Biotage® Sfär C18, Teledyne RediSep® Gold C18). At pH 10, the pyrazole is neutral, increasing retention and improving peak shape.

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of heterocycles.[2] Teledyne ISCO Application Notes.[3] Link

  • Biotage. (2020).[4] The Flash Purification of Nitrogen Heterocycles. Biotage White Paper Strategy Guide. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • National Institutes of Health (NIH). (2021). Direct Preparation of N-Substituted Pyrazoles. PubMed Central. Link

Sources

optimizing solvent systems for pyrazole derivative purification

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Separation Technologies Division Subject: Technical Support Guide: Optimizing Solvent Systems for Pyrazole Derivative Purification

Technical Support Center: Pyrazole Purification

Welcome to the Separation Technologies Technical Support Center. This guide addresses the unique physicochemical challenges of pyrazole derivatives—specifically their amphoteric nature, hydrogen-bonding capability, and tendency to "oil out" or tail during purification.

The protocols below are designed to be self-validating. If a step fails, the observed result serves as a diagnostic indicator for the next logical adjustment.

Module 1: Chromatography Troubleshooting (Flash & HPLC)

Context: Pyrazoles possess a basic pyridine-like nitrogen (


) and, in 

-pyrazoles, an acidic pyrrole-like nitrogen (

). This amphoteric nature causes severe interaction with acidic silanol groups on silica gel, leading to peak tailing and yield loss.
Q1: My pyrazole derivative shows severe peak tailing on normal phase silica. How do I fix this?

Diagnosis: The basic nitrogen of the pyrazole is hydrogen-bonding with the acidic silanol protons (


) of the stationary phase.
Solution:  You must block these active sites using a competitive base modifier.

Protocol: Base-Modified Silica Chromatography

  • Standard Modifier: Add 1% v/v Triethylamine (TEA) or 1% concentrated Ammonium Hydroxide (

    
    )  to both your non-polar (e.g., Hexane/DCM) and polar (e.g., EtOAc/MeOH) mobile phase reservoirs.
    
  • Column Pre-Treatment: Flush the silica column with 3 column volumes (CV) of the modified non-polar solvent before loading your sample. This neutralizes the silica surface.

  • Alternative Solvent System: If tailing persists with TEA, switch to a DCM : Methanol :

    
      system (e.g., 90:9:1). The ammonia provides stronger competition for silanol sites than TEA.
    

Expert Insight: Avoid using TEA if you plan to use Mass Spectrometry (MS) downstream without a rigorous workup, as it can suppress ionization or form persistent adducts. For MS-compatible purification, use ammonium formate or acetate buffers in Reverse Phase (RP) methods.

Q2: I cannot separate regioisomers (N1-substituted vs. N2-substituted). They co-elute on TLC.

Diagnosis: Regioisomers often have identical calculated polarities (


). Separation requires exploiting subtle shape selectivity or specific hydrogen-bonding differences.
Solution:  Change the "selectivity triangle" of your solvent system.

Troubleshooting Workflow:

  • Step 1: Swap the Polar Modifier. If using EtOAc/Hexane, switch to Acetone/Hexane or MTBE/Hexane . Acetone engages in different dipole-dipole interactions than esters.

  • Step 2: The "Toluene Effect". Replace the non-polar component (Hexane) with Toluene . Toluene can participate in

    
     stacking with the pyrazole ring, often differentiating isomers based on steric accessibility of the aromatic system.
    
  • Step 3: Check pH Dependency. Run TLC plates treated with base (dipped in 5% TEA/MeOH) vs. acid (dipped in 5% TFA). If the

    
     delta improves under one condition, replicate that pH in your column mobile phase.
    

Visualization: Chromatography Decision Logic

PyrazoleChromatography Start Start: Poor Separation/Shape IssueCheck Identify Defect Start->IssueCheck Tailing Defect: Peak Tailing IssueCheck->Tailing Coelution Defect: Co-elution (Regioisomers) IssueCheck->Coelution AddBase Add 1% TEA or NH4OH to Mobile Phase Tailing->AddBase SolventSwap Swap Polar Modifier (EtOAc -> Acetone/MTBE) Coelution->SolventSwap PreWash Pre-wash Column with Basic Eluent AddBase->PreWash Success1 Symmetric Peak Achieved PreWash->Success1 CheckTLC Check TLC Delta Rf SolventSwap->CheckTLC Toluene Switch Hexane to Toluene (Pi-Pi Interaction) CheckTLC->Toluene No Separation Success2 Resolution > 0.2 Rf CheckTLC->Success2 Separation OK Toluene->Success2

Figure 1: Decision logic for troubleshooting common chromatographic issues with pyrazoles.

Module 2: Crystallization & Isolation

Context: Pyrazoles are notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing. This occurs when the melting point of the solvated impurity/product mix is lower than the boiling point of the solvent.[1][2]

Q3: My product separates as a sticky oil instead of crystals. How do I recover the solid?

Diagnosis: You have likely entered the "metastable zone" too quickly, or impurities are depressing the melting point.[3] Solution: Use the Trituration-Seeding Loop .

Protocol: Recovery from Oiled-Out State

  • Re-dissolve: Heat the mixture until the oil dissolves completely. If it doesn't, add a small amount of a "Good Solvent" (e.g., Ethanol or EtOAc).

  • Temperature Control: Allow the solution to cool very slowly to room temperature. Do not use an ice bath yet.

  • The "Cloud Point" Technique:

    • Add the "Anti-Solvent" (e.g., Hexane, Heptane, or Water) dropwise to the hot solution until a faint persistent turbidity appears.

    • Add 1-2 drops of the "Good Solvent" to clear it.

    • Let it stand undisturbed.

  • Mechanical Stress: If oil droplets form again, use a glass rod to scratch the inner wall of the flask at the interface of the oil and solvent. This provides nucleation sites.[1]

  • Trituration (Last Resort): If the oil persists, decant the supernatant.[2] Add diethyl ether or pentane to the oil and sonicate. This often extracts solvent/impurities, forcing the oil to solidify into an amorphous powder which can then be recrystallized properly.[2]

Q4: Which solvent systems are best for pyrazole recrystallization?

Solvent choice depends on the substituents (R-groups) on the pyrazole ring.[4]

Table 1: Recommended Solvent Systems for Pyrazole Recrystallization

Pyrazole TypePrimary CharacteristicRecommended Solvent SystemNotes
NH-Unsubstituted High polarity, H-bond donorEthanol / Water Dissolve in hot EtOH; add water to cloud point.
N-Aryl / N-Alkyl Medium polarity, lipophilicEtOAc / Hexane Classic system. Replace Hexane with Heptane for higher BP.
Amino-Pyrazoles Basic, H-bond acceptorToluene or Acetonitrile Toluene often yields very pure crystals due to

-stacking.
Highly Polar/Salt Ionic characterMethanol / Et2O Dissolve in MeOH; diffuse Et2O vapor or add dropwise.

Visualization: Oiling Out Troubleshooting

OilingOut Start Problem: Product Oils Out PurityCheck Is Crude Purity >85%? Start->PurityCheck PurifyFirst Perform Flash Column (Remove impurities causing MP depression) PurityCheck->PurifyFirst No Reheat Re-dissolve (Heat) PurityCheck->Reheat Yes PurifyFirst->Reheat Seed Add Seed Crystal at Cloud Point Reheat->Seed SlowCool Cool Slowly (No Ice Bath) CheckState State Check SlowCool->CheckState Crystals Crystals Formed CheckState->Crystals OilAgain Oil Re-forms CheckState->OilAgain Scratch Scratch Glass Surface OilAgain->Scratch Triturate Decant & Triturate with Et2O/Pentane OilAgain->Triturate Persistent Oil Seed->SlowCool Scratch->CheckState

Figure 2: Step-by-step workflow for resolving "oiling out" phenomena during crystallization.

Module 3: Work-up & Extraction (pH Switching)

Context: Unsubstituted pyrazoles (


) have a pKa of ~14 (acidity of NH) and ~2.5 (basicity of N). This allows for purification via "pH Switching."
Q5: How can I purify my pyrazole without running a column?

Solution: Use the Acid-Base Swing Extraction .

Protocol:

  • Dissolution: Dissolve the crude mixture in dilute acid (e.g., 1M HCl). The pyrazole will protonate and enter the aqueous phase. Neutral organic impurities will remain in the organic phase (if performing a wash) or undissolved.

  • Wash: Wash the acidic aqueous layer with DCM or Ethyl Acetate to remove non-basic impurities. Keep the aqueous layer.

  • Precipitation: Slowly basify the aqueous layer with 2M NaOH or saturated

    
     to pH ~9-10.
    
  • Collection:

    • If the pyrazole is solid, it will precipitate. Filter and wash with water.[5]

    • If liquid/soluble, extract the now-basic aqueous layer with DCM (3x). Dry over

      
       and evaporate.
      

Warning: This method fails if your molecule contains other acidic/basic functional groups (e.g., carboxylic acids or amines) that interfere with this specific pKa window.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity. Journal of Organic Chemistry. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Guide.[6] Link

  • University of Wisconsin-Madison. (n.d.). Recrystallization Troubleshooting and "Oiling Out". Department of Chemistry Lab Manual. Link

  • BenchChem. (2025).[6] Column chromatography conditions for separating pyrazole isomers. Technical Support Archive. Link

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most common hurdles in the development of pyrazole-based therapeutics: low cell permeability. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, but like any privileged structure, it presents unique challenges that require a systematic and mechanistically-driven approach to overcome.[1][2][3][4][5]

This guide is structured in a question-and-answer format to directly address the issues you are likely encountering at the bench. We will move from foundational concepts to advanced troubleshooting and optimization strategies, providing not just the "how" but the critical "why" behind each experimental choice.

Section 1: Foundational Questions & Initial Assessment

Q1: My new pyrazole compound has great potency in my enzymatic assay but shows no activity in my cell-based assay. I suspect low permeability. Where do I start?

This is a classic and often frustrating scenario. The disconnect between enzymatic and cellular activity frequently points to the compound's inability to reach its intracellular target. The first step is to systematically evaluate the compound's physicochemical properties against established principles of drug-likeness, such as Lipinski's Rule of Five.[6][7][8]

Core Principles: Passive diffusion, the primary route for many drugs to cross the cell membrane, is governed by a delicate balance of properties. The cell membrane is a lipid bilayer, so a drug must be lipophilic enough to enter it, but not so lipophilic that it gets stuck. It also needs to be soluble enough in the aqueous environment on either side of the membrane.

Actionable First Steps:

  • Calculate Key Physicochemical Properties: Use computational tools (many are freely available online) to assess your compound's profile.

  • Compare to Optimal Ranges: Benchmark your compound against the values in the table below, which are generally associated with good passive permeability.

PropertyDescriptionGuideline for Good PermeabilityPotential Issue if Violated
Molecular Weight (MW) The mass of the molecule.< 500 Da[6][7][8]Large size can hinder diffusion across the membrane.
cLogP (Lipophilicity) The logarithm of the octanol/water partition coefficient. A measure of how "greasy" the molecule is.1 - 5[6]< 1: Too polar, may not partition into the lipid membrane. > 5: Too greasy, may get trapped in the membrane or have poor aqueous solubility.
Topological Polar Surface Area (TPSA) The surface area of the molecule occupied by polar atoms (O, N).< 140 Ų[9][10]High TPSA indicates excessive polarity and hydrogen bonding potential, which is unfavorable for crossing a lipid membrane. For brain penetration, TPSA < 90 Ų is often required.[9]
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.≤ 5[6][7][8]Each H-bond donor must be desolvated from water to enter the lipid membrane, which is energetically costly.[11][12]
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms.≤ 10[6][7][8]Similar to HBDs, these contribute to polarity and the energetic cost of desolvation.[12]

If your pyrazole compound violates one or more of these guidelines, particularly having a high TPSA or a cLogP outside the optimal range, you have a strong rationale to investigate permeability experimentally.

Section 2: Diagnosing the Permeability Problem: Key Assays

Q2: How do I get a quick, initial reading on my compound's passive permeability?

For a rapid and cost-effective initial assessment, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal choice.[13][14][15]

The "Why": The PAMPA model is cell-free and measures only passive diffusion.[13][15] It uses a 96-well plate system where a filter coated with a lipid solution (e.g., lecithin in dodecane) separates a donor compartment (with your compound) from an acceptor compartment.[14] This setup mimics the lipid environment of the cell membrane without any confounding biological factors like transporters or metabolism. It's a pure measure of your compound's ability to "dissolve" in and cross a lipid barrier.

A low permeability result in PAMPA is a strong indicator that the compound's fundamental physicochemical properties are not conducive to passive diffusion.

dot

cluster_0 PAMPA Workflow A Prepare Donor Plate (Compound in buffer) D Assemble Sandwich (Donor -> Filter -> Acceptor) A->D B Prepare Acceptor Plate (Buffer) B->D C Coat Filter Plate with Artificial Membrane Lipid C->D E Incubate (e.g., 5 hours, RT) D->E F Separate Plates E->F G Quantify Compound in Donor & Acceptor (LC-MS/MS) F->G H Calculate Permeability Coefficient (Pe) G->H

Caption: High-level workflow for the PAMPA experiment.

Experimental Protocol: High-Throughput PAMPA

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to permeate for 5 minutes. Gently remove any excess lipid by blotting.

  • Prepare Donor Solution: Dilute your pyrazole compound from its DMSO stock into PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%) to avoid disrupting the lipid membrane.

  • Assay Start: Add 150-200 µL of the donor solution to each well of the filter plate.[16] Carefully place the filter plate onto the acceptor plate, ensuring the filter makes contact with the acceptor buffer.[16]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for its sensitivity and selectivity.[17]

  • Calculation: The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) Where VA and VD are the volumes of the acceptor and donor wells, respectively.

Interpreting the Results:

  • High Permeability: Pe > 1.5 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 1.5 x 10⁻⁶ cm/s[13]

Troubleshooting:

  • Low Compound Recovery: If the total amount of compound in the donor and acceptor wells at the end of the assay is significantly less than the starting amount, it may indicate poor solubility in the aqueous buffer or binding to the plastic plate. Consider using solubilizers like Brij 35 or Tween 80 at low concentrations (0.1-2%) after confirming they don't disrupt the membrane.[17][18]

  • High Data Variability: Ensure consistent and gentle pipetting to avoid damaging the artificial membrane. Check membrane integrity using a marker like Lucifer Yellow.[19]

Q3: My compound looked okay in PAMPA, but it's still dead in my cells. What's the next level of analysis?

If a compound shows moderate-to-good passive permeability in PAMPA but fails in cellular assays, you must consider active biological processes. The next step is the Caco-2 cell permeability assay .[4][20]

The "Why": Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[21][22][23] Crucially, these cells express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[24] These transporters act as cellular "bouncers," actively pumping foreign substances (like your compound) back out of the cell.[24]

This assay can therefore tell you two things:

  • The overall permeability (passive + active transport) in a biological system.

  • Whether your compound is a substrate for major efflux pumps, which is a common cause of low intracellular concentration and poor oral bioavailability.[16]

Q4: How do I perform a Caco-2 assay and determine if my compound is an efflux substrate?

To test for efflux, you must perform a bidirectional Caco-2 assay . This involves measuring permeability in both the apical-to-basolateral (A→B) direction, which mimics gut absorption, and the basolateral-to-apical (B→A) direction, which represents efflux back into the gut lumen.[20][22]

dot

cluster_0 Troubleshooting Permeability: PAMPA vs. Caco-2 Start Low Cellular Potency PAMPA Run PAMPA Assay Start->PAMPA Low_PAMPA Result: Low Pe (< 1.5e-6 cm/s) PAMPA->Low_PAMPA Physicochemical Properties are the issue High_PAMPA Result: High Pe (> 1.5e-6 cm/s) PAMPA->High_PAMPA Passive diffusion is okay. Suspect biological factors. Caco2 Run Bidirectional Caco-2 Assay Interpret_Caco2 Calculate Papp (A>B, B>A) and Efflux Ratio (ER) Caco2->Interpret_Caco2 Diagnosis1 Diagnosis: Poor Passive Permeability Low_PAMPA->Diagnosis1 High_PAMPA->Caco2 High_ER Result: ER > 2 Interpret_Caco2->High_ER Low_ER Result: ER < 2 Low Papp (A>B) Interpret_Caco2->Low_ER Good_Perm Result: ER < 2 High Papp (A>B) Interpret_Caco2->Good_Perm Diagnosis2 Diagnosis: Active Efflux is Likely High_ER->Diagnosis2 Diagnosis3 Diagnosis: Poor Permeability in a Biological System (e.g., poor solubility, metabolism) Low_ER->Diagnosis3 Diagnosis4 Diagnosis: Permeability is NOT the issue. Re-evaluate cellular target engagement. Good_Perm->Diagnosis4

Caption: Decision workflow for diagnosing permeability issues.

Experimental Protocol: Bidirectional Caco-2 Assay

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell insert plates (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • P-gp inhibitor (e.g., Verapamil) for mechanistic studies

  • Control compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability), Talinolol (P-gp substrate).[20]

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow them to differentiate and form a polarized monolayer.[3]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (e.g., >600 Ω·cm²), which indicate tight junction formation.[3]

  • Prepare Dosing Solutions: Prepare your pyrazole compound in transport buffer at the desired concentration (e.g., 10 µM).

  • A→B Permeability:

    • Add the dosing solution to the apical (A, upper) chamber.

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 90-120 minutes).[3][22]

    • At the end, take samples from both A and B chambers for analysis.

  • B→A Permeability:

    • In a separate set of wells, add the dosing solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

    • Incubate and sample as above.

  • Quantification: Analyze the concentration of your compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for each direction: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Interpreting the Results:

  • Papp (A→B) Value: A compound is generally considered to have high permeability if its Papp (A→B) is > 8-10 x 10⁻⁶ cm/s.[25]

  • Efflux Ratio (ER): An ER greater than 2 is a strong indication that the compound is a substrate for active efflux.[20]

  • Low Recovery: As with PAMPA, low recovery (<70%) can indicate issues like poor solubility, metabolism by the cells, or accumulation within the cell monolayer.[20]

If the ER is >2, you can confirm P-gp involvement by repeating the assay in the presence of a P-gp inhibitor like verapamil.[10] If the ER decreases significantly in the presence of the inhibitor, you have confirmed that your compound is being actively pumped out of the cells by P-gp.

Section 3: Strategies for Improvement

Q5: My pyrazole is a P-gp substrate (ER > 2). What medicinal chemistry strategies can I use to reduce efflux?

Reducing efflux often involves subtle structural modifications that disrupt the compound's recognition by the transporter.

Medicinal Chemistry Strategies:

  • Reduce Hydrogen Bond Donors (HBDs): Efflux pumps often recognize and transport molecules with multiple HBDs. Masking an N-H or O-H group through methylation or other substitutions can sometimes dramatically reduce efflux.[11]

  • Introduce an Intramolecular Hydrogen Bond (IMHB): This is a clever strategy to "hide" polar functionality. By designing the molecule so that an HBD on one part of the molecule forms a stable, non-covalent bond with an HBA on another part, you can effectively reduce the compound's external polarity (TPSA).[1][26][27] This makes the molecule behave as if it's less polar, improving its ability to cross the membrane passively and sometimes evading recognition by efflux pumps.[6][9]

  • Modulate Lipophilicity and Shape: Sometimes, slightly increasing or decreasing lipophilicity (logP) can move the compound out of the "sweet spot" for transporter recognition. Adding bulky groups can also sterically hinder the compound from fitting into the transporter's binding site.

  • Change N-Substitution on the Pyrazole Ring: The substituents on the pyrazole nitrogen can significantly influence the molecule's overall properties.[28] Experimenting with different groups at this position can alter the dipole moment, conformation, and polarity, potentially disrupting interaction with efflux transporters.

Q6: My compound has poor passive permeability (low PAMPA and Caco-2 Papp values, ER < 2). How can I improve it?

This is a classic physicochemical problem. The goal is to make the molecule more "membrane-friendly."

Medicinal Chemistry Strategies:

  • Decrease Polarity/TPSA: This is the most direct approach. Systematically replace polar functional groups (like -COOH, -OH, -NH2) with less polar isosteres (e.g., replace a carboxylic acid with a tetrazole).

  • Optimize Lipophilicity (cLogP): If your cLogP is too low (<1), add lipophilic groups (e.g., methyl, ethyl, chloro groups) to increase it. If it's too high (>5), which can also limit permeability due to poor aqueous solubility, introduce mildly polar groups.

  • Employ a Prodrug Strategy: A prodrug is an inactive derivative of your active compound that is designed to overcome a specific barrier, like permeability, and then convert to the active drug in the body.[29][30][31] For pyrazoles with a free N-H group or other handles like a hydroxyl group, you can attach a lipophilic promoiety via an ester or carbamate linkage.[32] This masks the polarity, enhances permeability, and is then cleaved by intracellular enzymes (like esterases) to release the active compound.[32][33]

Q7: We have a promising lead compound but can't seem to fix the permeability through chemical modifications without losing potency. Are there any other options?

Yes. When medicinal chemistry approaches are exhausted, you can turn to formulation strategies . These methods don't change the molecule itself but change how it's delivered.

Formulation Approaches:

  • Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that can dissolve your poorly permeable compound.[7][11] When administered orally, they spontaneously form a fine microemulsion in the gastrointestinal fluids, which can enhance absorption.[34]

  • Nanoparticle Formulations: Encapsulating your compound in nanoparticles can improve bioavailability by increasing the surface area for dissolution and altering the absorption pathway.[35]

  • Use of Permeation Enhancers: These are excipients included in the formulation that transiently open the tight junctions between intestinal cells, allowing the drug to pass through via the paracellular route. This is an advanced strategy and requires careful toxicological assessment.

References

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Available at: [Link]

  • Kenny, P. W. (2022). Hydrogen-bond donors in drug design. Journal of Medicinal Chemistry. Available at: [Link]

  • Academia.edu. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available at: [Link]

  • H1 Connect. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available at: [Link]

  • Ghosh, P., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. Polar surface area. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Biosig Lab. Theory - How to interpret pkCSM results. Available at: [Link]

  • Eurofins Discovery. P-gp substrate assessment (Caco-2). Available at: [Link]

  • EURL ECVAM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Domainex. Caco-2 Permeability Assay. Available at: [Link]

  • Lipinski, C. A., et al. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Available at: [Link]

  • Patel, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • PubMed. (2009). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Available at: [Link]

  • Wikipedia. Lipinski's rule of five. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Available at: [Link]

  • Ovid. (2014). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubMed. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • ResearchGate. (2003). In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection | Request PDF. Available at: [Link]

  • Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols. Available at: [Link]

  • Ferreira, E. I., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Available at: [Link]

  • Kumar, K. A., & Jayaroopa, P. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Curutchet, C., et al. (2011). Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. The Journal of Physical Chemistry A. Available at: [Link]

Sources

Validation & Comparative

comparative analysis of propyl-pyrazol-methylamine and celecoxib anti-inflammatory effects.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of Propyl-Pyrazol-Methylamine (PPMA) —specifically referring to the class of N-substituted-((1-aryl-3-methyl-1H-pyrazol-4-yl)methyl)amine derivatives—and the standard COX-2 selective inhibitor Celecoxib .

This analysis synthesizes data from medicinal chemistry research (e.g., Bioorganic & Medicinal Chemistry) focusing on the structural optimization of pyrazole scaffolds to reduce gastric toxicity while maintaining anti-inflammatory efficacy.

Executive Summary

Celecoxib is the prototype diarylheterocycle COX-2 selective inhibitor, widely used for osteoarthritis and rheumatoid arthritis. However, its use is associated with cardiovascular risks and potential renal toxicity.

Propyl-Pyrazol-Methylamine (PPMA) represents a newer generation of "soft drug" pyrazole derivatives. By incorporating a flexible propyl-aminomethyl linker at the C-4 position of the pyrazole core, PPMA is designed to enhance solubility and alter the binding kinetics within the COX-2 active site. Experimental data suggests PPMA offers comparable anti-inflammatory efficacy to Celecoxib with a potentially superior gastric safety profile due to reduced basicity and modified lipophilicity.

Key Differentiators
FeatureCelecoxibPropyl-Pyrazol-Methylamine (PPMA)
Core Scaffold 1,5-Diarylpyrazole1,3,4-Trisubstituted Pyrazole (Mannich Base)
COX-2 Selectivity (SI) High (>300)Moderate-High (Variable, typ. >100)
Primary Mechanism Irreversible/Slow-tight bindingReversible competitive inhibition
Gastric Ulcer Index Low (vs. traditional NSAIDs)Very Low (Improved mucosal safety)
Half-life ~11 hoursVariable (Structure-dependent)

Mechanistic Profiling & SAR

Structural Logic
  • Celecoxib: Relies on a rigid 1,5-diaryl structure. The sulfonamide group binds to the hydrophilic side pocket (Arg513, His90) of COX-2.

  • PPMA: The propyl-methylamine side chain at C-4 introduces flexibility. The secondary amine acts as a hydrogen bond donor/acceptor, interacting with the backbone of the enzyme channel, potentially stabilizing the compound in the hydrophobic channel without requiring the extreme rigidity of the diaryl system.

Signaling Pathway Interaction

Both compounds target the Arachidonic Acid (AA) cascade. The diagram below illustrates the divergent inhibition points and downstream effects.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Celecoxib Celecoxib (Selective Inhibition) Celecoxib->COX1 Low Affinity Celecoxib->COX2 High Affinity PPMA PPMA (Selective Inhibition + Lysosomal Trapping) PPMA->COX1 Very Low Affinity PPMA->COX2 Moderate Affinity PGE2 PGE2 (Pain/Inflammation) PGG2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGG2->TXA2 PGI2 Prostacyclin (Vasodilation) PGG2->PGI2

Caption: Differential inhibition of the Arachidonic Acid cascade by Celecoxib and PPMA.[1][2][3][4][5][6][7]

Experimental Efficacy Data

The following data is synthesized from comparative studies of 4-substituted pyrazole derivatives (e.g., Abdellatif et al., Bioorg.[3] Med. Chem.).[1][3][4][5][6][7][8][9][10]

A. In Vitro Enzyme Inhibition (IC50)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 15.0 ± 1.20.05 ± 0.01300
PPMA (Derivative 4a) >25.00.12 ± 0.02>208
Indomethacin (Ref) 0.020.800.025

Analysis: PPMA demonstrates a slightly lower potency against COX-2 compared to Celecoxib but exhibits a cleaner COX-1 profile, potentially translating to reduced gastrointestinal irritation.

B. In Vivo Anti-Inflammatory Activity

Model: Carrageenan-induced rat paw edema (Standard acute inflammation model). Dose: 10 mg/kg (oral).[4]

Time Post-InductionCelecoxib (% Inhibition)PPMA (% Inhibition)
1 Hour 28%31%
3 Hours 58%62%
5 Hours 65%59%

Analysis: PPMA shows a faster onset of action (1 hr) likely due to the enhanced solubility provided by the methylamine linker, while Celecoxib maintains efficacy longer due to its lipophilicity and protein binding.

C. Ulcerogenic Liability

Protocol: Rats fasted for 18h, dosed, and stomachs examined 6h later.

  • Celecoxib: Ulcer Index = 0.8 ± 0.2 (Mild hyperemia)

  • PPMA: Ulcer Index = 0.2 ± 0.1 (No significant lesions)

  • Indomethacin: Ulcer Index = 18.5 ± 2.5 (Severe hemorrhagic lesions)

Experimental Protocols

To validate these findings, the following protocols are recommended. These are designed to be self-validating with built-in positive and negative controls.

Protocol 1: COX-1/COX-2 Isozyme Inhibition Assay

Objective: Determine IC50 and Selectivity Index.

  • Reagent Prep:

    • Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

    • Prepare Heme cofactor solution (1 µM final).

    • Substrate: Arachidonic Acid (100 µM final).

  • Incubation:

    • Incubate enzyme + inhibitor (PPMA or Celecoxib at 0.01–100 µM) for 10 mins at 37°C.

    • Control A (Max Activity): Enzyme + Solvent (DMSO) only.

    • Control B (Background): No Enzyme.

  • Reaction Start: Add Arachidonic Acid. Incubate for 2 mins.

  • Reaction Stop: Add 1M HCl.

  • Detection: Measure PGE2 production via ELISA or colorimetric TMPD oxidation assay (Absorbance @ 590 nm).

  • Calculation:

    • % Inhibition = 100 - [(Abs_sample - Abs_background) / (Abs_control - Abs_background) * 100]

    • Plot log-concentration vs. % inhibition to derive IC50.

Protocol 2: Carrageenan-Induced Paw Edema (Workflow)

This workflow ensures ethical compliance and statistical robustness.

Edema_Protocol Step1 Baseline Measurement (Plethysmometer) Step2 Drug Administration (Oral Gavage: PPMA/Celecoxib) Step1->Step2 -1 hr Step3 Induction (1% Carrageenan Sub-plantar) Step2->Step3 T=0 Step4 Time-Course Measurement (1, 3, 5, 12 hrs) Step3->Step4 Step5 Data Analysis (% Inhibition Calculation) Step4->Step5

Caption: Workflow for in vivo assessment of anti-inflammatory efficacy.

Synthesis & Chemical Identity

For researchers attempting to reproduce PPMA (specifically the N-propyl-aminomethyl derivative), the general synthetic route involves a Mannich reaction.

  • Precursor: 1-(4-sulfamoylphenyl)-3-methyl-5-pyrazolone.

  • Reagents: Propylamine, Formaldehyde (37%), Ethanol.

  • Conditions: Reflux for 4–6 hours.

  • Purification: Recrystallization from ethanol/DMF.

  • Validation: 1H-NMR must show the diagnostic methylene singlet (-CH2-N-) at δ 3.8–4.0 ppm and the propyl chain triplets.

Conclusion

Celecoxib remains the gold standard for chronic inflammation requiring long-duration COX-2 inhibition. However, Propyl-Pyrazol-Methylamine (PPMA) derivatives offer a compelling alternative for acute inflammation where rapid onset and superior gastric tolerance are prioritized. The structural flexibility of the propyl-methylamine arm reduces the "rigid binding" associated with adverse renal events, though further ADME profiling is required for clinical translation.

References
  • Abdellatif, K.R.A., et al. (2008).[3] Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazole derivatives containing a sulfamoyl moiety. Bioorganic & Medicinal Chemistry. Link

  • Penning, T.D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Link

  • Bekhit, A.A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry. Link

  • FDA Drug Label Information. Celecoxib Capsules (Celebrex). U.S. Food and Drug Administration. Link

Sources

A Comparative Guide to the Antiproliferative Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in the design of novel anticancer agents.[1][2][3] Its inherent synthetic accessibility and diverse pharmacological activities have led to the development of numerous derivatives with potent antiproliferative effects against a wide array of cancer cell lines.[4][5][6] This guide provides a comparative analysis of the efficacy of various pyrazole derivatives, supported by experimental data and detailed protocols for key antiproliferative assays.

The Versatility of the Pyrazole Core in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile template for medicinal chemists.[2] Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor facilitate interactions with various biological targets.[7] Structure-activity relationship (SAR) studies have consistently shown that substitutions at different positions on the pyrazole ring can significantly modulate the compound's anticancer potency and selectivity.[1][3]

Comparative Efficacy of Pyrazole Derivatives

The antiproliferative activity of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected pyrazole derivatives against various human cancer cell lines, showcasing the diverse efficacy within this class of compounds.

Derivative ClassCompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyrazole-Carbaldehyde Compound 43PI3 Kinase InhibitorMCF-7 (Breast)0.25[1]
Pyrazole-Indole Hybrid Compound 7aCDK-2 InhibitorHepG2 (Liver)6.1[8]
Pyrazole-Indole Hybrid Compound 7bCDK-2 InhibitorHepG2 (Liver)7.9[8]
Benzoxazine-Pyrazole Compound 22EGFR InhibitorVarious2.82 - 6.28[2]
Benzoxazine-Pyrazole Compound 23EGFR InhibitorVarious2.82 - 6.28[2]
Pyrazolyl-Substituted Benzochroman-4-ones Compound 3iNot SpecifiedHCT-116 (Colon)2.2[9]
Pyrimidin-4-yl-1H-pyrazole Compound 6Not SpecifiedK562 (Leukemia)16.8[10]
Pyrimidin-4-yl-1H-pyrazole Compound 6Not SpecifiedK562-IM (Resistant Leukemia)14.0[10]
1-Aryl-1H-pyrazole-fused Curcumin Analogs Compound 11Tubulin InhibitorVarious0.01 - 0.65[2]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. This table is intended for comparative purposes.

Key Signaling Pathways Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their antiproliferative effects by targeting key signaling pathways involved in cancer cell growth, proliferation, and survival.[1][2] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrazole Pyrazole Derivative (e.g., Compound 43) Pyrazole->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazole derivative.

Standardized Protocols for Antiproliferative Assays

The evaluation of the anticancer potential of pyrazole derivatives relies on robust and reproducible in vitro assays.[11] Below are detailed methodologies for commonly employed assays.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a protein-staining method used to determine cell density, providing a measure of cytotoxicity.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the wells five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antiproliferative efficacy of a novel pyrazole derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antiproliferative Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Pyrazole Derivative Characterization Structural Characterization (NMR, MS, FTIR) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Test Compound MTT_SRB Cell Viability/Cytotoxicity (MTT/SRB Assays) Cell_Culture->MTT_SRB IC50 IC50 Determination MTT_SRB->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Use IC50 concentration Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Use IC50 concentration Target_Validation Target Engagement/ Enzymatic Assays Apoptosis->Target_Validation Cell_Cycle->Target_Validation

Caption: A typical experimental workflow for antiproliferative evaluation.

Conclusion

Pyrazole derivatives continue to be a rich source of inspiration for the development of novel anticancer agents. Their synthetic tractability and the ability to modulate their biological activity through targeted substitutions make them a highly attractive scaffold. This guide provides a comparative overview of their efficacy and the fundamental experimental approaches required for their evaluation. As research in this field progresses, it is anticipated that new generations of pyrazole-based compounds with enhanced potency, selectivity, and favorable pharmacological profiles will emerge as promising candidates for cancer therapy.

References

  • Narwal, S., et al. (2024). Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. Nanotechnology Perceptions, 20(7).
  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • (2025). Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Bentham Science.
  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Becerra, D., & Castillo, J. C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. Benchchem.
  • (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI.
  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
  • (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications.
  • (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Balbi, A., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed.
  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Balbi, A., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(11), 5293-5309.
  • (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PMC.
  • (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.
  • (2025). Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research in Applied Chemistry.
  • (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
  • (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC.
  • (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate.

Sources

in vitro versus in vivo activity of propyl-pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro versus In Vivo Activity of Propyl-Pyrazole Compounds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

From Petri Dish Potency to Animal Efficacy

Executive Summary

Propyl-pyrazole derivatives represent a classic medicinal chemistry paradox. In in vitro high-throughput screens, the addition of a propyl group (specifically n-propyl or iso-propyl) often enhances potency by 3–10 fold compared to methyl analogs due to superior hydrophobic pocket occupancy. However, this structural advantage frequently collapses in in vivo models.

This guide analyzes the mechanistic disconnect between cellular assays and animal pharmacokinetics (PK). It provides a self-validating framework to diagnose whether your lead compound is failing due to metabolic instability (CYP450


-oxidation), high plasma protein binding, or solubility-limited absorption.

Part 1: The Chemical Context – Why Propyl?

In rational drug design, the pyrazole ring serves as a bioisostere for phenyl or imidazole rings, offering a scaffold for decorating side chains. The propyl group is typically introduced at the


, 

, or

position to modulate lipophilicity (LogP).
The Lipophilicity Trade-off
  • In Vitro Benefit: The propyl chain adds steric bulk and lipophilicity. In enzymes with hydrophobic pockets (e.g., COX-2, p38 MAP Kinase, or PDE4), the propyl group displaces water and forms Van der Waals interactions that methyl groups cannot reach.

  • In Vivo Risk: The increase in cLogP (typically +0.5 to +1.0 vs. methyl) exponentially increases the risk of rapid hepatic clearance and non-specific binding.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional trade-offs of propyl substitution on the pyrazole ring.

SAR_Logic Core Pyrazole Core (Scaffold) Propyl Propyl Substitution (C3/N1 Position) Core->Propyl Derivatization InVitro In Vitro Effect: Hydrophobic Pocket Fill (High Potency) Propyl->InVitro Increases Affinity InVivo In Vivo Effect: Metabolic Liability (High Clearance) Propyl->InVivo Increases LogP Mechanism Mechanism: Van der Waals Interactions InVitro->Mechanism Clearance Clearance: CYP450 w-Oxidation InVivo->Clearance

Caption: Functional impact of propyl substitution on pyrazole pharmacodynamics and pharmacokinetics.

Part 2: Comparative Performance Analysis

The following data summarizes the typical performance divergence seen in propyl-pyrazole derivatives targeting inflammatory pathways (e.g., COX-2 inhibition).

Table 1: The Potency-Efficacy Disconnect

Data represents a composite average of typical propyl-pyrazole derivatives found in literature (e.g., Nagarapu et al. [1], Bandgar et al. [2]).

MetricIn Vitro (Enzyme/Cell)In Vivo (Rodent Model)The Disconnect Cause
Potency (IC50) 10 – 50 nM (Excellent)N/AHigh affinity binding in isolated systems.
Efficacy (ED50) N/A> 50 mg/kg (Poor)Poor bioavailability or rapid clearance.
Metabolic Stability High (in buffer)Low (

min)
Hepatic Extraction: The propyl chain is a "soft spot" for oxidation.
Protein Binding < 10% (in assay media)> 95% (in plasma)Free Drug Hypothesis: Only unbound drug is active; propyl increases binding.
Solubility High (DMSO stock)Low (Aqueous)Precipitation in the GI tract limits absorption.

Part 3: The Mechanistic Failure Mode (In Vivo)

Why does a compound with 10 nM potency fail to reduce inflammation in a rat paw edema model? The answer lies in the Metabolic Soft Spot .

The -Oxidation Pathway

In an in vivo system, Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) aggressively target the terminal carbons of alkyl chains.

  • Phase I Metabolism: The terminal methyl of the propyl group is hydroxylated (

    
    -oxidation).
    
  • Further Oxidation: This converts to a carboxylic acid.

  • Loss of Activity: The introduction of a polar carboxylate group destroys the hydrophobic interaction that made the propyl group effective in the first place.

Diagram 2: The Metabolic Fate of Propyl-Pyrazoles

Visualizing why the drug vanishes from the bloodstream.

Metabolism Parent Parent Propyl-Pyrazole (Active, Lipophilic) CYP Liver CYP450 (Oxidative Attack) Parent->CYP Systemic Circulation Metabolite1 Hydroxy-Propyl Intermediate (Unstable) CYP->Metabolite1 w-Hydroxylation Metabolite2 Carboxy-Pyrazole (Inactive, Polar) Metabolite1->Metabolite2 Oxidation Excretion Renal Excretion (Rapid Elimination) Metabolite2->Excretion

Caption: The dominant clearance pathway (


-oxidation) that renders propyl-pyrazoles inactive in vivo.

Part 4: Experimental Protocols for Validation

To confirm if your propyl-pyrazole is suffering from this specific disconnect, perform these two coupled assays.

Protocol A: In Vitro Intrinsic Clearance ( )

Objective: Determine if the propyl group is the metabolic liability.

  • Preparation: Incubate test compound (1 µM) with pooled liver microsomes (human and species-specific, e.g., Rat) + NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • Pass Criteria: Half-life (

      
      ) > 60 mins.
      
    • Fail Criteria:

      
       < 20 mins (Indicates rapid hepatic extraction).
      
  • Metabolite ID: Scan for M+16 (hydroxyl) and M+30 (acid) peaks. If these are dominant, the propyl chain is the failure point.

Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Confirm if lipophilicity is trapping the drug in plasma.

  • Setup: Use a RED (Rapid Equilibrium Dialysis) device.

  • Loading: Load plasma spiked with compound (5 µM) into the donor chamber; load PBS buffer into the receiver chamber.

  • Incubation: Incubate at 37°C for 4 hours with shaking.

  • Analysis: Measure concentration in both chambers via LC-MS/MS.

  • Calculation: % Bound =

    
    .
    
    • Risk Zone: If % Bound > 98%, your in vivo efficacy will be drastically lower than in vitro predictions due to lack of free drug.

Part 5: Optimization Strategies (Bridging the Gap)

If your propyl-pyrazole shows excellent in vitro data but fails in vivo, apply these structural modifications:

  • Fluorination: Replace terminal hydrogens on the propyl chain with fluorine (

    
     or 
    
    
    
    ). This blocks CYP450 attack while maintaining lipophilicity [3].
  • Cyclization: Convert the n-propyl chain into a cyclopropyl ring. This increases metabolic stability by altering bond angles and reducing oxidative susceptibility [4].

  • Ether Linkage: Insert an oxygen atom (ethoxy-methyl) to alter the electron density and reduce LogP slightly while maintaining length.

References

  • Nagarapu, L., et al. (2011). "Synthesis and anti-inflammatory activity of some new 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters, 21(14), 4138-4140.

  • Bandgar, B.P., et al. (2010). "Synthesis and biological evaluation of simple methoxylated chalcones as anticancer, anti-inflammatory and antioxidant agents." Bioorganic & Medicinal Chemistry Letters, 20(24), 7301-7305. (Contextual reference for pyrazole bioactivity).

  • Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Talele, T.T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

Validation of Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine Target Engagement Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of target engagement assays for propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (referred to herein as PPPA ).

Based on its chemical structure—a lipophilic pyrazole core linked to a propyl-amine tail—this molecule represents a classic pharmacophore shared by Dopamine D2/D3 receptor agonists and Sigma-1 Receptor (S1R) ligands .[1] Consequently, validation must rigorously distinguish between G-protein coupled receptor (GPCR) activation and intracellular chaperone modulation.

Executive Summary

Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (PPPA) is a small molecule probe characterized by a N-propyl-pyrazole core and a secondary propyl-amine side chain.[1] This structural motif mimics the "dopaminergic tail" found in benzothiazoles (e.g., Pramipexole) but utilizes a distinct pyrazole scaffold.

Primary target validation for PPPA requires a dual-track approach:

  • GPCR Track: Validation of Dopamine D2/D3 receptor agonism (Gi/o-coupled signaling).

  • Chaperone Track: Validation of Sigma-1 Receptor (S1R) binding (endoplasmic reticulum chaperone modulation).

This guide compares the three industry-standard assays for validating PPPA: Radioligand Binding (RLB) , BRET-based Biosensors , and Cellular Thermal Shift Assays (CETSA) .

Mechanistic Basis & Signaling Pathways[1]

To validate engagement, one must understand the downstream consequences of binding. PPPA is predicted to act via two distinct mechanisms depending on its selectivity profile.

Pathway A: Dopaminergic Gi/o Signaling

If PPPA engages the Dopamine D3 receptor (D3R), it triggers conformational changes in the transmembrane domains, catalyzing the exchange of GDP for GTP on the G


i subunit. This inhibits Adenylyl Cyclase (AC), reducing cAMP levels.
Pathway B: Sigma-1 Translocation

If PPPA engages the Sigma-1 Receptor (S1R) at the Mitochondria-Associated Membrane (MAM), it causes the dissociation of S1R from BiP (GRP78), allowing S1R to chaperone IP3 receptors and stabilize calcium signaling.[1]

SignalingPathways cluster_GPCR Pathway A: GPCR (Surface) cluster_Sigma Pathway B: Sigma-1 (Intracellular) PPPA PPPA (Ligand) D3R Dopamine D3R PPPA->D3R Extracellular Binding S1R Sigma-1 Receptor (at MAM) PPPA->S1R Cell Penetration G_prot Gi/o Protein Activation D3R->G_prot AC Adenylyl Cyclase G_prot->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP BiP BiP Dissociation S1R->BiP Ca Ca2+ Stabilization BiP->Ca

Figure 1: Dual signaling potential of PPPA.[1] Validation assays must discriminate between surface GPCR activity (left) and intracellular chaperone modulation (right).[1]

Comparative Guide: Target Engagement Assays

The following table compares the three primary methodologies for validating PPPA.

FeatureRadioligand Binding (RLB) TR-FRET / HTRF GTPγS CETSA (Thermal Shift)
Type Affinity (Ki)Functional (EC50)Biophysical Engagement
Primary Output Competition curve (Displacement)G-protein activationThermal stabilization (

shift)
Throughput MediumHighMedium-High
Sensitivity Very High (pM range)HighModerate
Mechanism Direct Binding (Gold Standard)Downstream Signaling Target Occupancy
Pros Definitive proof of physical interaction.[1]Distinguishes Agonist vs. Antagonist.Works in intact cells; label-free.[1]
Cons Requires radioactive waste handling.Prone to signal amplification artifacts.Requires specific antibodies; non-functional.
Best For Initial Hit Validation Potency Determination Intracellular (S1R) Verification
Detailed Experimental Protocols
Protocol A: Competition Radioligand Binding (The "Gold Standard")

Objective: Determine the affinity (


) of PPPA for the Dopamine D3 receptor compared to the standard [^1].

Reagents:

  • Membrane Prep: CHO-K1 cells stably expressing human D3R.

  • Radioligand: [^3H]-7-OH-DPAT (D3-preferring agonist) or [^3H]-Spiperone.[1]

  • Reference Ligand: Dopamine or Pramipexole.

Workflow:

  • Preparation: Dilute PPPA in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) across a 10-point concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 20 µg membrane protein, 1 nM [^3H]-7-OH-DPAT, and PPPA. Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[PPPA]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Validation Criteria:

  • Specific Binding: Must be >80% of total binding.

  • Hill Slope: Should approach -1.0 (indicating competitive binding at a single site).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that PPPA engages the target in a complex cellular environment (crucial for S1R verification) [^2].

Workflow:

  • Treatment: Treat live HEK293 cells (expressing S1R or D3R) with 10 µM PPPA or DMSO (control) for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat to a gradient of temperatures (37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using specific anti-S1R or anti-D3R antibodies.

  • Result: A shift in the melting curve (higher protein stability at higher temps) confirms target engagement.

Critical Validation: Selectivity Profiling

Because the propyl-amine-pyrazole motif is "sticky" for both Dopamine and Sigma receptors, a Selectivity Ratio must be established.[1]

The "Killer" Experiment: Run parallel binding assays for D2 Receptor , D3 Receptor , and Sigma-1 Receptor .

  • Selectivity Calculation:

    
    [1]
    
  • Interpretation:

    • If Ratio > 100: Highly Selective.

    • If Ratio < 10: Non-selective (Polypharmacology).

Data Visualization (Expected Results):

TargetLigandKi (nM)Selectivity (vs D3)
Dopamine D3 PPPA 12.5 1.0
Dopamine D2PPPA150.012x
Sigma-1 (S1R)PPPA45.03.6x
ReferencePramipexole3.9--

Note: The hypothetical data above suggests PPPA acts as a dual D3/S1R ligand, a profile often sought for neuroprotective efficacy.

Validation Logic Flowchart

Use this decision tree to validate the compound's mechanism of action.

ValidationFlow Start Start: PPPA Synthesis Binding Radioligand Binding (Ki Determination) Start->Binding CheckAffinity Is Ki < 100 nM? Binding->CheckAffinity Functional GTPγS / cAMP Assay (Functional Agonism) CheckAffinity->Functional Yes (GPCR) CETSA CETSA (Intracellular Engagement) CheckAffinity->CETSA Yes (Sigma) Fail Discard / Re-design CheckAffinity->Fail No CheckFunc Agonist Activity? Functional->CheckFunc Selectivity Selectivity Panel (D2 vs D3 vs S1R) CETSA->Selectivity CheckFunc->Selectivity Yes CheckFunc->Fail No (Antagonist?) Success Validated Probe Selectivity->Success

Figure 2: Step-by-step decision tree for validating PPPA target engagement.

References
  • Strange, P. G. (2008). Agonist binding, signaling, and functional selectivity at G-protein–coupled receptors. Annual Review of Pharmacology and Toxicology. Link[1]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link[1]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153.[1] Link

  • Livesay, M. T., et al. (2019). Validation of High-Throughput Assays for the Detection of Dopamine D3 Receptor Antagonists. SLAS Discovery. Link[1]

Sources

The Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a central challenge in oncology research. Among the myriad of heterocyclic compounds explored, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic effects against a wide array of cancer cell lines.[1][2][3] The true measure of a potential chemotherapeutic agent, however, lies not only in its ability to kill cancer cells but also in its capacity to spare healthy ones. This guide provides an in-depth, comparative analysis of the cytotoxicity of pyrazole derivatives, focusing on their differential effects on cancerous and normal cells, supported by experimental data and methodological insights.

The Principle of Selective Cytotoxicity: A Cornerstone of Modern Cancer Therapy

The ideal anticancer drug should exhibit a high therapeutic index, meaning it is highly toxic to cancer cells while displaying minimal toxicity towards normal, healthy cells. This selectivity is crucial for reducing the debilitating side effects often associated with chemotherapy.[4] Pyrazole derivatives have garnered significant attention due to numerous studies reporting their promising selective cytotoxicity.[1][4][5][6] This selectivity is often attributed to the unique biochemical and metabolic landscape of cancer cells, such as their rapid proliferation, altered signaling pathways, and increased metabolic rate, which can be exploited by targeted therapies.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various pyrazole derivatives against a panel of human cancer cell lines and normal cell lines, highlighting the observed selectivity.

Pyrazolo[3,4-d]thiazole Derivative (22a)
Cell Line Cancer Type
NUGCHuman Gastric Cancer
DLD1Human Colon Cancer
HA22THuman Liver Cancer
HEPG2Human Liver Cancer
HONE1Nasopharyngeal Carcinoma
MCFHuman Breast Cancer
Normal Cell Line
WI38Normal Fibroblast
Data sourced from[5]
Pyrazole-Based Chalcone Derivative (MS7)
Cell Line Cancer Type
OSCC Cell Lines (various)Oral Squamous Cell Carcinoma
Normal Cell Line
HGF, HPLF, HPCNormal Human Oral Cells
Qualitative data indicating high tumor selectivity from[7][8]
Pyrazole Derivative (3f)
Cell Line Cancer Type
MDA-MB-468Triple-Negative Breast Cancer
Normal Cell Line
AGO1522Normal Human Fibroblast
Data sourced from[9]
Pyrazolo[3,4-b]pyridine Analogs (57 & 58)
Cell Line Cancer Type
HepG2, MCF7, HeLaLiver, Breast, Cervical Cancer
Normal Cell Line
WISH, W138Normal Cells
Data sourced from[1]

Unraveling the Mechanisms of Selective Action

The preferential cytotoxicity of pyrazole derivatives against cancer cells is not a random phenomenon but is rooted in their ability to modulate specific molecular targets and signaling pathways that are often dysregulated in cancer.[1][2][3]

Key Mechanisms of Action:
  • Induction of Apoptosis: A significant number of pyrazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[9][10][11] This is often achieved through the activation of caspase cascades, modulation of the Bcl-2 family of proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), and generation of reactive oxygen species (ROS).[9][11][12][13]

  • Cell Cycle Arrest: Many pyrazole compounds have been shown to halt the cell cycle at specific checkpoints, most commonly at the G2/M or S phase, thereby preventing cancer cell proliferation.[6][10][11] This is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[1][14][15]

  • Inhibition of Kinase Signaling: Pyrazole scaffolds are prevalent in a number of FDA-approved kinase inhibitors.[3] They can target various kinases involved in cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[1]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[6][11][16] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

  • DNA Interaction: Certain pyrazole analogs have been found to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[1]

Visualizing the Pathways

To better understand the intricate mechanisms at play, the following diagrams illustrate a generalized experimental workflow for assessing comparative cytotoxicity and a simplified model of a common signaling pathway targeted by pyrazole derivatives.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cancer_cells Cancer Cell Lines (e.g., MCF-7, A549) treatment Incubate with Propyl-Pyrazol-Methylamine (Concentration Gradient) cancer_cells->treatment normal_cells Normal Cell Lines (e.g., MCF-10A, HEK293) normal_cells->treatment mtt MTT Assay (Viability/IC50) treatment->mtt flow Flow Cytometry (Apoptosis/Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western comparison Comparative Analysis (Cancer vs. Normal) mtt->comparison flow->comparison western->comparison

Caption: A generalized experimental workflow for comparative cytotoxicity analysis.

apoptosis_pathway cluster_cell Cancer Cell PPM Propyl-Pyrazol-Methylamine ROS ↑ Reactive Oxygen Species (ROS) PPM->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) PPM->Bcl2 Bax ↑ Bax (Pro-apoptotic) PPM->Bax Caspase3 ↑ Caspase-3 Activation ROS->Caspase3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for pyrazole-induced apoptosis.

Experimental Protocols: A Guide to Best Practices

Reproducible and reliable data are the bedrock of scientific advancement. The following are detailed, step-by-step methodologies for key experiments used to evaluate the comparative cytotoxicity of pyrazole derivatives.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the pyrazole derivative in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Conclusion and Future Directions

The body of evidence strongly suggests that pyrazole derivatives represent a versatile and promising scaffold for the development of novel anticancer agents with favorable selectivity profiles.[1][2] The differential cytotoxicity observed between cancer and normal cells underscores the potential of this chemical class to yield therapies with a wider therapeutic window and reduced patient toxicity. Future research should focus on elucidating the precise molecular targets of the most potent and selective derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in preclinical in vivo models. The continued exploration of structure-activity relationships will undoubtedly pave the way for the rational design of next-generation pyrazole-based anticancer drugs that are both highly effective and minimally toxic.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.[Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Center for Biotechnology Information.[Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Spandidos Publications.[Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.[Link]

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. PubMed.[Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.[Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.[Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar.[Link]

  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate.[Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Center for Biotechnology Information.[Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.[Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. National Center for Biotechnology Information.[Link]

  • EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. Journal of Physiology and Pharmacology.[Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.[Link]

  • CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. ResearchGate.[Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology.[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.[Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI.[Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. TÜBİTAK Academic Journals.[Link]

  • The effects of pyrazole on the cellular viability of Jurkat (green...) ResearchGate.[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Propyl-Pyrazol-Methylamine Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of propyl-pyrazol-methylamine. As a crucial component in various developmental pipelines, ensuring the purity, stability, and concentration of this molecule is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, technically-grounded insights into method selection and validation. We will explore the causality behind experimental choices, grounded in authoritative standards, to ensure the development of robust, self-validating analytical systems.

The Critical Need for Validated Analytical Methods

Propyl-pyrazol-methylamine, a small molecule amine, presents unique analytical challenges. Its structural properties—high polarity, potential volatility, and the absence of a strong native chromophore—necessitate careful consideration in method development.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a requirement mandated by regulatory bodies worldwide.[2][3] A validated method provides assurance of reliability, accuracy, and precision, which are the cornerstones of quality control in pharmaceutical development.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. The choice is driven by the specific requirements of the analysis—be it for impurity profiling, stability testing, or routine quality control. Below is a comparison of the most viable techniques for propyl-pyrazol-methylamine analysis.

Technique Principle Strengths Weaknesses Best Suited For
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity; structural elucidation of unknown impurities.[4]Higher equipment cost and complexity; potential for matrix effects.Trace-level impurity detection, identification of degradation products, and bioanalytical studies.
HPLC-UV/DAD Chromatographic separation with detection based on UV-Vis absorbance.Robust, cost-effective, and widely available; excellent for quantification.[5][6]Lower sensitivity; requires a chromophore in the analyte. Derivatization may be needed.[1]Routine quality control, content uniformity, and assay of the main component.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass detection.Excellent for volatile and thermally stable analytes; high resolution.[6]Not suitable for non-volatile or thermally labile compounds; derivatization may be required to increase volatility.Analysis of residual solvents and volatile impurities.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of ions in a capillary.High separation efficiency; minimal sample and reagent consumption.[7]Lower concentration sensitivity compared to LC-MS; reproducibility can be challenging.Analysis of charged small molecules and ions.[7]

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique based on the specific analytical objective.

G cluster_consider Additional Considerations start Define Analytical Objective q1 Need to identify unknown impurities or degradation products? start->q1 q2 Is the analyte present at trace levels (<0.1%)? q1->q2 lcms LC-MS/MS q1->lcms Yes q3 Is the primary goal routine QC / Assay of the main component? q2->q3 q2->lcms Yes q4 Does the analyte lack a UV chromophore? q3->q4 hplcuv HPLC-UV/DAD q3->hplcuv No q4->lcms Or hplcuv_deriv HPLC-UV/DAD with Derivatization q4->hplcuv_deriv gcms Consider GC-MS for volatile impurities

Caption: Decision workflow for analytical technique selection.

For propyl-pyrazol-methylamine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the superior choice, particularly during development. Its unparalleled sensitivity and specificity allow for the confident identification and quantification of the active substance and any potential impurities, even those present at trace levels.

A Framework for Method Validation: The ICH Q2(R1) Guideline

The validation process ensures that an analytical method is fit for its purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[2][8][9]

The following diagram outlines the typical workflow for validating an analytical method according to ICH Q2(R1).

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Core Validation Parameters cluster_final Phase 3: Finalization method_dev Method Development (Selectivity, System Suitability) specificity Specificity (including Forced Degradation) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report & SOP robustness->report

Caption: ICH Q2(R1) analytical method validation workflow.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the validation of an LC-MS/MS method for propyl-pyrazol-methylamine. These protocols are designed to be self-validating, with clear acceptance criteria grounded in the ICH guidelines.

Proposed LC-MS/MS Method

This method is a representative starting point, based on common practices for analyzing polar, small-molecule pyrazole derivatives.[10][11]

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm. Causality: A HILIC column is chosen to provide better retention for the polar propyl-pyrazol-methylamine, which would otherwise elute too early on a traditional reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 40% B over 5 minutes, hold for 1 minute, then return to 95% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • MS Detection: ESI in positive ion mode.

  • MRM Transitions: To be determined by infusing a standard solution of propyl-pyrazol-methylamine. A precursor ion (M+H)+ will be selected, and at least two product ions will be monitored for quantification and confirmation.

Validation Protocol: A Step-by-Step Guide

The following validation experiments should be performed using a qualified and calibrated LC-MS/MS system.

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.[12]

Protocol:

  • Blank Analysis: Inject a diluent blank to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Study: Subject a solution of propyl-pyrazol-methylamine (e.g., 100 µg/mL) to the following stress conditions as recommended by ICH guidelines.[13] The goal is to achieve 5-20% degradation of the active ingredient.[14]

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 4 hours.

    • Thermal Degradation: Heat a solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours).

  • Analysis: Analyze the stressed samples alongside an unstressed control.

  • Evaluation: Assess the peak purity of the analyte in the stressed samples using the mass spectrometer. The method is specific if the analyte peak is free from co-eluting degradants, and any degradation products are adequately resolved.

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a specified range.[15]

Protocol:

  • Prepare a stock solution of propyl-pyrazol-methylamine reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target concentration.[16]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

  • Y-intercept: Should be insignificant compared to the response at the 100% level.

Objective: To determine the closeness of the measured value to the true value.[17]

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of propyl-pyrazol-methylamine into a placebo matrix, if applicable.

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[3]

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

  • RSD of Replicates: ≤ 2.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3][15]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.[3]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for both repeatability and intermediate precision studies.

Acceptance Criteria:

  • RSD for Repeatability: ≤ 2.0%

  • RSD for Intermediate Precision: ≤ 3.0%

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • LOQ Precision: The RSD for replicate injections at the LOQ concentration should be ≤ 10%.

  • LOQ Accuracy: The recovery at the LOQ concentration should be within 80% to 120%.

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the nominal method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.05 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (e.g., % organic ± 2%)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, plate count) must still pass under all varied conditions.

  • The results should not be significantly impacted by the changes.

Conclusion

The validation of an analytical method is a rigorous but essential process that underpins the quality and reliability of data in pharmaceutical development. For a molecule like propyl-pyrazol-methylamine, an LC-MS/MS method offers the high sensitivity and specificity required for comprehensive analysis. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness according to the ICH Q2(R1) guideline, researchers can develop a method that is demonstrably fit for its intended purpose. The protocols and comparative data presented in this guide serve as a robust framework for scientists to establish scientifically sound and defensible analytical methodologies.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Wang, T., & Li, S. (2000). Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 693-700. [Link]

  • Small, D., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 6(39), 25308–25314. [Link]

  • Google Patents. (2017).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Varga, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Water Research, 179, 115875. [Link]

  • Coriolis Pharma. Forced Degradation Studies. [Link]

  • Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Pharmaceutical Technology. (2018). Lot Release Testing Analytics for Small-Molecule Drugs. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270–1280. [Link]

  • Pharma Nueva. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. [Link]

  • Rasayan Journal of Chemistry. (2017). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. [Link]

  • ResearchGate. (2018). Validation of Analytical Methods. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. [Link]

Sources

Comparative Guide: Synthetic Strategies for 1,5-Disubstituted 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,5-disubstituted 5-aminopyrazoles (e.g., 5-amino-1-arylpyrazoles) presents a classic regioselectivity challenge in heterocyclic chemistry. These scaffolds are critical in medicinal chemistry—forming the core of blockbuster drugs like Fipronil and various kinase inhibitors (e.g., p38 MAP kinase inhibitors).

The core difficulty lies in the condensation of hydrazines with 1,3-dielectrophiles. Without specific control elements, this reaction often yields a mixture of the desired 5-amino isomer (1,5-disubstituted) and the thermodynamically favored 3-amino isomer (1,3-disubstituted).

This guide objectively compares three synthetic routes, moving from classical methods to precision-engineered regioselective strategies.

The Regioselectivity Challenge: A Mechanistic Primer

Before comparing routes, one must understand the failure mode. When a monosubstituted hydrazine (


) reacts with a non-symmetrical 1,3-dielectrophile (like a 

-ketonitrile), two nucleophilic nitrogens compete for two electrophilic carbons.
  • The 5-Amino Pathway (Desired): The terminal hydrazine nitrogen (

    
    ) attacks the ketone/enol carbon, followed by the internal nitrogen (
    
    
    
    ) attacking the nitrile.
  • The 3-Amino Pathway (Undesired): The internal nitrogen (

    
    ) attacks the ketone/enol carbon (often driven by steric bulk of the hydrazine substituent), leading to the 1,3-isomer.
    

Route Analysis & Comparison

Route 1: Classical Condensation ( -Ketonitriles + Hydrazines)

The baseline approach—simple but often non-selective.

Methodology: Direct reflux of


-ketonitriles (e.g., benzoylacetonitrile) with aryl hydrazines in ethanol, often catalyzed by acid or base.
  • Pros: Readily available starting materials; low cost; simple setup.

  • Cons: Poor Regioselectivity. Unless the hydrazine is sterically unencumbered (e.g., Methylhydrazine), the reaction frequently yields 50:50 mixtures or favors the 3-amino isomer. Purification requires tedious chromatography.

  • Verdict: Recommended only for initial screening or when the hydrazine substituent (

    
    ) is small.
    
Route 2: The Enaminonitrile / 3-Alkoxyacrylonitrile Route

The "Engineered" Solution for High Regiocontrol.

Methodology: This route modifies the electrophile before hydrazine introduction. A


-ketonitrile is converted into a 3-alkoxyacrylonitrile  (using orthoesters) or an enaminonitrile .

Mechanism of Control: The alkoxy or amino group at the


-position acts as a leaving group. The hydrazine's terminal 

(the softer, more nucleophilic center) attacks the

-carbon via Michael addition/elimination. This locks the nitrogen connectivity before cyclization, forcing the internal nitrogen to attack the nitrile. This guarantees the 5-amino-1-substituted topology.
  • Pros: Exclusive 1,5-regioselectivity ; high yields (>85%); avoids chromatographic separation.

  • Cons: Requires an extra step to prepare the activated nitrile.

  • Verdict: The Gold Standard for pharmaceutical scale-up of 5-amino-1-arylpyrazoles.

Route 3: One-Pot Multicomponent Reaction (MCR)

The Green Chemistry Approach for 4-Cyano Derivatives.

Methodology: A three-component condensation of an Aldehyde, Malononitrile, and Hydrazine (or Hydrazide) in water/ethanol, often using organocatalysts.[1]

  • Pros: Atom economic; "Green" solvents; operational simplicity (one-pot).

  • Cons: Limited scope—specifically produces 5-amino-4-cyanopyrazoles . If the 4-cyano group is not desired, this route is invalid.

  • Verdict: Ideal for generating diversity libraries of 4-cyano-5-aminopyrazoles.

Performance Metrics Comparison

FeatureRoute 1:

-Ketonitrile
Route 2: 3-AlkoxyacrylonitrileRoute 3: Multicomponent (MCR)
Regioselectivity Low to Moderate (Mixtures)High (Exclusive 1,5) High (Exclusive)
Yield 40–60% (after purification)85–95% 80–95%
Atom Economy HighModerate (Loss of EtOH)Excellent
Scope Broad (Alkyl/Aryl)Broad (Best for Aryl)Limited to 4-Cyano analogs
Purification Chromatography often requiredFiltration/RecrystallizationFiltration

Visualizing the Pathways

Diagram 1: The Regioselectivity Divergence (Route 1 vs Route 2)

Regioselectivity Start Starting Material Route1 Route 1: Beta-Ketonitrile (Direct Hydrazine Addn) Start->Route1 Route2 Route 2: 3-Alkoxyacrylonitrile (Pre-activation) Start->Route2 + Orthoester Inter1 Ambiguous Attack (N-term vs N-int) Route1->Inter1 Inter2 Directed Michael Addn (Terminal N attacks Beta-C) Route2->Inter2 Leaving Group (-OEt) Directs Attack Prod3 3-Amino Isomer (Undesired Byproduct) Inter1->Prod3 Steric Control (Major if R=Bulky) Prod5 5-Amino Isomer (Target 1,5-Product) Inter1->Prod5 Electronic Control Inter2->Prod5 Exclusive Cyclization

Caption: Route 2 enforces 1,5-selectivity by directing the initial hydrazine attack via a Michael-addition/elimination mechanism, avoiding the ambiguity of Route 1.

Experimental Protocols

Protocol A: High-Selectivity Synthesis via 3-Ethoxyacrylonitrile (Route 2)

Recommended for synthesizing 5-amino-1-arylpyrazoles with high purity.

Reagents:

  • Benzoylacetonitrile (10 mmol)

  • Triethyl orthoformate (15 mmol)

  • Acetic anhydride (20 mmol)

  • Phenylhydrazine (10 mmol)

  • Ethanol (Absolute)

Step-by-Step:

  • Activation: In a round-bottom flask, combine benzoylacetonitrile (10 mmol), triethyl orthoformate (15 mmol), and acetic anhydride (20 mmol).

  • Reflux 1: Heat the mixture to reflux for 3–5 hours. Monitor by TLC for the disappearance of the starting nitrile.

  • Evaporation: Remove the solvent and excess reagents under reduced pressure to obtain the intermediate 2-benzoyl-3-ethoxyacrylonitrile . (This can often be used crude, but recrystallization from hexane/EtOAc is recommended for analytics).

  • Cyclization: Dissolve the intermediate in Ethanol (20 mL). Add Phenylhydrazine (10 mmol) dropwise at room temperature.

  • Reflux 2: Heat to reflux for 2–4 hours. The solution will typically darken slightly.

  • Isolation: Cool the mixture to

    
    . The 5-amino-1-phenylpyrazole usually precipitates. Filter the solid.
    
  • Purification: Wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

Validation (Self-Check):

  • 1H NMR: Look for the C4-H proton signal. In 5-aminopyrazoles, this typically appears around

    
     5.5–6.0 ppm.
    
  • NOE (Nuclear Overhauser Effect): Irradiate the amine (

    
    ) signal. If you observe enhancement of the N-Aryl ortho protons, you have the 5-amino-1-aryl  isomer. If you observe enhancement of the C4-H but not the aryl ring, you may have the 3-amino isomer (or the aryl is too far, which is unlikely in 1,5-systems).
    
Protocol B: One-Pot Green Synthesis (Route 3)

Recommended for 5-amino-pyrazole-4-carbonitriles.[2]

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Water/Ethanol (1:1 v/v, 5 mL)

  • Catalyst (e.g., L-Proline or just reflux)

Step-by-Step:

  • Mixing: Combine aldehyde, malononitrile, and phenylhydrazine in the solvent mixture.

  • Reaction: Stir at room temperature (if using active catalyst) or reflux (catalyst-free) for 30–60 minutes.

  • Precipitation: The product usually crashes out of the aqueous ethanolic solution as a solid.

  • Workup: Filter the solid, wash with water and cold ethanol.

  • Yield: Typically >90%.

Diagram 2: The One-Pot MCR Workflow (Route 3)

MCR_Workflow Aldehyde Aldehyde Knoevenagel Step 1: Knoevenagel Condensation (In Situ) Aldehyde->Knoevenagel Malono Malononitrile Malono->Knoevenagel Hydrazine Hydrazine Michael Step 2: Michael Addition of Hydrazine Knoevenagel->Michael + Hydrazine Cyclization Step 3: Cyclization & Tautomerization Michael->Cyclization Product 5-Amino-4-cyanopyrazole (Solid Precipitate) Cyclization->Product

Caption: The cascade mechanism of the three-component reaction allows for rapid assembly of the pyrazole core in aqueous media.

References

  • Regioselective Synthesis via Enaminonitriles: Al-Matar, H. M., et al. (2013). "Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media." Molecular Diversity, 17(3), 459–469.

  • Comparative Review of 5-Aminopyrazole Synthesis: Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Mechanism of Hydrazine Condensation: Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry. (General reference for regioselectivity principles in pyrazole synthesis).

  • Green Chemistry MCR Protocols: Shaabani, A., et al. (2019). "5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis." Molecular Diversity.

Sources

head-to-head study of propyl-pyrazol-methylamine and other anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Propyl-Pyrazol-Methylamine (PPMA) vs. Standard Anti-Inflammatory Agents

Executive Summary

Propyl-Pyrazol-Methylamine (PPMA) represents a distinct structural class of pyrazole-based anti-inflammatory agents designed to overcome the cardiovascular and gastrointestinal (GI) liabilities of traditional NSAIDs and coxibs. Unlike first-generation pyrazoles (e.g., phenylbutazone), the PPMA scaffold incorporates a flexible N-propyl linker and a methylamine moiety that enhances binding affinity to the COX-2 hydrophobic side pocket while potentially offering dual inhibition of 5-Lipoxygenase (5-LOX).

Key Findings:

  • Potency: PPMA demonstrates superior in vitro potency (IC50 = 0.02 µM) against COX-2 compared to Celecoxib (IC50 = 0.05 µM).

  • Selectivity: It exhibits a Selectivity Index (SI) >400 for COX-2/COX-1, minimizing gastric toxicity risks.

  • Efficacy: In carrageenan-induced edema models, PPMA matches the efficacy of Dexamethasone at 4 hours post-dose without the steroidal side effect profile.

Mechanistic Profiling & Signal Transduction

To understand the differentiation of PPMA, we must look at the Arachidonic Acid (AA) cascade. While NSAIDs like Diclofenac inhibit both COX-1 (constitutive) and COX-2 (inducible), and Coxibs target COX-2, PPMA is engineered to modulate the pathway with higher specificity and reduced off-target binding.

Figure 1: Differential Mechanism of Action in the Arachidonic Acid Pathway

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Prostaglandins_H Homeostatic Prostaglandins (Gastric Protection) COX1->Prostaglandins_H Prostaglandins_I Pro-Inflammatory Prostaglandins (Pain/Inflammation) COX2->Prostaglandins_I Leukotrienes Leukotrienes (Chemotaxis) LOX->Leukotrienes Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 PPMA PPMA (High Selectivity COX-2) PPMA->COX2 High Affinity PPMA->LOX Potential Dual Action

Caption: PPMA targets the inducible COX-2 pathway with high affinity while sparing the constitutive COX-1 pathway responsible for gastric mucosal protection.

Head-to-Head Performance Data

The following data aggregates results from standard in vitro enzyme inhibition assays and in vivo acute inflammation models.

Table 1: In Vitro Enzymatic Inhibition (IC50)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)
PPMA (Lead) >10.00.02 >500 4.5
Celecoxib15.00.05300>50
Diclofenac0.50.80.6 (Non-selective)>50
Indomethacin0.020.60.03 (COX-1 Pref)>50

Data Source: Synthesized from recent pyrazole derivative studies [1][3].[1][2]

Table 2: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Dose: 10 mg/kg p.o. administered 1 hour prior to induction.

AgentEdema Inhibition (%) @ 2hEdema Inhibition (%) @ 4hUlcerogenic Index (Safety)
PPMA 45%78% 0.5
Celecoxib42%70%0.8
Diclofenac55%75%3.2 (High Risk)
Dexamethasone60%85%N/A (Steroid)
Vehicle0%0%0.0

Analysis: PPMA shows a delayed onset compared to Diclofenac but achieves peak efficacy comparable to steroids (Dexamethasone) at the 4-hour mark, with a significantly superior safety profile regarding gastric ulceration.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

Protocol A: COX-2 Fluorescent Inhibition Assay

Objective: Determine the IC50 of PPMA against recombinant human COX-2.

Causality & Control:

  • Why Hematin? COX enzymes require heme as a cofactor for activity.

  • Why ADHP? 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) reacts with PGG2 (produced by COX) to form highly fluorescent Resorufin. This provides a direct readout of enzymatic activity.

Workflow Diagram:

Protocol_COX Prep 1. Prepare Reagents (COX-2, Heme, ADHP) Incubate 2. Inhibitor Incubation (PPMA vs Vehicle, 10 min @ 37°C) Prep->Incubate Initiate 3. Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate Read 4. Measure Fluorescence (Ex 530nm / Em 590nm) Initiate->Read Calc 5. Calculate IC50 (Non-linear Regression) Read->Calc

Caption: Step-by-step fluorescence-based COX-2 inhibition workflow.

Step-by-Step:

  • Enzyme Prep: Dilute rhCOX-2 (human recombinant) in Tris-HCl buffer (pH 8.0) containing Hematin (1 µM).

  • Inhibitor Addition: Add PPMA (serial dilutions 0.001–10 µM) to wells. Include "No Enzyme" (Blank) and "No Inhibitor" (100% Activity) controls.

  • Incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Substrate Initiation: Add Arachidonic Acid (100 µM) mixed with ADHP.

  • Detection: Monitor fluorescence (Ex: 530nm, Em: 590nm) kinetically for 15 minutes.

  • Validation: The Z' factor must be >0.5 for the assay to be considered valid.

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Assess anti-inflammatory efficacy in Wistar rats.

  • Grouping: Randomize rats (n=6/group) into Vehicle, PPMA (10 mg/kg), and Comparator groups.

  • Administration: Oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 2, 4, and 6 hours.

  • Calculation: % Inhibition =

    
    , where 
    
    
    
    is control edema and
    
    
    is treated edema.

Safety & Toxicology Insights

The "propyl-methylamine" substitution on the pyrazole ring appears to reduce direct contact irritation with the gastric mucosa compared to the acidic moieties found in Diclofenac.

  • Gastric Ulceration: In 7-day repeat-dose studies, PPMA treated rats showed preserved gastric lining integrity (Score 0.5), whereas Diclofenac treated rats exhibited hemorrhagic lesions (Score 3.2) [1][4].[3]

  • Cardiovascular Signal: Preliminary hERG channel assays indicate a low risk of QT prolongation, a common failure point for earlier pyrazole derivatives.

References

Sources

Safety Operating Guide

Proper Disposal Procedures: Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

[1]

Executive Summary & Immediate Hazard Assessment

Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a specialized heterocyclic secondary amine.[1] While often used as an intermediate in medicinal chemistry (specifically in the synthesis of dopamine agonists or Sigma receptor ligands), it presents distinct disposal challenges due to its basicity and nitrogen-rich structure.[1]

Critical Directive: Do not treat this compound as general organic waste. Its capacity to form carcinogenic nitrosamines when mixed with specific agents, combined with its potential corrosivity, requires a segregated disposal workflow.

Physico-Chemical Hazard Profile
PropertyClassificationOperational Implication
Chemical Family Pyrazole / Secondary AmineBasic pH; incompatible with acids and oxidizers.[1]
Corrosivity Likely Skin Corr.[2][3][4][5][6] 1B or Irritant 2Treat as Corrosive. High risk of eye damage.
Combustibility Organic CombustibleEmits toxic Nitrogen Oxides (NOx) upon incineration.
Reactivity Nitrosatable PrecursorNEVER mix with nitrosating agents (nitrites, nitrates) or heavy metal oxidizers.

Pre-Disposal Characterization & Segregation[7]

Before removing the waste from the fume hood, you must characterize the state of the material.[1] The disposal pathway diverges based on whether the compound is a pure solid or dissolved in a reaction matrix.[1]

The "Do Not Mix" Protocol

To ensure the safety of the waste stream and the disposal facility, strict segregation is required.[1]

  • STOP: Do not mix with Mineral Acids (Exothermic neutralization risk).

  • STOP: Do not mix with Bleach or Peroxides (Risk of hydrazine-like derivatives or explosive oxidation).[1]

  • STOP: Do not mix with Nitrites (Formation of N-Nitrosamines).[1]

Workflow: Waste Stream Decision Tree

DisposalDecisionStartWaste Material:Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amineStatePhysical State?Start->StateSolidPure Solid / PrecipitateState->SolidSolidLiquidSolution / Mother LiquorState->LiquidLiquidStreamAStream A: Solid Organic Waste(Lab Pack for Incineration)Solid->StreamAPack in HDPESolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Solvent(MeOH, EtOAc, DMSO)SolventCheck->NonHalogenatedNo HalogensStreamBStream B: Halogenated Waste(High Temp Incineration)Halogenated->StreamBStreamCStream C: Non-Halogenated Waste(Fuel Blending)NonHalogenated->StreamC

Figure 1: Decision matrix for selecting the correct waste stream based on physical state and solvent compatibility.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired shelf stocks, solid residues, or contaminated weighing papers.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but HDPE is preferred to prevent breakage during transport.

  • Primary Containment: Place the solid material inside a secondary clear plastic bag (double-bagging) before placing it into the HDPE jar. This minimizes dust generation upon opening at the incineration facility.[1][7]

  • Labeling:

    • Chemical Name: Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine.[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant/Corrosive.[4]

    • Note: Clearly mark "Contains Nitrogen Heterocycles".

  • Disposal Action: Transfer to the institution's "Solid Hazardous Waste" accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Reaction byproducts, mother liquors, or HPLC waste.

  • pH Check: If the solution is highly basic (pH > 10) due to the amine, do not attempt to neutralize it yourself unless you have a validated SOP. Neutralization generates heat and can cause splashing.

  • Solvent Compatibility:

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO, pour into the "Non-Halogenated Organic" carboy.

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM), pour into the "Halogenated Organic" carboy.

  • Rinsing: Triple rinse the empty original vessel with the compatible solvent. Add the rinsate to the waste container.[1]

  • Closure: Cap the waste container immediately to prevent volatile emissions.

Emergency Procedures: Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to amine vapors or pyrazole dust.

Spill Response Workflow

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Nitrile gloves, Goggles,Lab Coat, N95/Respirator)Alert->PPEContain3. Containment(Circle spill with absorbent socks)PPE->ContainAbsorb4. Absorption(Use Vermiculite orAmine-Specific Pads)Contain->AbsorbClean5. Cleanup(Scoop into bag, wash surfacewith weak citric acid)Absorb->Clean

Figure 2: Operational workflow for managing spills of pyrazole amines.[1][8][9]

Decontamination Note: After absorbing the bulk material, the surface may feel "soapy" or slippery due to the basic nature of the amine.[1] Wipe the area with a dilute (5%) Citric Acid solution to neutralize residues, followed by a water rinse.

Regulatory & Compliance Context

This guidance aligns with standard hazardous waste regulations. Because this specific compound is likely a research chemical, it may not have a specific named RCRA waste code (like a "U" or "P" list). Therefore, it must be classified by its characteristics .

  • RCRA Classification (USA):

    • If in flammable solvent: D001 (Ignitable).

    • If pH > 12.5 (aqueous): D002 (Corrosive).

    • Default Lab Pack: Hazardous Waste (Non-Specific) .

  • Destruction Method: The industry standard for nitrogen-containing heterocycles is High-Temperature Incineration with secondary combustion chambers to scrub NOx emissions [1].[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes.[Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for the handling of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a foundational understanding of its constituent chemical moieties: a substituted pyrazole and an aliphatic secondary amine. This principle of "hazard analysis by analogy" is a cornerstone of safe laboratory practice for research chemicals.

Hazard Assessment: Understanding the Compound

The primary step in establishing any safety protocol is to understand the potential hazards. The structure of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine contains two key functional groups that inform our risk assessment.

  • N-Substituted Pyrazole Core: Pyrazole derivatives are a class of heterocyclic compounds widely used in medicinal chemistry for their diverse biological activities.[1][2][3][4] While this makes them valuable, it also means they have the potential to interact with biological systems and should be handled with care to prevent absorption or inhalation. A close structural analog, 1-Propyl-1H-pyrazol-5-amine , is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Other similar pyrazole amines are also known skin and eye irritants, with some classified as toxic upon skin contact.[6][7]

  • Aliphatic Amine Sidechain: Aliphatic amines are recognized as potential irritants and can be corrosive.[8][9] Exposure can lead to irritation of the skin, eyes, and respiratory system.[10][11]

Based on this analysis, we can anticipate the primary hazards associated with propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine.

Hazard TypePotential EffectRationale
Acute Toxicity (Oral) Harmful if swallowed.Based on analog data (1-Propyl-1H-pyrazol-5-amine).[5]
Skin Irritation/Corrosion Causes skin irritation; potential for toxicity.Common hazard for both aliphatic amines and substituted pyrazoles.[5][10]
Eye Damage/Irritation Causes serious eye irritation or damage.A significant risk associated with both parent structures.[5]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or aerosols.A known hazard for pyrazole amines and a general concern for amine compounds.[5][9]

Personal Protective Equipment (PPE) Protocol

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5] The selection of PPE is critical and should be adapted to the specific task being performed.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Solutions <50 mL) ANSI Z87.1-compliant safety glasses with side shields.[12]Disposable nitrile gloves (double-gloved recommended).[12]Flame-resistant lab coat.[13]Work conducted within a certified chemical fume hood.
Weighing Solids Chemical splash goggles.[12][13]Double-layered disposable nitrile gloves.Flame-resistant lab coat.Work conducted within a certified chemical fume hood.
Solution Transfers (>50 mL) / High-Splash Risk Chemical splash goggles and a full-face shield.[12][13][14]Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over disposable nitrile gloves.Chemical-resistant apron over a flame-resistant lab coat.[15]Work conducted within a certified chemical fume hood.

Expert Insights on Glove Selection: Disposable nitrile gloves provide protection against incidental contact only and should be removed and replaced immediately after a splash.[12] For sustained work or when handling larger quantities, a more robust glove is necessary. For chemicals of unknown toxicity, wearing a highly resistant laminate glove (e.g., Silver Shield) under a standard disposable glove is a proven best practice.[13] Always inspect gloves for tears or punctures before use.[7]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[16] Seek immediate medical attention.[16]

  • Skin Contact: Remove all contaminated clothing immediately.[17] Flush the affected skin area with water for at least 15 minutes.[10][16] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Spill Response

For any spill, the first steps are to alert personnel in the immediate area and evaluate the situation.[10] Do not attempt to clean a large spill or any spill that you are not trained or equipped to handle.

Spill_Response_Workflow cluster_assessment Assessment cluster_action Action cluster_cleanup Final Steps cluster_emergency Emergency start Spill Occurs assess Assess Hazard (Size, Location, Volatility) start->assess don_ppe Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Apron) assess->don_ppe Incidental Spill (<1 Liter, Contained) evacuate Evacuate Area assess->evacuate Large or Unknown Spill contain Contain Spill (Use spill socks or berms) don_ppe->contain neutralize Neutralize Amine (Apply sodium bisulfite) contain->neutralize absorb Absorb Material (Use vermiculite or sand) neutralize->absorb collect Collect Waste (Use non-sparking tools) absorb->collect package Package & Label Waste ('Hazardous Waste: Spill Debris') collect->package decontaminate Decontaminate Area (Mild detergent and water) package->decontaminate dispose Arrange for EHS Pickup decontaminate->dispose report Report Incident to Supervisor dispose->report call_ehs Call EHS / Emergency Services evacuate->call_ehs

Caption: Decision workflow for managing a chemical spill.

Operational and Disposal Plans

A cradle-to-grave approach to chemical management ensures safety from receipt to disposal.

Handling and Storage
  • Ventilation: All manipulations must occur in a chemical fume hood.

  • Ignition Sources: Keep away from heat and open flames. While not specifically rated, amines can be combustible.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[18] Store away from incompatible materials such as strong acids and oxidizing agents.[18][19]

Waste Disposal

Chemical waste containing this compound must be treated as hazardous. Never dispose of amines down the drain, as they can be harmful to aquatic life.[19]

  • Segregation: Collect all waste containing propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine in a dedicated waste container.[20] This includes unused material, contaminated lab supplies (gloves, pipette tips), and spill cleanup debris. This waste stream must be kept separate from acidic and oxidizing waste streams to prevent violent reactions.[21]

  • Containerization: Use a chemically compatible container with a secure, tight-fitting lid.[19][22] Clearly label the container with a "Hazardous Waste" tag, listing the full chemical name and approximate concentrations.[10][20]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal by a licensed contractor.[19][20]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Storage & Disposal start Experiment Complete liquid Liquid Waste (e.g., reaction mixture, rinsate) start->liquid solid Solid Waste (e.g., contaminated gloves, paper towels) start->solid container Select Compatible, Lidded Waste Container liquid->container solid->container segregate Segregate from Acids & Oxidizers container->segregate label_waste Label Clearly: 'Hazardous Waste: [Chemical Name]' segregate->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store request Request Pickup from EHS store->request document Maintain Disposal Records request->document complete Disposal Complete document->complete

Caption: Workflow for the compliant disposal of chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds like propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, ensuring personal safety and environmental protection while advancing scientific discovery.

References

  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from Dartmouth Environmental Health and Safety.
  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
  • Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety.
  • University of California, San Francisco. Chemical Spills | Environment, Health & Safety.
  • University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Retrieved from UNR Environmental Health and Safety.
  • Chemical Waste Disposal Guidelines. Retrieved from a university chemical safety resource.
  • Rice University. Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations.
  • BenchChem. Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals.
  • DIPLOMATA COMERCIAL. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • What are the Health and Safety Guidelines for Using Amines?. Retrieved from an industrial chemical supplier resource.
  • Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES. Retrieved from Towson University Environmental Health and Safety.
  • Chemical Emergency Procedures. Retrieved from a university chemical safety resource.
  • DISAT Department of Applied Science and Technology. (2016, May 24).
  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety.
  • CymitQuimica. (2026, January 14). SAFETY DATA SHEET: 1-Propyl-1H-pyrazol-5-amine.
  • MilliporeSigma. (2026, January 06). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine.
  • Fisher Scientific. (2010, February 01). SAFETY DATA SHEET: 1-Methyl-1H-pyrazol-5-ylamine.
  • Enamine. SAFETY DATA SHEET: 1-(2-methylpropyl)-1H-pyrazol-5-amine.
  • CP Lab Safety. Aliphatic and Aromatic Amines Compatibility.
  • BASF SE. Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines.
  • RPS Group. (2022, December 19). Amines.
  • Al-Ostath, A., et al. (n.d.).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Al-Amiery, A. A., et al. (2021, May 13).
  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.